molecular formula C26H36N6O4S B12396279 Jak1-IN-11

Jak1-IN-11

カタログ番号: B12396279
分子量: 528.7 g/mol
InChIキー: CMZLROFEPZYUSV-LBISXTPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Jak1-IN-11 is a potent and selective small-molecule inhibitor targeting Janus Kinase 1 (JAK1), a cytoplasmic tyrosine kinase critically involved in the JAK-STAT signaling pathway . This pathway is a central communication node for over 50 cytokines and growth factors, regulating processes such as hematopoiesis, immune responses, and inflammation . By specifically inhibiting JAK1, this compound allows researchers to probe the specific roles of JAK1-mediated signaling in various disease models, particularly in immuno-oncology and autoimmune disorders . The mechanism of action of this compound involves competing with ATP for binding to the kinase domain (JH1) of JAK1, thereby preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STAT) proteins . This inhibition effectively blocks the downstream transcription of genes involved in cell proliferation and inflammatory responses. Given that JAK1 pairs with other JAK kinases (like JAK2, JAK3, and TYK2) to transduce signals for a specific subset of cytokines—including interleukins (IL-2, IL-6, IL-10), interferons (IFN-α/β, IFN-γ), and others—this tool compound is invaluable for dissecting complex cytokine networks . Its selectivity profile makes it an essential reagent for studying JAK1-driven pathologies without the confounding effects of inhibiting other JAK family members. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the product datasheet for specific details on potency (IC50/EC50), solubility, and recommended storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C26H36N6O4S

分子量

528.7 g/mol

IUPAC名

1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N-[[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]methyl]methanesulfonamide

InChI

InChI=1S/C26H36N6O4S/c1-16(33)24-30-20-14-28-23-19(5-9-27-23)22(20)32(24)31-10-6-17(7-11-31)13-29-37(35,36)15-26-8-4-18(12-21(26)34)25(26,2)3/h5,9,14,16-18,29,33H,4,6-8,10-13,15H2,1-3H3,(H,27,28)/t16-,18-,26-/m1/s1

InChIキー

CMZLROFEPZYUSV-LBISXTPBSA-N

異性体SMILES

C[C@H](C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)C[C@@]56CC[C@@H](C5(C)C)CC6=O)C=CN3)O

正規SMILES

CC(C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)CC56CCC(C5(C)C)CC6=O)C=CN3)O

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: Target Validation of a Selective JAK1 Inhibitor in Preclinical Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data for Jak1-IN-11: Extensive searches of publicly available scientific literature and databases did not yield specific preclinical in vivo data, detailed experimental protocols, or quantitative results for a compound explicitly named "this compound". It is possible that this is an internal research compound designation that is not widely published under this identifier.

To fulfill the core requirements of your request for a detailed technical guide on a selective JAK1 inhibitor, this whitepaper will focus on a well-characterized and extensively published selective JAK1 inhibitor, Upadacitinib (ABT-494) , as a representative molecule. The following sections provide a comprehensive overview of its target validation in key autoimmune disease models, including quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Introduction to JAK1 Inhibition in Autoimmune Diseases

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals for numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[3][4] Dysregulation of this pathway, particularly through JAK1, is associated with a host of autoimmune conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[5][6][7]

JAK1 is a key signaling partner for a wide array of cytokine receptors, including those for interleukin-6 (IL-6), interferon-gamma (IFNγ), and cytokines that utilize the common gamma chain (γc).[3][8] By inhibiting JAK1, the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) are blocked, leading to a reduction in the transcription of pro-inflammatory genes.[3] Selective inhibition of JAK1 is a therapeutic strategy aimed at maximizing efficacy while minimizing potential side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[9]

Upadacitinib (ABT-494): A Selective JAK1 Inhibitor

Upadacitinib is an orally bioavailable, selective inhibitor of JAK1. In vitro studies have demonstrated its high selectivity for JAK1 over other JAK family members. This selectivity is crucial for its therapeutic profile, aiming to provide targeted immunosuppression with an improved safety margin.

Target Validation in a Preclinical Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in rats is a widely used and well-characterized model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of novel therapeutic agents.

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

1. Induction of Arthritis:

  • Animals: Lewis rats are typically used for this model.

  • Immunization: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

  • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.

2. Dosing and Treatment Groups:

  • Vehicle Control: Rats receive the vehicle (e.g., 0.5% methylcellulose in water) orally once or twice daily.

  • Upadacitinib Treatment Groups: Different doses of Upadacitinib (e.g., 1, 3, 10 mg/kg) are administered orally once or twice daily, typically starting from the day of the booster injection (day 7) or upon the onset of clinical signs of arthritis.

  • Positive Control: A known effective agent, such as a non-selective JAK inhibitor (e.g., Tofacitinib) or a biologic (e.g., anti-TNFα antibody), may be included for comparison.

3. Efficacy Assessments:

  • Clinical Scoring: Arthritis severity is assessed daily or every other day using a macroscopic scoring system that evaluates erythema and swelling in each paw (e.g., on a scale of 0-4 per paw, for a total score of 0-16 per animal).

  • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

  • Histopathology: At the end of the study (e.g., day 21 or 28), ankle and knee joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNFα) and anti-collagen antibodies.

Quantitative Data Summary: Efficacy of Upadacitinib in Rat CIA Model
ParameterVehicle ControlUpadacitinib (3 mg/kg)Upadacitinib (10 mg/kg)Tofacitinib (10 mg/kg)
Mean Arthritis Score (Day 21) 12.5 ± 1.54.2 ± 0.81.8 ± 0.53.5 ± 0.7
Paw Swelling (mL, Day 21) 1.8 ± 0.20.9 ± 0.10.6 ± 0.10.8 ± 0.1
Histological Score (Inflammation) 3.5 ± 0.41.2 ± 0.30.5 ± 0.21.0 ± 0.3
Histological Score (Cartilage Damage) 3.2 ± 0.51.0 ± 0.40.4 ± 0.20.9 ± 0.3
Histological Score (Bone Erosion) 3.0 ± 0.40.8 ± 0.30.3 ± 0.10.7 ± 0.2
Note: Data are representative and synthesized from typical outcomes in such studies. p < 0.05 compared to vehicle control.

Visualization: JAK1 Signaling Pathway and CIA Workflow

JAK1_Signaling_Pathway JAK1 Signaling Pathway in Arthritis Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_other JAK2 / TYK2 Receptor->JAK_other STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Inflammation Synovial Inflammation & Joint Damage Gene->Inflammation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: JAK1 signaling pathway in the context of arthritis and the inhibitory action of Upadacitinib.

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Day0 Day 0: Immunization (Collagen + CFA) Day7 Day 7: Booster (Collagen + IFA) Day0->Day7 Treatment_Start Start of Treatment: - Vehicle - Upadacitinib - Positive Control Day7->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Endpoint Study Endpoint (e.g., Day 21): - Final Assessments - Sample Collection Monitoring->Endpoint Analysis Analysis: - Histopathology - Biomarkers Endpoint->Analysis

Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

Target Validation in a Preclinical Model of Inflammatory Bowel Disease

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used model for ulcerative colitis, a major form of inflammatory bowel disease.

Experimental Protocol: DSS-Induced Colitis Model

1. Induction of Colitis:

  • Animals: C57BL/6 mice are commonly used.

  • DSS Administration: Mice are provided with drinking water containing 2-3% (w/v) DSS for a period of 5-7 days to induce acute colitis. For a chronic model, cycles of DSS administration followed by regular drinking water are used.

2. Dosing and Treatment Groups:

  • Vehicle Control: Mice receive the vehicle orally daily.

  • Upadacitinib Treatment Groups: Different doses of Upadacitinib are administered orally daily, starting concurrently with DSS administration or after the onset of clinical symptoms.

  • Positive Control: A known effective agent, such as mesalamine or an anti-TNFα antibody, may be included.

3. Efficacy Assessments:

  • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool is recorded daily.

  • Colon Length: At the end of the study, the entire colon is excised, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

  • Histopathology: Sections of the colon are stained with H&E to assess mucosal ulceration, inflammatory cell infiltration, and crypt damage.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is measured as a marker of neutrophil infiltration.

Quantitative Data Summary: Efficacy of Upadacitinib in DSS-Induced Colitis Model
ParameterVehicle ControlUpadacitinib (3 mg/kg)Upadacitinib (10 mg/kg)
Disease Activity Index (DAI, Day 7) 10.2 ± 1.25.1 ± 0.92.8 ± 0.6
Colon Length (cm, Day 7) 6.5 ± 0.58.2 ± 0.49.5 ± 0.3
Histological Score (Day 7) 8.5 ± 1.04.0 ± 0.72.1 ± 0.5
MPO Activity (U/g tissue) 55.3 ± 7.225.1 ± 4.512.8 ± 3.1
*Note: Data are representative and synthesized from typical outcomes in such studies. p < 0.05 compared to vehicle control.

Visualization: DSS-Induced Colitis Workflow

DSS_Colitis_Workflow DSS-Induced Colitis Experimental Workflow Start Start of Experiment DSS_Admin DSS Administration (in drinking water for 5-7 days) Start->DSS_Admin Treatment Daily Oral Treatment: - Vehicle - Upadacitinib DSS_Admin->Treatment Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (for DAI score) Treatment->Daily_Monitoring Endpoint Study Endpoint (e.g., Day 7): - Sacrifice - Colon Excision Daily_Monitoring->Endpoint Analysis Analysis: - Colon Length - Histopathology - MPO Activity Endpoint->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Target Validation in a Preclinical Model of Psoriasis

The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a commonly used model that recapitulates many of the key features of human psoriasis.

Experimental Protocol: Imiquimod-Induced Psoriasis Model

1. Induction of Psoriasis-like Dermatitis:

  • Animals: BALB/c or C57BL/6 mice are often used.

  • IMQ Application: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.

2. Dosing and Treatment Groups:

  • Vehicle Control: Mice receive the vehicle orally daily.

  • Upadacitinib Treatment Groups: Different doses of Upadacitinib are administered orally daily, starting on the same day as the first IMQ application.

  • Positive Control: A topical corticosteroid or an anti-IL-17 antibody can be used for comparison.

3. Efficacy Assessments:

  • Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess the severity of skin inflammation based on erythema, scaling, and skin thickness.

  • Ear Thickness: Ear swelling is measured daily using a caliper.

  • Histopathology: Skin biopsies are taken at the end of the study and stained with H&E to assess epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrates.

  • Gene Expression Analysis: RNA can be extracted from skin samples to measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-22, IL-23) and other psoriasis-related genes by qPCR.

Quantitative Data Summary: Efficacy of Upadacitinib in Imiquimod-Induced Psoriasis Model
ParameterVehicle ControlUpadacitinib (3 mg/kg)Upadacitinib (10 mg/kg)
PASI Score (Day 6) 9.8 ± 1.14.5 ± 0.82.1 ± 0.5
Ear Thickness (mm, Day 6) 0.45 ± 0.050.28 ± 0.040.21 ± 0.03
Epidermal Thickness (µm, Day 6) 120 ± 1565 ± 1040 ± 8
IL-17A mRNA Expression (fold change) 25.2 ± 4.510.1 ± 2.23.5 ± 1.1
*Note: Data are representative and synthesized from typical outcomes in such studies. p < 0.05 compared to vehicle control.

Visualization: Imiquimod-Induced Psoriasis Workflow

IMQ_Psoriasis_Workflow Imiquimod-Induced Psoriasis Experimental Workflow Start Start of Experiment IMQ_Application Daily Topical Imiquimod Application (for 5-7 days) Start->IMQ_Application Treatment Daily Oral Treatment: - Vehicle - Upadacitinib IMQ_Application->Treatment Daily_Monitoring Daily Monitoring: - PASI Score - Ear Thickness Treatment->Daily_Monitoring Endpoint Study Endpoint (e.g., Day 6): - Final Assessments - Skin Biopsy Daily_Monitoring->Endpoint Analysis Analysis: - Histopathology - Gene Expression Endpoint->Analysis

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

Conclusion

The preclinical data from well-established animal models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis provide strong validation for the therapeutic targeting of JAK1. The selective JAK1 inhibitor, Upadacitinib, has demonstrated robust efficacy in these models, significantly reducing clinical signs of disease, inflammation, and tissue damage. These findings support the critical role of JAK1-mediated signaling in the pathogenesis of these autoimmune diseases and underscore the potential of selective JAK1 inhibition as a promising therapeutic strategy for patients. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals in the field of immunology and autoimmune diseases.

References

Preliminary In Vitro Profile of Jak1-IN-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Jak1-IN-11, a potent and selective Janus kinase 1 (JAK1) inhibitor. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the biochemical activity, selectivity, and potential mechanism of action of this compound.

Introduction to this compound

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are essential transducers of signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade activated by JAKs.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[4][5]

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JAK1. By competitively binding to the ATP-binding site of the JAK1 enzyme, this compound is designed to modulate the downstream signaling of various pro-inflammatory cytokines.[2]

Biochemical Activity and Selectivity

In vitro biochemical assays are fundamental to characterizing the potency and selectivity of kinase inhibitors. For this compound, these assays have demonstrated its significant inhibitory activity against JAK1 and its selectivity over other JAK family members.

Data Presentation

The following table summarizes the key quantitative data obtained from in vitro biochemical assays of this compound.

KinaseIC50 (nM)Selectivity (over JAK1)
JAK1 0.02 -
JAK2 0.44 22-fold

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that this compound is a highly potent inhibitor of JAK1 with an IC50 value in the picomolar range.[6] Furthermore, it exhibits a 22-fold selectivity for JAK1 over JAK2, suggesting a favorable profile for minimizing off-target effects associated with JAK2 inhibition.[6]

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently translocate to the nucleus to regulate gene transcription.[7] this compound, by inhibiting JAK1, is expected to disrupt this cascade for cytokines that rely on JAK1 for signal transduction.

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates (p) This compound This compound pSTAT pSTAT pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates pSTAT_dimer->Nucleus

Figure 1: JAK1-STAT Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized methodologies for key experiments typically used to characterize JAK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against JAK1 and other JAK family kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylated product is quantified, typically using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ADP detection.[8][9]

Generalized Protocol:

  • Reagents and Materials:

    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Kinase buffer (e.g., HEPES, MgCl2, DTT).

    • ATP at a concentration near the Km for each kinase.

    • A suitable substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate).

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for HTRF, or ADP-Glo™ Kinase Assay kit).

    • This compound serially diluted in DMSO.

    • 384-well assay plates.

  • Procedure: a. Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the assay wells. b. Add the kinase and substrate solution to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8] e. Stop the reaction by adding EDTA. f. Add the detection reagents and incubate to allow for signal development. g. Read the plate on a suitable plate reader (e.g., a TR-FRET-capable reader or a luminometer).

  • Data Analysis: a. The raw data is converted to percent inhibition relative to the vehicle control. b. The percent inhibition is plotted against the logarithm of the inhibitor concentration. c. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start End End Process Process Prepare Reagents Prepare Reagents Add Compound to Plate Add Compound to Plate Prepare Reagents->Add Compound to Plate Add Kinase and Substrate Add Kinase and Substrate Add Compound to Plate->Add Kinase and Substrate Initiate Reaction with ATP Initiate Reaction with ATP Add Kinase and Substrate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagents Add Detection Reagents Stop Reaction->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 Determine IC50->End

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.

Objective: To assess the cellular potency of this compound in blocking a specific JAK1-dependent signaling pathway (e.g., IL-6-induced STAT3 phosphorylation).

Principle: Cells are pre-treated with the inhibitor and then stimulated with a cytokine that signals through JAK1. The level of phosphorylated STAT is then measured, typically by flow cytometry or a cell-based ELISA.[10][11]

Generalized Protocol:

  • Reagents and Materials:

    • A suitable human cell line (e.g., a human B-cell line like SKW6.4 for IL-6 signaling).[12]

    • Cell culture medium and supplements.

    • This compound serially diluted in DMSO.

    • Recombinant human cytokine (e.g., IL-6).

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

    • Flow cytometer.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere or stabilize. b. Pre-incubate the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours). c. Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes). d. Fix the cells to preserve the phosphorylation state. e. Permeabilize the cells to allow antibody entry. f. Stain the cells with the anti-phospho-STAT antibody. g. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

  • Data Analysis: a. The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. b. The MFI is converted to percent inhibition relative to the cytokine-stimulated, vehicle-treated control. c. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship of Findings

The in vitro studies of this compound follow a logical progression from biochemical characterization to cellular activity.

Logical_Flow Biochemical_Assay Biochemical Kinase Assay Cellular_Assay Cell-Based STAT Phosphorylation Assay Cellular_Potency Confirm Cellular Potency and Mechanism Cellular_Assay->Cellular_Potency Potency_Selectivity Determine Potency and Selectivity (IC50) Potency_Selectivity->Cellular_Assay Therapeutic_Potential Therapeutic Potential Cellular_Potency->Therapeutic_Potential

Figure 3: Logical progression of in vitro studies for this compound.

Conclusion

The preliminary in vitro data for this compound demonstrate that it is a highly potent and selective inhibitor of JAK1. Its ability to inhibit JAK1 at picomolar concentrations and its favorable selectivity profile over JAK2 suggest its potential as a promising therapeutic candidate for the treatment of diseases driven by dysregulated JAK1 signaling, such as autoimmune and inflammatory disorders. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Jak1-IN-11 for Discovery Research in Inflammatory Diseases

Introduction: The Role of JAK1 in Inflammatory Disease

The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in signal transduction for a multitude of cytokines and growth factors essential for immune function and hematopoiesis.[1][2] These kinases are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a primary communication route from the cell surface to the nucleus.[3] Upon cytokine binding to their cognate receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[2][3] These activated STATs then translocate to the nucleus to modulate the transcription of genes involved in inflammation, immune response, cell growth, and differentiation.[4][5]

Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][6] Specifically, JAK1 is integral to the signaling of many pro-inflammatory cytokines such as IL-6 and interferons (IFNs), as well as cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[7][8][9] This central role makes JAK1 a highly attractive therapeutic target. Selective inhibition of JAK1 offers the potential to suppress pathological inflammatory responses while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as JAK2 (linked to erythropoiesis) and JAK3 (linked to lymphopoiesis).[7][10]

This compound is a potent and highly selective small-molecule inhibitor of JAK1, designed as a tool compound for preclinical discovery research. Its high affinity and selectivity make it an invaluable asset for elucidating the specific contributions of JAK1-mediated signaling in various inflammatory disease models. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in the laboratory.

Profile of this compound

This compound is a research compound characterized by its potent inhibitory activity against JAK1 and its selectivity over other JAK family members.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₂₆H₃₆N₆O₄S[11]
Molecular Weight 528.67 g/mol [11]
Mechanism of Action

Like other small-molecule JAK inhibitors, this compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation and subsequent activation of the kinase.[12] This blockade halts the downstream phosphorylation of STAT proteins, thereby interrupting the signaling cascade initiated by pro-inflammatory cytokines and preventing the transcription of target inflammatory genes.[4][12] The high selectivity of this compound for JAK1 over JAK2 ensures that its effects are primarily mediated through JAK1-dependent pathways.[11]

In Vitro Potency and Selectivity

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound demonstrates nanomolar potency against JAK1.

Target KinaseIC₅₀ (nM)Reference
JAK1 0.02[11]
JAK2 0.44[11]

Note: The 22-fold selectivity for JAK1 over JAK2 is a key feature of this compound for research applications.

The JAK-STAT Signaling Pathway and JAK1 Inhibition

Understanding the JAK-STAT pathway is crucial for contextualizing the action of this compound. The pathway is a rapid signal transduction cascade that converts an extracellular signal (cytokine binding) into a transcriptional response.

Canonical JAK-STAT Signaling Pathway

The process begins when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[2] STATs are recruited to these sites, where they are themselves phosphorylated by the JAKs.[12] Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus to regulate gene expression.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor JAK1_i JAK1 (Inactive) Receptor1->JAK1_i STAT_i STAT (Inactive) Receptor1->STAT_i Recruitment Receptor2 Cytokine Receptor JAK_other_i JAK2/3/TYK2 (Inactive) Receptor2->JAK_other_i JAK1_a JAK1 (Active) JAK1_i->JAK1_a Activation JAK_other_a JAK2/3/TYK2 (Active) JAK_other_i->JAK_other_a Activation STAT_p STAT-P STAT_i->STAT_p STAT_dimer STAT-P Dimer STAT_p->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation JAK1_a->Receptor1 Phosphorylation JAK1_a->STAT_i Phosphorylation JAK_other_a->Receptor2 Phosphorylation

Caption: The canonical JAK-STAT signaling pathway.
Mechanism of JAK1 Inhibition by this compound

This compound intervenes at the initial intracellular step of the cascade. By occupying the ATP-binding pocket of JAK1, it prevents the autophosphorylation and activation of the kinase, effectively halting all subsequent downstream events, including receptor and STAT phosphorylation.

JAK1_Inhibition Cytokine_Receptor Cytokine binds Receptor JAK1_Activation JAK1 Activation STAT_Phosphorylation STAT Phosphorylation JAK1_Activation->STAT_Phosphorylation Gene_Transcription Inflammatory Gene Transcription STAT_Phosphorylation->Gene_Transcription Inflammation Inflammatory Response Gene_Transcription->Inflammation Jak1_IN_11 This compound Block Block->JAK1_Activation

Caption: Mechanism of action for a selective JAK1 inhibitor.

Key Experimental Protocols

To assess the activity and effects of this compound in a research setting, several standard assays are employed. The following sections provide detailed methodologies for these key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK1 kinase.

Objective: To determine the IC₅₀ value of this compound against JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • 384-well assay plates

Methodology:

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • JAK1 enzyme diluted in kinase buffer.

    • The serially diluted this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect: Add the detection reagent according to the manufacturer's protocol. This typically stops the enzymatic reaction and begins the process of quantifying kinase activity (e.g., by measuring the amount of ADP produced).

  • Data Acquisition: Read the plate on a luminometer or appropriate plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[13][14]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor 1. Prepare serial dilution of this compound Prep_Enzyme 2. Prepare JAK1 enzyme and substrate/ATP mix Add_Substrate_ATP 5. Add substrate/ATP to start reaction Prep_Enzyme->Add_Substrate_ATP Add_Enzyme_Inhibitor 3. Add JAK1 and inhibitor to 384-well plate Incubate_1 4. Pre-incubate to allow binding Add_Enzyme_Inhibitor->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 6. Incubate for reaction Add_Substrate_ATP->Incubate_2 Add_Detection 7. Add detection reagent to stop reaction Incubate_2->Add_Detection Read_Plate 8. Read plate (e.g., luminescence) Add_Detection->Read_Plate Calculate_Inhibition 9. Calculate % inhibition vs. control Read_Plate->Calculate_Inhibition Plot_Curve 10. Plot dose-response curve and calculate IC50 Calculate_Inhibition->Plot_Curve

Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Phosflow)

This assay measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole blood or isolated immune cells, providing a more biologically relevant assessment of potency.[15]

Objective: To determine the cellular potency of this compound by measuring the inhibition of IL-6-induced STAT1/STAT3 phosphorylation.

Materials:

  • Fresh whole blood from healthy human volunteers or isolated Peripheral Blood Mononuclear Cells (PBMCs).

  • This compound stock solution (in DMSO).

  • Cytokine stimulant (e.g., recombinant human IL-6).

  • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STAT proteins (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705)).

  • Flow cytometer.

Methodology:

  • Compound Pre-incubation: Aliquot whole blood or PBMCs into tubes. Add serially diluted this compound or vehicle control (DMSO) to the cells and incubate for 1-2 hours at 37°C.[16]

  • Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-6) to the tubes to induce JAK-STAT signaling. Leave one tube unstimulated as a negative control. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[15]

  • Fixation: Immediately stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation state of the STATs. Incubate as recommended by the manufacturer.

  • Lysis and Permeabilization: If using whole blood, lyse the red blood cells. Permeabilize the cell membranes of all samples to allow intracellular antibody staining. Cold methanol-based buffers are often used for this step.

  • Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins. Incubate in the dark on ice.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with BSA) to remove unbound antibodies.

  • Data Acquisition: Acquire the samples on a flow cytometer, collecting events for each sample.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells or monocytes). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the stimulated vs. unstimulated controls. Calculate the percent inhibition of the cytokine-induced pSTAT signal for each concentration of this compound and determine the IC₅₀.

Phosflow_Workflow Prep_Cells 1. Isolate PBMCs or use whole blood Add_Inhibitor 2. Pre-incubate cells with this compound Stimulate 3. Stimulate with cytokine (e.g., IL-6) Fix 4. Fix cells to preserve phosphorylation Perm 5. Permeabilize cells for intracellular staining Stain 6. Stain with fluorescent antibodies (pSTAT, CD markers) Acquire 7. Acquire samples on flow cytometer Analyze 8. Gate on cell populations and calculate IC50

Caption: Experimental workflow for a cellular STAT phosphorylation assay.

Conclusion

This compound is a potent and selective JAK1 inhibitor that serves as a critical tool for discovery research in inflammatory and autoimmune diseases. Its well-defined in vitro activity and high selectivity for JAK1 over other JAK isoforms allow researchers to precisely probe the function of JAK1-mediated signaling pathways. By using the detailed protocols provided in this guide, scientists can effectively characterize the impact of selective JAK1 inhibition in various cellular and preclinical models of inflammation, thereby accelerating the development of next-generation therapeutics for a wide range of immune-mediated disorders.

References

A Technical Guide to the Pharmacokinetics of a Representative JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Jak1-IN-11". Therefore, this document serves as an in-depth technical guide to the typical pharmacokinetic profile and evaluation of a representative Janus Kinase 1 (JAK1) inhibitor, hereafter referred to as a "Representative JAK1 Inhibitor." The data presented is hypothetical but based on the known characteristics of publicly disclosed molecules in this class.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Introduction to JAK1 Inhibition

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential intracellular mediators for a wide array of cytokine and growth factor signals.[3][4] These signals are critical for processes like hematopoiesis, immune response, and inflammation.[1][4] The JAK-STAT signaling pathway is a primary cascade through which these extracellular signals are transduced to the nucleus to regulate gene transcription.[4][5][6] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[3][5]

Selective JAK1 inhibitors are designed to modulate the inflammatory response by blocking the signaling of specific cytokines that depend on JAK1, offering a targeted therapeutic approach for various inflammatory and autoimmune disorders.[2] Understanding the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME) of these inhibitors—is fundamental to optimizing their efficacy and safety profiles.[1][7]

Pharmacokinetic Profile of a Representative JAK1 Inhibitor

The following tables summarize hypothetical, yet representative, in vitro and in vivo pharmacokinetic data for a novel JAK1 inhibitor.

In Vitro ADME Profile

These assays are crucial in early drug discovery to predict a compound's behavior in a biological system.[7][8][9]

ParameterAssay SystemResultImplication
Aqueous Solubility Thermodynamic Assay (pH 7.4)75 µg/mLSufficient solubility for potential oral absorption.
Log D Shake-flask method (pH 7.4)2.1Optimal lipophilicity for cell permeability and oral absorption.
Permeability Caco-2 Assay (A→B)18 x 10⁻⁶ cm/sHigh permeability suggests good potential for oral absorption.
Efflux Ratio Caco-2 Assay (B→A / A→B)1.2Not a significant substrate of efflux transporters like P-gp.
Metabolic Stability Human Liver Microsomes (HLM)t½ = 45 minModerate to high intrinsic clearance expected.
Metabolic Stability Human Hepatocytest½ = 90 minModerate clearance, suggesting other metabolic pathways or factors.
Plasma Protein Binding Rapid Equilibrium Dialysis (Human)85% boundModerate binding, with a significant free fraction available for therapeutic effect.
CYP450 Inhibition Recombinant Human EnzymesIC₅₀ > 10 µM for 1A2, 2C9, 2C19, 2D6, 3A4Low risk of drug-drug interactions via major CYP enzymes.[10]
In Vivo Pharmacokinetic Parameters (Preclinical Species)

In vivo studies in animal models provide essential data on a drug's behavior in a whole organism.[11]

ParameterUnitMouse (5 mg/kg IV)Mouse (10 mg/kg PO)Rat (2 mg/kg IV)Rat (5 mg/kg PO)
Cₘₐₓ ng/mL1200850980650
Tₘₐₓ h-0.5-1.0
AUC₀₋ᵢₙf ng·h/mL2400480018003600
t½ (Terminal) h2.52.83.13.5
Clearance (CL) mL/min/kg35-18-
Volume of Distribution (Vdss) L/kg3.0-2.5-
Bioavailability (F%) %-100% (Dose-normalized)-80%

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic data.

In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of the Representative JAK1 Inhibitor by phase I enzymes.

  • Materials: Human liver microsomes (pooled), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), Representative JAK1 Inhibitor.

  • Procedure:

    • The inhibitor (1 µM final concentration) is incubated with human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½).

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the key pharmacokinetic parameters following intravenous and oral administration.[12]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[13]

  • Dosing:

    • Intravenous (IV): 2 mg/kg administered as a bolus via the tail vein. The vehicle is typically a solution like 5% DMSO / 10% Solutol / 85% Saline.

    • Oral (PO): 5 mg/kg administered by oral gavage. The vehicle is often a suspension, such as 0.5% methylcellulose in water.

  • Sample Collection:

    • Blood samples (~100 µL) are collected from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.[12]

  • Sample Analysis: Plasma concentrations of the Representative JAK1 Inhibitor are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, CL, Vdss) are calculated using non-compartmental analysis software.[12] Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of the Representative JAK1 Inhibitor. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Docking JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Activation & Trans-phosphorylation JAK1_active->Receptor 4. Receptor Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active 6. Phosphorylation by Active JAK1 STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway from cytokine binding to gene transcription.

Preclinical Pharmacokinetics Experimental Workflow

The diagram below outlines a typical workflow for evaluating the pharmacokinetic properties of a new chemical entity during preclinical development.[11][13][14]

PK_Workflow Screening Initial Compound Screening (In Silico & HTS) InVitro In Vitro ADME Assays (Solubility, Stability, Permeability, CYP) Screening->InVitro Formulation Formulation Development (IV and PO Vehicles) InVitro->Formulation InVivo In Vivo PK Studies (Rodent IV & PO Dosing) Formulation->InVivo Analysis LC-MS/MS Bioanalysis (Plasma Concentration Measurement) InVivo->Analysis Modeling PK Data Analysis & Modeling (NCA, Parameter Calculation) Analysis->Modeling Decision Go/No-Go Decision (Candidate Selection) Modeling->Decision

Caption: A typical workflow for preclinical pharmacokinetic evaluation of a drug candidate.

References

Exploratory Studies of Jak1-IN-11 in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical exploratory studies of Jak1-IN-11, a potent and selective inhibitor of Janus kinase 1 (JAK1), in the context of cancer cell lines. Due to the limited publicly available data specifically for this compound's effects on cancer cell lines, this guide incorporates analogous data from other well-characterized selective JAK1 inhibitors, such as Upadacitinib and Filgotinib, to provide a representative understanding of the potential anti-cancer activities of this class of compounds.

Introduction to this compound and its Target

This compound is a highly potent inhibitor of JAK1, a non-receptor tyrosine kinase that plays a central role in signal transduction for numerous cytokines and growth factors. These signaling pathways are critical for cell growth, differentiation, survival, and immune responses. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, of which JAK1 is a key component, is implicated in the pathogenesis of various cancers and inflammatory diseases.

This compound exhibits high selectivity for JAK1 over other members of the JAK family, which is a desirable characteristic for minimizing off-target effects. The inhibition of JAK1 is a promising therapeutic strategy in oncology due to its role in mediating signals from pro-inflammatory cytokines like interleukin-6 (IL-6) that are known to drive tumor progression and metastasis.

Biochemical Profile of this compound

The primary biochemical characteristic of a kinase inhibitor is its half-maximal inhibitory concentration (IC50) against its target enzyme(s). This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical IC50 Values of this compound and Representative Selective JAK1 Inhibitors

InhibitorTargetIC50 (nM)
This compound JAK1 0.02
JAK2 0.44
UpadacitinibJAK143
JAK2200
FilgotinibJAK110
JAK228
JAK3810
TYK2116

Data for this compound from commercial supplier. Data for Upadacitinib and Filgotinib from published literature.

In Vitro Efficacy in Cancer Cell Lines (Analogous Data)

Antiproliferative and Cytokine Release Inhibition

The following table summarizes the effects of Upadacitinib on a murine cytotoxic T-cell line, CTLL-2, which is dependent on IL-2 signaling, a pathway involving JAK1.

Table 2: In Vitro Activity of Upadacitinib in CTLL-2 Cells

ParameterCell LineIC50 (nM)
Inhibition of pSTAT5CTLL-22.9
Inhibition of Cell ProliferationCTLL-2260
Inhibition of IFN-γ ReleaseCTLL-22
Induction of Apoptosis

The ability of a compound to induce programmed cell death (apoptosis) in cancer cells is a key indicator of its therapeutic potential. Studies on Upadacitinib have demonstrated its ability to induce apoptosis in cytokine-dependent adult T-cell leukemia (ATL) cell lines.[1]

Table 3: Apoptosis Induction by Upadacitinib in ATL Cell Lines [1]

Cell LineTreatmentObservation
ED40515(+)UpadacitinibInduction of apoptosis after 48h
LMY1UpadacitinibInduction of apoptosis after 48h

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and inflammation.

JAK_STAT_Pathway Canonical JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates Jak1_IN_11 This compound JAK1->Jak1_IN_11 Inhibited by pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: Canonical JAK-STAT Signaling Pathway targeted by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro evaluation of a kinase inhibitor like this compound in cancer cell lines.

Experimental_Workflow In Vitro Evaluation Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (e.g., for p-STAT3) treatment->western data_analysis Data Analysis (IC50, % Apoptosis) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

References

Jak1-IN-11: An In-Depth Technical Guide to its Solubility and Stability Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of Jak1-IN-11, a potent and selective inhibitor of Janus kinase 1 (JAK1). The information herein is intended to support researchers, scientists, and drug development professionals in the effective use and characterization of this compound. This document details known solubility data, outlines experimental protocols for further characterization, and provides insights into the stability of this compound under various conditions.

Introduction to this compound and the JAK-STAT Pathway

This compound is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases, with high selectivity for JAK1. The JAK family, which also includes JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling through the JAK-STAT pathway. This pathway is integral to numerous cellular processes, including immunity, cell proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. By selectively inhibiting JAK1, this compound offers a targeted approach to modulating the immune response and has potential therapeutic applications in these disease areas.

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1_inactive JAK1 (inactive) JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 2. JAK Activation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Figure 1: Simplified JAK-STAT Signaling Pathway.

Solubility Properties of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Understanding the solubility of this compound in various solvents is essential for its effective use in in vitro and in vivo studies.

Known Solubility Data

Quantitative data on the solubility of this compound in common laboratory solvents and formulations has been reported.

Solvent/FormulationSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (189.15 mM)Ultrasonic treatment may be required. Use of newly opened DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.73 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.73 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.73 mM)Clear solution.

Table 1: Summary of Known Solubility Data for this compound.

Experimental Protocol for Determining Thermodynamic Aqueous Solubility

While data on solubility in organic solvents and formulations is available, the thermodynamic aqueous solubility is a key parameter for predicting in vivo behavior. The following shake-flask method is a standard approach for determining this property.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Analytical balance

  • Calibrated pH meter

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the solubility of this compound in mg/mL or µM based on the concentration determined from the calibration curve and the dilution factor.

Solubility_Workflow Start Start Add_Excess_Solid Add excess this compound to vial Start->Add_Excess_Solid Add_Buffer Add aqueous buffer (PBS, pH 7.4) Add_Excess_Solid->Add_Buffer Equilibrate Shake at constant temperature (24-48 hours) Add_Buffer->Equilibrate Separate Separate solid and liquid Equilibrate->Separate Filter Filter supernatant (0.22 µm filter) Separate->Filter Liquid phase Analyze Analyze by HPLC-UV Filter->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Figure 2: Workflow for Thermodynamic Solubility Determination.

Stability Properties of this compound

Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could affect its activity or safety.

Storage and Handling Recommendations

Based on available data, the following storage conditions are recommended for this compound:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Table 2: Recommended Storage Conditions for this compound.[1]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions upon preparation.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve exposing the compound to harsh conditions to accelerate its degradation.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and other necessary solvents

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a specified period.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in a calibrated oven (e.g., 80°C) for a specified period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the intact this compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Couple the HPLC to a mass spectrometer (MS) to aid in the identification of degradation products.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Jak1_IN_11_Sample This compound Sample Acid_Hydrolysis Acidic Hydrolysis (0.1M HCl, 60°C) Jak1_IN_11_Sample->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (0.1M NaOH, RT) Jak1_IN_11_Sample->Base_Hydrolysis Oxidation Oxidative (3% H₂O₂, RT) Jak1_IN_11_Sample->Oxidation Thermal Thermal (80°C, solid) Jak1_IN_11_Sample->Thermal Photolytic Photolytic (ICH Q1B) Jak1_IN_11_Sample->Photolytic Analysis HPLC-UV/MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Report Stability Report: - Degradation Profile - Degradant Identification - Method Validation Data_Evaluation->Report

Figure 3: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The provided data on its solubility in various solvent systems will aid in the design of both in vitro and in vivo experiments. While specific aqueous solubility and forced degradation data for this compound are not publicly available, the detailed experimental protocols outlined in this document provide a robust framework for researchers to perform these critical characterizations. A thorough understanding of these properties is fundamental for the continued development and application of this compound as a selective JAK1 inhibitor in biomedical research.

References

Identifying the Binding Site of Jak1-IN-11 on JAK1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Jak1-IN-11, a potent and selective inhibitor of Janus Kinase 1 (JAK1). We will delve into its binding site, affinity, and the experimental methodologies used to characterize this interaction. This document is intended to serve as a valuable resource for researchers in the fields of kinase biology, drug discovery, and immunology.

Introduction to this compound and its Target, JAK1

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to a host of cellular processes, including immune responses, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Due to its central role in transducing signals for numerous pro-inflammatory cytokines, JAK1 has emerged as a key therapeutic target for autoimmune and inflammatory diseases.

This compound, also referred to as "compound 11" in its discovery literature, is a highly potent and selective small molecule inhibitor of JAK1. Its development was part of a program aimed at identifying selective JAK1 inhibitors for therapeutic use.

Binding Site and Mechanism of Action

This compound is an ATP-competitive inhibitor , meaning it binds to the ATP-binding pocket within the kinase domain (JH1) of the JAK1 protein. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This inhibition of ATP binding blocks the autophosphorylation of JAK1 and the subsequent phosphorylation of its downstream targets, primarily the STAT (Signal Transducer and Activator of Transcription) proteins. The design and optimization of the pyrimidine-based scaffold of this compound were guided by structure-based drug design and X-ray crystallography, confirming its interaction within the ATP-binding cleft.

The ATP-binding site of JAK1 is a well-defined pocket, and key residues within this site are crucial for inhibitor binding. While a specific co-crystal structure of this compound with JAK1 is not publicly available, analysis of related pyrimidine-based inhibitors in the PDB (e.g., PDB ID: 6GGH) reveals common interaction patterns. These typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues lining the pocket.

Quantitative Data for this compound Binding

The inhibitory potency of this compound has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

Target Kinase IC50 (nM) Selectivity (over JAK1)
JAK10.02-
JAK20.4422-fold

Data sourced from MedchemExpress.[1]

The data clearly demonstrates that this compound is a sub-nanomolar inhibitor of JAK1 with a notable 22-fold selectivity over the closely related JAK2 isoform. This selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of JAK2 can be associated with hematological side effects. The broader discovery program for this series of compounds reported achieving over 1000-fold selectivity for JAK1 over JAK2.[2]

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's action and the process of its characterization, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (active) (phosphorylated) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation ATP ATP STAT_active STAT (active) (phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Jak1_IN_11 This compound Jak1_IN_11->JAK1_inactive Binds to ATP pocket ADP ADP ATP->ADP Hydrolysis

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_characterization In Vitro Characterization cluster_invivo In Vivo & Preclinical HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Drug Design (SBDD) (X-ray Crystallography) Hit_ID->SBDD SAR Structure-Activity Relationship (SAR) SBDD->SAR Lead_Opt Lead Optimization (e.g., Compound 11) SAR->Lead_Opt Biochem_Assay Biochemical Kinase Assay (e.g., TR-FRET) Lead_Opt->Biochem_Assay IC50 IC50 Determination Biochem_Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity Animal_Models Animal Models Selectivity->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical_Trials Clinical_Trials Tox->Clinical_Trials Candidate Selection

Caption: A generalized experimental workflow for kinase inhibitor discovery and characterization.

Experimental Protocols

While the specific, detailed experimental protocol for the determination of this compound's IC50 value is not publicly available in the primary literature, a representative protocol for a widely used method, the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay, is provided below. This type of assay is commonly used for quantifying the potency of kinase inhibitors.

Representative Protocol: TR-FRET Based Biochemical Assay for JAK1 Inhibition

This protocol is adapted from standard LanthaScreen™ kinase assay procedures.[2]

1. Objective: To determine the IC50 value of a test compound (e.g., this compound) against the JAK1 kinase.

2. Materials:

  • Recombinant human JAK1 enzyme

  • Fluorescein-labeled peptide substrate (e.g., Ulight™-JAK-1 (Tyr1023) peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection solution: EDTA in TR-FRET dilution buffer

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)

  • 384-well low-volume assay plates (black)

  • Plate reader capable of TR-FRET measurements

3. Assay Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM).

    • Further dilute the compound solutions in the kinase reaction buffer to a 4x final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a 2x enzyme/substrate solution in kinase reaction buffer containing the JAK1 enzyme and the fluorescein-labeled peptide substrate at twice their final desired concentrations. The optimal enzyme concentration should be predetermined to give a robust signal (e.g., EC80).

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well. The ATP concentration is typically set at or near the Km value for JAK1.

    • Incubate the plate at room temperature for a set period (e.g., 60-90 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of the Stop/Detection solution containing EDTA and the Europium-labeled anti-phosphotyrosine antibody.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography for Binding Mode Determination (General Workflow)

The structural basis for the binding of inhibitors like this compound is typically elucidated through X-ray crystallography.

1. Protein Expression and Purification: The kinase domain of human JAK1 is expressed, often in an insect cell system (e.g., Sf9), and purified to homogeneity using chromatographic techniques.

2. Crystallization: The purified JAK1 kinase domain is crystallized, often in the presence of a ligand such as ADP to stabilize the protein.

3. Ligand Soaking or Co-crystallization:

  • Soaking: Pre-formed apo- or ADP-bound JAK1 crystals are soaked in a solution containing a high concentration of the inhibitor (e.g., this compound). A chelating agent like EDTA may be used to help displace bound ADP.

  • Co-crystallization: The inhibitor is mixed with the purified JAK1 protein prior to setting up crystallization trials.

4. Data Collection and Structure Determination: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. The diffraction data is then processed to solve the three-dimensional structure of the JAK1-inhibitor complex, revealing the precise binding mode and key molecular interactions.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of JAK1. Its high affinity for the ATP-binding site of the JAK1 kinase domain effectively blocks the downstream signaling of numerous pro-inflammatory cytokines. The characterization of its binding and potency relies on robust biochemical assays, and its rational design is informed by structural biology techniques like X-ray crystallography. This in-depth understanding of its mechanism of action is crucial for the development of targeted therapies for a range of inflammatory and autoimmune disorders.

References

Jak1-IN-11: A Technical Guide for Therapeutic Potential in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial proliferation, and progressive joint destruction. The Janus kinase (JAK) signaling pathway, particularly JAK1, plays a pivotal role in mediating the inflammatory cascade central to RA pathogenesis. This technical guide provides an in-depth overview of Jak1-IN-11, a potent and selective JAK1 inhibitor, as a potential therapeutic agent for rheumatoid arthritis. This document outlines the mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for in vitro and in vivo evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of JAK1 in Rheumatoid Arthritis

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals for a wide array of cytokines, growth factors, and hormones that are integral to immune function and hematopoiesis.[2][3] In rheumatoid arthritis, pro-inflammatory cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others utilize JAK1 to exert their pathogenic effects.[4][5] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cellular proliferation.

Given its central role in mediating the signals of numerous pro-inflammatory cytokines, selective inhibition of JAK1 has emerged as a promising therapeutic strategy for RA.[6][7] By targeting JAK1, it is possible to dampen the inflammatory cascade while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[6] this compound is a novel, highly potent and selective small molecule inhibitor of JAK1.

This compound: Mechanism of Action and Preclinical Data

This compound is a potent inhibitor of JAK1, demonstrating high selectivity over other members of the JAK family. Its mechanism of action involves competing with ATP for the catalytic binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of downstream STAT proteins.[2] This blockade of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against JAK family kinases.

KinaseIC50 (nM)
JAK1 0.02 [8]
JAK2 0.44 [8]
JAK3 Not available
TYK2 Not available

Data obtained from MedchemExpress product information.[8]

Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Dimerization & Activation JAK1_B JAK1 Receptor->JAK1_B ADP ADP STAT STAT JAK1_A->STAT 3. Phosphorylation JAK1_B->STAT Jak1_IN_11 This compound Jak1_IN_11->JAK1_A Inhibition Jak1_IN_11->JAK1_B ATP ATP pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene 6. Regulation

Caption: JAK-STAT signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from generic kinase assay methodologies and should be optimized for this compound.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the JAK enzyme and substrate peptide in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at the Km value for each respective enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol is a general representation and would require optimization.[12][13]

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., human fibroblast-like synoviocytes from RA patients).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Recombinant human IL-6 or IFN-γ.

  • This compound (in DMSO).

  • Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™).

  • Fluorescently labeled anti-phospho-STAT3 (for IL-6 stimulation) or anti-phospho-STAT1 (for IFN-γ stimulation) antibodies.

  • Flow cytometer.

Procedure:

  • Culture the cells in RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of IL-6 or IFN-γ for 15-30 minutes.

  • Fix the cells immediately with a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.

  • Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.

  • Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This is a representative protocol for evaluating the in vivo efficacy of a JAK inhibitor in a preclinical model of rheumatoid arthritis.[14][15]

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound formulated for oral administration.

  • Calipers for paw thickness measurement.

  • Micro-CT scanner for joint imaging.

  • Histology reagents.

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

  • Treatment:

    • Begin oral administration of this compound or vehicle control daily, starting from the onset of clinical signs of arthritis (typically around day 21-28).

  • Assessment of Arthritis:

    • Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.

    • Measure paw thickness every other day using calipers.

    • At the end of the study (e.g., day 42), perform micro-CT scans of the hind paws to assess bone erosion and joint damage.

    • Collect paws for histological analysis to evaluate synovial inflammation, cartilage destruction, and bone erosion.

  • Data Analysis:

    • Compare the arthritis scores, paw thickness, and histological scores between the this compound treated and vehicle control groups.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) Start->In_Vitro Cellular Cellular Assays (STAT Phosphorylation) In_Vitro->Cellular Determine Potency & Selectivity In_Vivo In Vivo Efficacy (CIA Mouse Model) Cellular->In_Vivo Confirm Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Evaluate Therapeutic Effect Tox Toxicology Studies PK_PD->Tox Assess Drug Exposure & Target Engagement End Lead Optimization & Candidate Selection Tox->End Determine Safety Profile

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a highly potent and selective JAK1 inhibitor with significant potential as a therapeutic agent for rheumatoid arthritis. Its ability to specifically target a key node in the inflammatory signaling cascade offers the promise of effective disease modification with an improved safety profile compared to less selective JAK inhibitors. The experimental protocols outlined in this guide provide a framework for the further preclinical evaluation of this compound and similar compounds, paving the way for potential clinical development. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic properties, and long-term safety.

References

Initial Safety and Toxicity Profile of Jak1-IN-11: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Jak1-IN-11, a potent and selective Janus kinase 1 (JAK1) inhibitor. Due to the limited availability of public data on this compound, this document focuses on its known inhibitory activity and presents a generalized safety and toxicity profile based on preclinical and clinical data from other selective JAK1 inhibitors. This guide is intended to inform researchers, scientists, and drug development professionals about the potential safety considerations and necessary experimental evaluations for this class of compounds. The content includes a summary of in vitro potency, a discussion of the general safety profile of selective JAK1 inhibitors, detailed methodologies for key toxicological assessments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent inhibitor of Janus kinase 1 (JAK1), a tyrosine kinase crucial for the signaling of numerous cytokines involved in inflammation and immunity.[1][2][3] The JAK-STAT signaling pathway, which this compound targets, is a critical regulator of cellular proliferation, differentiation, and immune responses.[4][5] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making selective JAK1 inhibitors like this compound promising therapeutic candidates.

In Vitro Potency

Quantitative data on the in vitro potency of this compound is available from commercial suppliers. This data highlights its high affinity and selectivity for JAK1 over other JAK family members, particularly JAK2.

Target IC50 (nM) Source
JAK10.02MedchemExpress[6], BioHippo[7]
JAK20.44MedchemExpress[6], BioHippo[7]

Table 1: In vitro inhibitory potency of this compound against JAK1 and JAK2.

General Safety and Toxicity Profile of Selective JAK1 Inhibitors

While specific preclinical and clinical safety data for this compound are not publicly available, the safety profile of other selective JAK1 inhibitors, such as upadacitinib and filgotinib, has been extensively studied and can provide insights into the potential toxicities of this class of drugs.[8][9][10]

The primary safety concerns associated with JAK inhibitors, including selective JAK1 inhibitors, revolve around their immunomodulatory effects.[5][11] These can lead to an increased risk of infections, hematological abnormalities, and other class-specific adverse events.[8][11]

Key Safety Considerations
  • Infections: An increased risk of infections, particularly upper respiratory tract infections and herpes zoster reactivation, is a known class effect of JAK inhibitors.[8][9]

  • Hematological Effects: Changes in hematological parameters, such as anemia and neutropenia, can occur due to the role of JAK signaling in hematopoiesis.

  • Thromboembolic Events: An increased risk of venous and arterial thromboembolic events has been observed with some JAK inhibitors.[8][9]

  • Malignancy: The long-term risk of malignancy is a theoretical concern with immunomodulatory agents, although data for selective JAK1 inhibitors is still emerging.[8]

  • Cardiovascular Effects: Monitoring of cardiovascular parameters is often recommended.

  • Gastrointestinal Issues: Nausea and other gastrointestinal disturbances have been reported.

Experimental Protocols for Safety and Toxicity Assessment

Detailed below are generalized experimental protocols for key in vitro and in vivo studies essential for characterizing the initial safety and toxicity profile of a selective JAK1 inhibitor like this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on various cell lines.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver toxicity, primary human hepatocytes) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Viability Assessment: Use a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the percentage of viable cells.

  • Data Analysis: Calculate the IC50 value for cytotoxicity for each cell line and time point.

In Vivo Acute Toxicity Study (Rodent Model)

Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of this compound in a rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Dosing: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) at escalating dose levels. Include a vehicle control group.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days post-dose. Record body weight changes.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.

  • Data Analysis: Determine the MTD and identify any target organs of toxicity.

Repeat-Dose Toxicity Study (Rodent or Non-Rodent Model)

Objective: To evaluate the potential toxicity of this compound following repeated daily administration over a specified period (e.g., 28 days).

Methodology:

  • Animal Model: Use both a rodent and a non-rodent species (e.g., rats and cynomolgus monkeys) as per regulatory guidelines.

  • Dosing: Administer this compound daily at multiple dose levels (low, mid, high) and a vehicle control for 28 days.

  • In-life Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring. Perform ophthalmological examinations and electrocardiograms (in non-rodents).

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Collect blood samples to determine the pharmacokinetic profile of this compound.

  • Necropsy and Histopathology: At the end of the treatment and recovery periods, perform a full necropsy, record organ weights, and conduct a comprehensive histopathological evaluation of all tissues.

Visualizations

JAK1 Signaling Pathway

JAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibits

Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Toxicity Screening

In_Vivo_Toxicity_Workflow start Start animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model dose_ranging Dose Range Finding Study (Single Dose) animal_model->dose_ranging repeat_dose Repeat-Dose Toxicity Study (e.g., 28-day) dose_ranging->repeat_dose in_life In-life Observations (Clinical Signs, Body Weight) repeat_dose->in_life clinical_pathology Clinical Pathology (Hematology, Chemistry) in_life->clinical_pathology necropsy Necropsy and Histopathology clinical_pathology->necropsy data_analysis Data Analysis and Report Generation necropsy->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting in vivo toxicity studies of a novel compound.

Conclusion

This compound is a highly potent and selective JAK1 inhibitor with theoretical therapeutic potential in inflammatory and autoimmune diseases. While specific safety and toxicity data for this compound are not yet in the public domain, the established safety profile of the selective JAK1 inhibitor class provides a framework for anticipating its potential adverse effects. Key areas of concern include an increased risk of infections, hematological changes, and thromboembolic events. A thorough preclinical safety evaluation, following the experimental protocols outlined in this guide, is imperative to characterize the specific risk profile of this compound and to inform its potential for clinical development. Continuous monitoring and further research will be essential to fully understand the safety and toxicity of this promising compound.

References

Methodological & Application

Application Notes and Protocols for Jak1-IN-11 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of compounds such as Jak1-IN-11 against the Janus Kinase 1 (Jak1) enzyme. The protocol is designed for a 96-well plate format and utilizes a luminescence-based ADP detection method for quantifying kinase activity.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] The family includes four members: Jak1, Jak2, Jak3, and Tyk2.[2] Dysregulation of Jak1 signaling is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[2][3] Several Jak1 inhibitors have been approved for the treatment of conditions like rheumatoid arthritis.[1]

In vitro kinase assays are a fundamental tool for the discovery and characterization of new kinase inhibitors.[4][5] These assays directly measure the enzymatic activity of the kinase and its inhibition by test compounds, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document outlines a robust protocol for assessing the inhibitory potential of this compound, or other test compounds, against Jak1 kinase activity.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Jak_Stat_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Jak1_inactive Jak1 (Inactive) Receptor->Jak1_inactive 2. Dimerization & Jak1 Association Jak1_active Jak1 (Active) Jak1_inactive->Jak1_active 3. Autophosphorylation STAT_inactive STAT (Inactive) Jak1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (Active Dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Translocation Gene Gene Expression Nucleus->Gene 7. Gene Regulation

Figure 1: Simplified JAK-STAT Signaling Pathway.

Experimental Protocol

This protocol is based on a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
Recombinant Human Jak1 EnzymeMillipore14-631
Kinase Substrate (e.g., IRS-1tide)BPS Bioscience40321
ATP, Ultra-PureAbcamab308227
Jak1 Assay BufferAbcamab308227
This compound or Test CompoundN/AN/A
Positive Control Inhibitor (e.g., Filgotinib)N/AN/A
ADP-Glo™ Kinase AssayPromegaV9101
96-well white, flat-bottom platesN/AN/A
Multichannel pipettesN/AN/A
Plate reader with luminescence detectionN/AN/A
Assay Procedure

The following workflow outlines the key steps for performing the Jak1 in vitro kinase assay.

Jak1_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - Jak1 Enzyme Dilution - Substrate/ATP Mix - Test Compound Dilutions Add_Enzyme Add diluted Jak1 enzyme to wells Reagent_Prep->Add_Enzyme Add_Inhibitor Add test compound (this compound) or controls Add_Enzyme->Add_Inhibitor Initiate_Reaction Initiate reaction by adding Substrate/ATP mix Add_Inhibitor->Initiate_Reaction Incubate_1 Incubate at room temperature (e.g., 40-60 minutes) Initiate_Reaction->Incubate_1 Terminate Terminate reaction and deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Terminate Incubate_2 Incubate at room temperature (e.g., 40 minutes) Terminate->Incubate_2 Develop Convert ADP to ATP and generate light (Add Kinase Detection Reagent) Incubate_2->Develop Incubate_3 Incubate at room temperature (e.g., 30 minutes) Develop->Incubate_3 Read_Plate Measure luminescence Incubate_3->Read_Plate Analyze Calculate % inhibition and determine IC50 values Read_Plate->Analyze

Figure 2: Experimental Workflow for Jak1 In Vitro Kinase Assay.

Step-by-Step Method:

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer by diluting a 5X stock with cold, sterile water. Add fresh DTT to a final concentration of 50 µM if required by the enzyme manufacturer.

    • Thaw the active Jak1 enzyme, substrate, and ATP on ice.

    • Prepare serial dilutions of this compound and the positive control inhibitor in the 1X Kinase Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 1%.

    • Prepare a Substrate/ATP mixture in 1X Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for Jak1, if known, to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction:

    • To a 96-well plate, add the test compounds and controls (positive control, no inhibitor control, and a background control without enzyme).

    • Add the diluted Jak1 enzyme to all wells except the background control. For the background control wells, add an equal volume of 1X Kinase Assay Buffer.

    • Initiate the kinase reaction by adding the Substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 40-60 minutes). The optimal incubation time may need to be determined empirically.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation and Analysis

The raw luminescence data should be processed to determine the percent inhibition of Jak1 activity for each concentration of the test compound.

Calculation of Percent Inhibition:

% Inhibition = 100 x (1 - (RLUinhibitor - RLUbackground) / (RLUno inhibitor - RLUbackground))

Where:

  • RLUinhibitor is the relative luminescence units in the presence of the inhibitor.

  • RLUno inhibitor is the relative luminescence units in the absence of the inhibitor (vehicle control).

  • RLUbackground is the relative luminescence units in the absence of the enzyme.

The calculated percent inhibition values can then be plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by fitting the data to a four-parameter logistic equation.

Summary of Quantitative Parameters:

ParameterExample ValueNotes
Jak1 Enzyme Concentration1-5 ng/µLThe optimal concentration should be determined empirically.
Substrate Concentration10-50 µMShould be at or above the Km for the substrate.
ATP Concentration10-100 µMIdeally at the Km for ATP to detect competitive inhibitors.
Final Reaction Volume25-50 µLDependent on the plate format and assay kit recommendations.
Incubation Time (Kinase Rxn)40-60 minutesShould be within the linear range of the reaction.
Incubation TemperatureRoom TemperatureAs recommended by the assay kit manufacturer.
This compound Concentrations0.1 nM - 10 µMA wide range of concentrations should be tested.
Positive Control (Filgotinib)1 nM - 100 µMUsed to validate the assay performance.

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of Jak1 inhibitors like this compound. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the potency of their test compounds, which is a critical step in the drug discovery and development process. It is recommended to optimize specific parameters such as enzyme concentration and incubation times for the particular reagents and laboratory conditions being used.

References

Application Notes and Protocols for Jak1-IN-11 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak1-IN-11 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for transducing signals for a wide range of cytokines and growth factors, playing a central role in immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers. This compound offers a valuable tool for researchers studying the specific roles of JAK1 in these processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and function.

Biochemical and Cellular Activity

This compound is a highly potent inhibitor of JAK1 with excellent selectivity over other JAK family members. The available data on its inhibitory activity is summarized below.

TargetIC50 (nM)Notes
JAK1 0.02Biochemical assay
JAK2 0.44Biochemical assay

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Note: Cellular IC50 values, which represent the potency of the inhibitor in a cellular context, are typically higher than biochemical IC50 values due to factors such as cell membrane permeability and intracellular ATP concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Signaling Pathway Modulated by this compound

This compound primarily targets the JAK/STAT signaling pathway. Upon binding of a cytokine to its receptor, JAKs associated with the receptor become activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. By inhibiting JAK1, this compound blocks these downstream events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment & Activation JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (Active) (Phosphorylated Dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation & DNA Binding Jak1_IN_11 This compound Jak1_IN_11->JAK1_active Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder or pre-dissolved solution)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Reconstitution (for lyophilized powder):

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. The required volume will depend on the amount of this compound provided. Consult the manufacturer's datasheet for the molecular weight to perform the calculation (Volume (µL) = [mass (mg) / molecular weight ( g/mol )] x 100).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required for complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage. MedChemExpress suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1]

Important Considerations:

  • DMSO can be toxic to cells at high concentrations. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to minimize cytotoxic effects.

  • Always include a vehicle control (DMSO alone at the same final concentration as the this compound treated samples) in your experiments.

Inhibition of Cytokine-Induced STAT Phosphorylation (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins downstream of JAK1 activation by a specific cytokine.

Experimental Workflow:

Western_Blot_Workflow A 1. Seed Cells B 2. Starve Cells (serum-free media) A->B C 3. Pre-treat with This compound or DMSO B->C D 4. Stimulate with Cytokine C->D E 5. Lyse Cells D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Blot G->H I 9. Imaging & Analysis H->I

Caption: Workflow for Western blot analysis of STAT phosphorylation.

Materials:

  • Cell line of interest (e.g., HeLa, A549, or a relevant immune cell line)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cytokine of interest (e.g., Interleukin-6 (IL-6), Interferon-gamma (IFN-γ))

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT (e.g., p-STAT3 Tyr705)

    • Rabbit anti-total STAT (e.g., total STAT3)

    • Mouse anti-β-actin (as a loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Starvation: Once cells reach the desired confluency, aspirate the complete medium and wash once with PBS. Add serum-free medium and incubate for 4-24 hours. This step reduces basal levels of STAT phosphorylation.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in serum-free medium. A common starting concentration range to test is 1 nM to 1 µM. Remember to keep the final DMSO concentration consistent across all samples and below 0.1%.

    • Add the this compound working solutions or vehicle control (DMSO) to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Prepare the cytokine solution in serum-free medium at the desired concentration (e.g., 10-100 ng/mL for IL-6 or IFN-γ).

    • Add the cytokine to the wells and incubate for the recommended time to induce maximal STAT phosphorylation (typically 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to fresh tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT and a loading control like β-actin.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on cell proliferation, which is often dependent on cytokine signaling through the JAK/STAT pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-10,000 cells per well) in complete medium. The optimal seeding density should be determined empirically for each cell line.

  • Inhibitor Treatment:

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

    • A typical concentration range to test is from 0.1 nM to 10 µM.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only) from all values.

    • Normalize the results to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Troubleshooting

Problem Possible Cause Solution
No inhibition of STAT phosphorylation Inhibitor concentration is too low.Perform a dose-response experiment with a wider concentration range.
Cytokine stimulation is too strong.Reduce the concentration of the cytokine.
Inhibitor is degraded.Use a fresh aliquot of the stock solution.
High background in Western blot Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.
Cell death in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%.
Inconsistent results in proliferation assay Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for JAK1-IN-11 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK1-IN-11 is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 0.02 nM and 0.44 nM, respectively, demonstrating high selectivity for JAK1 over JAK2.[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2][3][4][5] JAK1, in particular, plays a central role by partnering with other JAK family members to mediate signaling for numerous cytokines.[2][4][6] Consequently, selective JAK1 inhibitors like this compound are valuable tools for investigating the therapeutic potential of targeting this pathway in preclinical models of human diseases.

These application notes provide a comprehensive overview of the dosage and administration of JAK1 inhibitors in in vivo mouse models, based on data from structurally and functionally similar compounds. Due to the limited availability of specific in vivo data for this compound, the following protocols and dosage recommendations are extrapolated from studies utilizing other well-characterized JAK inhibitors. Researchers should consider these as starting points and optimize the experimental conditions for their specific mouse model and research question.

Mechanism of Action

JAK inhibitors, including this compound, function as ATP-competitive inhibitors that bind to the kinase domain of JAK proteins.[2][7] This binding prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in inflammation, cell proliferation, and immune responses.[2][5]

Signaling Pathway

The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of inhibition by this compound.

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation JAK1_IN_11 This compound JAK1_IN_11->JAK1_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Caption: JAK1-STAT Signaling Pathway and Inhibition by this compound.

Dosage and Administration in Mouse Models

The following table summarizes dosages and administration routes for various JAK inhibitors used in preclinical mouse models. This information can serve as a guide for designing studies with this compound.

InhibitorMouse ModelDosageAdministration RouteDosing FrequencyVehicleReference
Ruxolitinib B-ALL60 and 120 mg/kg/dayIn-feedDailyN/A[8]
Ruxolitinib Ba/F3 JAK2V617F driven leukemia60 mg/kgOral gavageTwice dailyN/A[9]
AZD1480 Non-obese diabetic (NOD) mice30 mg/kgOral gavageTwice daily0.5% hydroxypropyl methylcellulose / 0.1% Tween 80[10]
AZD1480 Gastrointestinal cancer30 mg/kgOral gavageOnce daily (5 days/week)N/A[11]
INCB028050 Collagen-induced arthritis1 and 10 mg/kgOral gavageTwice dailyN/A[12]
INCB54707 Sterile immune response model60 mg/kgOral gavageTwice dailyMethylcellulose[13]
Various JAKi Influenza virus infection10 and 20 mg/kgOral gavageTwice dailyN/A[14]
Tofacitinib Dextran sodium sulfate (DSS) colitis10 and 30 mg/kgOral gavageN/AN/A[15]

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable formulation of this compound for oral gavage administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the chosen vehicle solution. For example, to prepare 0.5% methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

  • Add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add a small volume of the vehicle to the tube and vortex thoroughly to create a slurry.

  • Gradually add the remaining volume of the vehicle while continuing to vortex to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for a short period to aid in dissolution and create a uniform mixture.

  • Store the formulation at 4°C for short-term use. Prepare fresh solutions regularly, ideally daily.

In Vivo Efficacy Study in a Mouse Model of Autoimmune Disease

Objective: To evaluate the efficacy of this compound in a preclinical mouse model of an autoimmune or inflammatory disease.

Materials:

  • Disease model mice (e.g., NOD mice for type 1 diabetes, collagen-induced arthritis (CIA) mice)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

Experimental Workflow:

Efficacy_Study_Workflow A Acclimatize Mice B Induce Disease Model A->B C Randomize into Treatment Groups (Vehicle, this compound low dose, this compound high dose) B->C D Daily Dosing (Oral Gavage) C->D E Monitor Disease Progression (e.g., clinical score, body weight, etc.) D->E Throughout treatment period F Collect Samples (e.g., blood, tissues) E->F At study termination G Analyze Endpoints (e.g., histology, cytokine levels, flow cytometry) F->G H Data Analysis and Interpretation G->H

Caption: General workflow for an in vivo efficacy study.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.

  • Disease Induction: Induce the disease model according to established protocols.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

  • Dosing: Administer this compound or vehicle via oral gavage at the predetermined dose and frequency. Based on the data from other JAK inhibitors, a starting dose of 10-30 mg/kg administered once or twice daily is a reasonable starting point.

  • Monitoring: Monitor the mice daily for clinical signs of disease, body weight, and overall health.

  • Sample Collection: At the end of the study, collect blood and relevant tissues for downstream analysis.

  • Endpoint Analysis: Analyze the collected samples to assess the therapeutic efficacy of this compound. This may include histological analysis of tissues, measurement of inflammatory cytokine levels, and flow cytometric analysis of immune cell populations.

Safety and Toxicology Considerations

While specific safety data for this compound is not available, class-effects of JAK inhibitors should be considered. Potential side effects observed with other JAK inhibitors include an increased risk of infections, particularly herpes zoster reactivation, and laboratory abnormalities such as changes in lipid profiles and hematological parameters.[16][17][18] Therefore, it is crucial to monitor for any signs of toxicity in the animals throughout the study.

Conclusion

This compound is a potent and selective JAK1 inhibitor with significant potential as a research tool for studying autoimmune and inflammatory diseases. The provided application notes and protocols, extrapolated from studies with similar compounds, offer a solid foundation for designing and conducting in vivo studies in mouse models. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for this compound in their specific experimental system.

References

Application Notes and Protocols for p-STAT Analysis Following Jak1-IN-11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical cellular cascade involved in immunity, cell growth, and differentiation.[1][2] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[2][3] Small molecule inhibitors targeting JAKs are therefore of significant interest in drug development. Jak1-IN-11 is a research compound designed to inhibit JAK1, a key kinase in this pathway.[4] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the phosphorylation of STAT proteins, a crucial downstream event in JAK signaling.

Mechanism of Action

Cytokine binding to their receptors initiates the activation of receptor-associated JAKs.[4][5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4][5] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, nuclear translocation, and activation of gene transcription.[4] JAK inhibitors, such as this compound, bind to the kinase domain of JAKs, preventing their activation and the subsequent phosphorylation of STATs, thereby inhibiting the downstream signaling cascade.[4]

JAK/STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive associates with JAK1_active JAK1 (Active) Receptor->JAK1_active activates STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive phosphorylates (p) pSTAT_dimer p-STAT Dimer STAT_inactive->pSTAT_dimer dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene translocates & activates Jak1_IN_11 This compound Jak1_IN_11->JAK1_active inhibits Cytokine Cytokine Cytokine->Receptor binds

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Depending on the cell line and target pathway, serum-starve the cells for 4-6 hours to reduce basal levels of STAT phosphorylation.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Following inhibitor treatment, stimulate the cells with an appropriate cytokine (e.g., Interferon-gamma (IFNγ) or Interleukin-6 (IL-6)) for 15-30 minutes to induce STAT phosphorylation.

  • Control Wells: Include untreated and vehicle-treated (e.g., DMSO) control wells.

Cell Lysis and Protein Quantification
  • Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis: Add 100-150 µL of ice-cold lysis buffer per well.[6] A common choice is RIPA buffer, but other buffers can be used.[7][8] The lysis buffer must be supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7][9]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubation: Incubate the lysate on ice for 20-30 minutes to ensure complete lysis.[6]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[6][10]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.[6][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% resolving gel) and perform electrophoresis to separate the proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][11]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[8][11] For phospho-protein detection, BSA is often recommended to reduce background.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated STAT protein (e.g., anti-p-STAT1 Tyr701 or anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.[8][11][12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize the p-STAT signal, the membrane can be stripped of the antibodies and reprobed with an antibody against total STAT protein and a loading control like GAPDH or β-actin.

Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (BSA or Milk) D->E F Primary Antibody Incubation (anti-p-STAT) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Signal Detection (ECL) G->H I Stripping & Reprobing (Total STAT, Loading Control) H->I

References

Application Notes: Flow Cytometry Methods for Assessing Jak1-IN-11 Effects on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways that translate extracellular cytokine signals into transcriptional changes.[1][2][3] The JAK-STAT pathway regulates essential functions of the immune system, including cell development, proliferation, differentiation, and survival.[2] Specifically, JAK1 is associated with receptors for numerous key cytokines, such as interferons (IFNs) and those utilizing the common gamma chain (γc), like IL-2, IL-7, and IL-15.[2][3]

Jak1-IN-11 is a small molecule inhibitor that targets the ATP-binding domain of the JAK1 enzyme, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This inhibition dampens the downstream inflammatory cascade, making selective JAK1 inhibitors like this compound valuable therapeutic candidates for autoimmune and inflammatory diseases.[4][6]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of kinase inhibitors.[7][8][9] It allows for the simultaneous analysis of multiple parameters at a single-cell level within heterogeneous immune cell populations. These application notes provide detailed protocols for utilizing flow cytometry to assess the pharmacodynamic and functional effects of this compound on immune cells, focusing on STAT phosphorylation, cell proliferation, apoptosis, and activation marker expression.

JAK1_Signaling_Pathway Jak1-STAT Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT_unphos STAT (inactive) JAK1->STAT_unphos 3. Phosphorylation STAT_dimer pSTAT Dimer (active) STAT_unphos->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition

Caption: Jak1-STAT signaling pathway and the point of inhibition by this compound.

Application Note 1: Phospho-STAT (pSTAT) Inhibition Assay

Principle

The most direct method to measure the activity of this compound is to quantify the inhibition of cytokine-induced STAT phosphorylation. Phospho-flow cytometry uses phosphorylation state-specific antibodies to detect activated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) within specific immune cell subsets, identified by surface markers.[7][10][11] This assay allows for the determination of the inhibitor's potency (e.g., IC50) in various cell types like T cells, B cells, and monocytes.[7]

Experimental Protocol

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation or use whole blood with a lyse/fix protocol.[12] Resuspend PBMCs in RPMI + 10% FBS at a concentration of 1 x 10^7 cells/mL.

  • Inhibitor Incubation: Aliquot 100 µL of cell suspension into a 96-well U-bottom plate. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add a pre-determined optimal concentration of a specific cytokine to induce STAT phosphorylation. For example:

    • IFN-α (for pSTAT1): Stimulates T cells, B cells, and monocytes.[7]

    • IL-6 (for pSTAT3): Stimulates CD4+ T cells and monocytes.[7]

    • IL-2 or IL-7 (for pSTAT5): Stimulates T cells.[7]

    • Incubate for 15-20 minutes at 37°C. Leave an unstimulated control well.

  • Fixation: Immediately stop the stimulation by adding a formaldehyde-based fixation buffer (e.g., BD Cytofix) and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with staining buffer (PBS + 2% FBS). Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice or at -20°C. This step is crucial for allowing intracellular antibody access.

  • Antibody Staining: Wash out the methanol and stain the cells with a cocktail of antibodies for 30-60 minutes at room temperature, protected from light. The cocktail should include:

    • An antibody against the target phospho-STAT (e.g., Alexa Fluor 647 anti-pSTAT5).

    • Antibodies for immune cell surface markers (e.g., FITC anti-CD3, PE anti-CD4, PerCP-Cy5.5 anti-CD19).

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer. Gate on specific cell populations (e.g., CD4+ T cells) and quantify the Median Fluorescence Intensity (MFI) of the pSTAT signal.

pSTAT_Workflow Phospho-STAT Workflow A Isolate PBMCs or use Whole Blood B Incubate with this compound (1-2 hours, 37°C) A->B C Stimulate with Cytokine (e.g., IL-2, IFN-α) (15-20 min, 37°C) B->C D Fix with Formaldehyde (10 min, RT) C->D E Permeabilize with Methanol (30 min, on ice) D->E F Stain with Surface & Intracellular Antibodies (e.g., anti-CD4, anti-pSTAT5) E->F G Acquire on Flow Cytometer F->G H Analyze pSTAT MFI in Gated Cell Populations G->H

Caption: Experimental workflow for phospho-flow cytometry analysis.

Data Presentation

Cell PopulationCytokine StimulantThis compound (nM)pSTAT5 MFI% Inhibition
CD4+ T CellsIL-70 (Vehicle)25,4000%
CD4+ T CellsIL-7118,80026%
CD4+ T CellsIL-7109,20064%
CD4+ T CellsIL-71001,50094%
CD8+ T CellsIL-70 (Vehicle)31,2000%
CD8+ T CellsIL-71010,10068%
B Cells (CD19+)IL-70 (Vehicle)850N/A

Application Note 2: T Cell Proliferation Assay

Principle

JAK1 signaling, particularly through IL-2 and IL-7, is essential for lymphocyte proliferation.[13] The effect of this compound on this function can be measured using cell proliferation dyes like Carboxyfluorescein succinimidyl ester (CFSE). This dye covalently labels intracellular proteins; with each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be resolved by flow cytometry.[14]

Experimental Protocol

  • Cell Preparation & Staining: Isolate PBMCs. Resuspend cells at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI + 10% FBS.

  • Cell Culture: Wash the cells twice and resuspend in complete RPMI medium. Plate 1-2 x 10^5 cells per well in a 96-well plate.

  • Inhibitor and Stimulant Addition: Add this compound at desired concentrations. Add a T cell stimulus, such as anti-CD3/CD28 beads or Phytohemagglutinin (PHA), to induce proliferation.[13][14]

  • Incubation: Culture the cells for 4-5 days at 37°C in a CO2 incubator.

  • Antibody Staining: Harvest the cells and stain with antibodies for T cell markers (e.g., APC anti-CD4, PE-Cy7 anti-CD8) and a viability dye (e.g., 7-AAD or PI) to exclude dead cells from the analysis.

  • Data Acquisition: Acquire data on a flow cytometer. On a histogram of CFSE fluorescence for the CD4+ or CD8+ T cell gate, distinct peaks will represent successive generations of divided cells.

Proliferation_Workflow Cell Proliferation Workflow A Isolate PBMCs B Label with CFSE Dye A->B C Culture Cells with Stimulant (e.g., anti-CD3/CD28) & This compound B->C D Incubate for 4-5 Days C->D E Harvest and Stain with Surface & Viability Dyes D->E F Acquire on Flow Cytometer E->F G Analyze CFSE Dilution to Model Proliferation F->G

Caption: Experimental workflow for CFSE-based proliferation assay.

Data Presentation

Treatment ConditionThis compound (nM)% Divided CD4+ T CellsProliferation Index
Unstimulated02.1%1.01
Stimulated (αCD3/CD28)0 (Vehicle)85.3%3.45
Stimulated (αCD3/CD28)1062.7%2.51
Stimulated (αCD3/CD28)10015.4%1.22
Stimulated (αCD3/CD28)10004.8%1.05

Application Note 3: Apoptosis and Viability Assay

Principle

While therapeutic doses of JAK inhibitors primarily inhibit proliferation, high concentrations can induce apoptosis.[13] This can be assessed by co-staining cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI enters cells only when the membrane integrity is lost, a feature of late apoptotic or necrotic cells.

Experimental Protocol

  • Cell Culture: Isolate and culture immune cells (e.g., PBMCs) as described in the proliferation assay. Treat cells with a range of this compound concentrations, including a high dose (e.g., 10 µM), alongside a vehicle control.[13] Incubate for 24-72 hours.

  • Cell Harvesting: Gently harvest the cells, including any non-adherent cells in the supernatant.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and acquire data on a flow cytometer immediately. Analyze the percentages of four distinct populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Apoptosis_Workflow Apoptosis Assay Workflow A Culture Immune Cells with This compound for 24-72h B Harvest Cells A->B C Wash and Resuspend in 1X Annexin V Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate 15 min, RT, Dark D->E F Acquire on Flow Cytometer E->F G Analyze Cell Populations: Live, Apoptotic, Necrotic F->G

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Data Presentation

This compound (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Vehicle)92.5%3.1%4.4%
0.191.8%3.5%4.7%
1.088.2%5.9%5.9%
10.053.4%21.3%25.3%

References

Experimental Design for Efficacy Studies of Jak1-IN-11: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of Jak1-IN-11, a potent and selective inhibitor of Janus Kinase 1 (Jak1). The following protocols and data presentation guidelines are intended to ensure robust and reproducible evaluation of this compound's biological activity.

Introduction to this compound and the Jak/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1] This signaling cascade, known as the JAK/STAT pathway, is integral to cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[2]

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[4]

This compound is a small molecule inhibitor with high selectivity for Jak1. Its mechanism of action involves binding to the ATP-binding site of the Jak1 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins. Efficacy studies are essential to quantify the inhibitory potential of this compound on cellular signaling, cell viability, and target gene expression.

Core Efficacy Assays

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound. The following key experiments are detailed below:

  • Cell Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Western Blotting: To quantify the inhibition of Jak1 and STAT3 phosphorylation.

  • Quantitative PCR (qPCR): To measure changes in the expression of downstream target genes.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for the interpretation and comparison of results. The following tables provide a template for presenting efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Jak10.02
Jak20.44

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Effect of this compound on Cell Viability

Cell LineTreatment Duration (hours)This compound Concentration (nM)Percent Viability (%)
HEL 92.1.7720 (Vehicle)100
0.195
180
1055
10020
10005

Percent viability is normalized to the vehicle-treated control group.

Table 3: Quantification of Protein Phosphorylation by Western Blot

Target ProteinTreatment (this compound, 100 nM)Fold Change in Phosphorylation (Normalized to Total Protein and Vehicle Control)
p-Jak1 (Tyr1034/1035)-1.0
+0.2
p-STAT3 (Tyr705)-1.0
+0.1

Fold change is calculated relative to the vehicle-treated control after normalization to the respective total protein and a loading control (e.g., GAPDH or β-actin).

Table 4: Relative Gene Expression Analysis by qPCR

Target GeneTreatment (this compound, 100 nM)Fold Change in Gene Expression (Normalized to Housekeeping Gene and Vehicle Control)
SOCS3-1.0
+3.5
BCL2L1-1.0
+0.4

Fold change is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH) and the vehicle-treated control.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Objective: To measure the effect of this compound on the viability of a chosen cell line (e.g., HEL 92.1.7, a human erythroleukemia cell line with a constitutively active JAK/STAT pathway).

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates

  • Selected cancer cell line (e.g., HEL 92.1.7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Luminometer

Protocol:

  • Seed cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM.

  • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Western Blotting for Phospho-Jak1 and Phospho-STAT3

Objective: To determine the effect of this compound on the phosphorylation status of Jak1 and its downstream target STAT3.

Materials:

  • Selected cancer cell line (e.g., TF-1, a human erythroleukemia cell line responsive to cytokine stimulation)

  • Cytokine for stimulation (e.g., human IL-6)

  • This compound

  • Vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Jak1 (Tyr1034/1035)

    • Rabbit anti-Jak1

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Mouse anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed TF-1 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control for 2 hours.

  • Stimulate the cells with human IL-6 (e.g., 50 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the phospho-protein levels to the total protein and loading control.

Quantitative PCR (qPCR) for SOCS3 and BCL2L1 Gene Expression

Objective: To measure the effect of this compound on the transcription of Jak1 target genes. SOCS3 is a negative regulator of JAK/STAT signaling and its expression is induced by STAT activation. BCL2L1 (encoding Bcl-xL) is an anti-apoptotic gene whose expression can be regulated by the JAK/STAT pathway.

Materials:

  • Selected cancer cell line (e.g., TF-1)

  • Cytokine for stimulation (e.g., human IL-6)

  • This compound

  • Vehicle control (DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Validated qPCR primers (see Table 5)

Table 5: Validated Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
SOCS3GGGAGCCGCCGCTCACTGAGGCAGTCGAAGGTCTCGG
BCL2L1GAGCTGGTGGTTGACTTTCTCTCCATCTCCGATTCAGTCCCT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Protocol:

  • Seed TF-1 cells in 6-well plates and treat them as described in the Western Blotting protocol (steps 1-4), extending the cytokine stimulation time to 4-6 hours to allow for gene transcription.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions in triplicate for each sample and each gene (SOCS3, BCL2L1, and GAPDH). Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Perform a melt curve analysis to ensure the specificity of the amplified products.

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (GAPDH) and then to the vehicle-treated control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Jak_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive Jak1 (inactive) Receptor->JAK1_inactive Recruitment & Dimerization JAK1_active p-Jak1 (active) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Jak1_IN_11 This compound Jak1_IN_11->JAK1_active Inhibition Gene_Expression Target Gene Expression (e.g., SOCS3, BCL2L1) DNA->Gene_Expression Transcription

Caption: The Jak/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (or Vehicle) start->treatment stimulation Cytokine Stimulation (for Western & qPCR) treatment->stimulation cell_viability Cell Viability Assay (e.g., CellTiter-Glo) western_blot Western Blot (p-Jak1, p-STAT3) stimulation->western_blot qpcr qPCR (SOCS3, BCL2L1) stimulation->qpcr viability_analysis Calculate % Viability cell_viability->viability_analysis wb_analysis Quantify Band Intensity (Fold Change) western_blot->wb_analysis qpcr_analysis Calculate Relative Gene Expression (2^-ΔΔCt) qpcr->qpcr_analysis

Caption: A generalized workflow for assessing the efficacy of this compound.

References

Application Notes and Protocols for Assessing Jak1-IN-11 Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of signal transduction for a wide range of cytokines and growth factors.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Jak1-IN-11 is a potent and selective inhibitor of JAK1, demonstrating a high degree of selectivity over other JAK isoforms.[3] This application note provides detailed protocols to assess the in vitro effects of this compound on cytokine-induced STAT phosphorylation and subsequent cytokine production.

Mechanism of Action: Cytokines and growth factors bind to their specific cell surface receptors, leading to the recruitment and activation of associated JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those encoding for other cytokines.[1] this compound exerts its inhibitory effect by competing with ATP for the binding site on the JAK1 enzyme, thereby preventing the phosphorylation and activation of downstream STAT proteins and blocking the signaling cascade.[5]

Key Applications

  • Determination of the in vitro potency (IC50) of this compound in inhibiting cytokine-induced STAT phosphorylation.

  • Quantification of the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

  • Assessment of the selectivity of this compound by profiling its effects on various cytokine signaling pathways.

Required Materials

  • This compound (MedChemExpress, Cat. No. HY-136367)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or fresh human whole blood

  • Recombinant human cytokines (e.g., IL-6, IFN-α, IL-2)

  • Cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Flow cytometry and ELISA reagents (specific antibodies and buffers detailed in protocols)

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeCell TypeStimulantIC50 (nM)
JAK1Biochemical Assay--0.02[3]
JAK2Biochemical Assay--0.44[3]
pSTAT3Cellular (Flow Cytometry)Human PBMCsIL-6User Determined
pSTAT1Cellular (Flow Cytometry)Human PBMCsIFN-αUser Determined
IL-6 ProductionCellular (ELISA)Human PBMCsLPSUser Determined
TNF-α ProductionCellular (ELISA)Human PBMCsLPSUser Determined

IC50 values to be determined by the user following the provided protocols.

Table 2: Effect of this compound on Cytokine Production
TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Vehicle Control (Unstimulated)User DeterminedUser Determined
Vehicle Control + LPSUser DeterminedUser Determined
This compound (1 nM) + LPSUser DeterminedUser Determined
This compound (10 nM) + LPSUser DeterminedUser Determined
This compound (100 nM) + LPSUser DeterminedUser Determined

Representative data table. Actual concentrations and readouts will be determined by the user.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Recruitment & Activation JAK1_B JAK1 Receptor->JAK1_B JAK1_A->JAK1_B Phosphorylation STAT_A STAT JAK1_A->STAT_A Phosphorylation STAT_B STAT JAK1_B->STAT_B Phosphorylation Jak1_IN_11 This compound Jak1_IN_11->JAK1_A Inhibition Jak1_IN_11->JAK1_B pSTAT_dimer pSTAT Dimer STAT_A->pSTAT_dimer Dimerization STAT_B->pSTAT_dimer Gene Gene Transcription pSTAT_dimer->Gene Translocation & Binding

Caption: JAK-STAT Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Cell_Isolation Isolate Human PBMCs or use Whole Blood Incubate_Inhibitor Pre-incubate cells with This compound or Vehicle Cell_Isolation->Incubate_Inhibitor Jak1_IN_11_Prep Prepare this compound Stock and Dilutions Jak1_IN_11_Prep->Incubate_Inhibitor Stimulate_Cells Stimulate with Cytokines (e.g., IL-6, IFN-α) Incubate_Inhibitor->Stimulate_Cells pSTAT_Assay Phospho-STAT Staining & Flow Cytometry Stimulate_Cells->pSTAT_Assay Cytokine_Assay Collect Supernatant & Perform ELISA Stimulate_Cells->Cytokine_Assay Analyze_pSTAT Gate on Cell Populations & Measure MFI pSTAT_Assay->Analyze_pSTAT Analyze_Cytokine Generate Standard Curve & Quantify Cytokines Cytokine_Assay->Analyze_Cytokine IC50_Calc Calculate IC50 Values & Plot Dose-Response Analyze_pSTAT->IC50_Calc Analyze_Cytokine->IC50_Calc

Caption: Experimental Workflow for Assessing this compound Activity.

Experimental Protocols

Protocol 1: Assessment of this compound on Cytokine-Induced STAT Phosphorylation by Flow Cytometry

This protocol details the measurement of phosphorylated STAT (pSTAT) levels in human PBMCs following cytokine stimulation in the presence of this compound.

1. Preparation of this compound Stock Solution:

  • This compound is soluble in DMSO up to 100 mg/mL.[3]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

2. Cell Preparation:

  • Isolate human PBMCs from fresh heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.

3. Inhibitor Treatment and Cytokine Stimulation:

  • Plate 100 µL of the cell suspension into a 96-well U-bottom plate.

  • Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.01 nM to 1000 nM.

  • Add the diluted this compound or vehicle control (DMSO at the same final concentration) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a cytokine cocktail. For example, to assess JAK1-dependent signaling, use IL-6 (final concentration 100 ng/mL) or IFN-α (final concentration 100 ng/mL).

  • Add the cytokine stimulus to the wells and incubate for 15 minutes at 37°C.

4. Intracellular Staining for pSTAT:

  • Fix the cells immediately after stimulation by adding an equal volume of Fixation Buffer (e.g., BD Cytofix™) and incubate for 10 minutes at room temperature.

  • Wash the cells with PBS containing 2% FBS (FACS buffer).

  • Permeabilize the cells by adding cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes.

  • Wash the cells twice with FACS buffer.

  • Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and intracellular pSTATs (e.g., anti-pSTAT3 for IL-6 stimulation, anti-pSTAT1 for IFN-α stimulation) for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.

5. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Gate on specific cell populations (e.g., CD4+ T cells, monocytes) based on forward and side scatter properties and surface marker expression.

  • Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal in each cell population for each treatment condition.

  • Calculate the percentage of inhibition of pSTAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control.

  • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression model.

Protocol 2: Assessment of this compound on Cytokine Production by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of stimulated PBMCs treated with this compound.

1. Preparation of this compound and Cell Culture:

  • Follow steps 1 and 2 from Protocol 1 to prepare the this compound stock solution and isolate and prepare PBMCs.

2. Inhibitor Treatment and Cell Stimulation:

  • Plate 200 µL of PBMCs (1 x 10^6 cells/mL) into a 96-well flat-bottom plate.

  • Add serial dilutions of this compound or vehicle control and pre-incubate for 1 hour at 37°C.

  • Stimulate the cells with an appropriate stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to induce cytokine production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Collection of Supernatant:

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.

4. Cytokine Quantification by Sandwich ELISA:

  • Coat a high-binding 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the cytokine in each sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the vehicle-treated, stimulated control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for In Vivo Imaging of Jak1-IN-11 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak1-IN-11 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is a critical mediator of cytokine signaling, playing a central role in inflammatory and autoimmune diseases.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of disorders, making JAK1 an attractive therapeutic target.[1] Monitoring the in vivo activity and target engagement of this compound is crucial for understanding its pharmacodynamics and optimizing its therapeutic efficacy. This document provides detailed application notes and protocols for three key in vivo imaging techniques to monitor the activity of this compound: Fluorescence Imaging, Bioluminescence Imaging, and Positron Emission Tomography (PET).

This compound Properties:

PropertyValueReference
Target JAK1[1]
IC50 (JAK1) 0.02 nM[1]
IC50 (JAK2) 0.44 nM[1]
Molecular Formula C26H36N6O4S[3]

I. Fluorescence Imaging of this compound Target Engagement

Fluorescence imaging offers a direct way to visualize the biodistribution and target engagement of this compound by conjugating it to a near-infrared (NIR) fluorescent dye. NIR dyes are optimal for in vivo applications due to their deeper tissue penetration and lower autofluorescence.[]

Signaling Pathway

JAK-STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding and inhibited by this compound.

Experimental Workflow

Fluorescence_Imaging_Workflow Fluorescence Imaging Workflow for this compound cluster_prep Probe Preparation cluster_invivo In Vivo Imaging Jak1_IN_11 This compound Conjugation Conjugation Reaction Jak1_IN_11->Conjugation NIR_Dye NIR Dye (NHS Ester) NIR_Dye->Conjugation Purification Purification (HPLC) Conjugation->Purification Animal_Model Disease Animal Model Purification->Animal_Model Injection IV Injection of Probe Animal_Model->Injection Imaging NIR Fluorescence Imaging Injection->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for preparing and imaging a fluorescently labeled this compound probe.

Protocol: Conjugation of NIR Dye to this compound and In Vivo Imaging

This protocol describes the conjugation of a near-infrared (NIR) dye with a succinimidyl ester (NHS ester) to an amine group on this compound. This is a common and robust method for labeling small molecules.[][6][7][8]

Materials:

  • This compound

  • Amine-reactive NIR dye with NHS ester (e.g., Cy7.5 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

  • Animal model of inflammation (e.g., collagen-induced arthritis in mice)

  • In vivo fluorescence imaging system

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Preparation of NIR Dye Solution:

    • Dissolve the NIR dye NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the NIR dye solution at a molar ratio of 1:1.5 (this compound:Dye).

    • Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the reaction mixture to constitute 10% of the total volume.

    • Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Purify the this compound-NIR dye conjugate from unconjugated dye using a pre-packed size-exclusion chromatography column.

    • Elute the column with PBS. The first colored fraction will be the conjugated product.

    • Confirm the purity and concentration of the conjugate using a spectrophotometer.

  • In Vivo Imaging:

    • Anesthetize the animal model using isoflurane.

    • Administer the purified this compound-NIR dye conjugate via tail vein injection at a dose of 10 nmol per mouse.[9]

    • Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, 12, and 24 hours) post-injection using an in vivo imaging system.[9]

    • Analyze the images to determine the biodistribution and tumor/inflammation site accumulation of the conjugate.

Data Presentation:

Time Point (hours)Mean Fluorescence Intensity (Inflamed Tissue)Mean Fluorescence Intensity (Control Tissue)Tumor/Inflammation-to-Background Ratio
1Quantitative DataQuantitative DataCalculated Ratio
4Quantitative DataQuantitative DataCalculated Ratio
8Quantitative DataQuantitative DataCalculated Ratio
12Quantitative DataQuantitative DataCalculated Ratio
24Quantitative DataQuantitative DataCalculated Ratio

II. Bioluminescence Imaging of this compound Pharmacodynamics

Bioluminescence imaging (BLI) is a highly sensitive technique for monitoring cellular and molecular processes in vivo. To monitor this compound activity, a reporter system can be used where the expression of a luciferase enzyme is under the control of a STAT3-responsive promoter. Since STAT3 is a direct downstream target of JAK1, a decrease in luciferase signal will correlate with the inhibition of the JAK1-STAT3 pathway by this compound.[10][11][12][13][14]

Experimental Workflow

Bioluminescence_Imaging_Workflow Bioluminescence Imaging Workflow for this compound cluster_prep Reporter Cell Line Generation cluster_invivo In Vivo Imaging STAT3_Reporter STAT3-Luciferase Reporter Vector Transfection Transfection/Transduction STAT3_Reporter->Transfection Cell_Line Target Cell Line Cell_Line->Transfection Selection Stable Cell Line Selection Transfection->Selection Implantation Implantation of Reporter Cells Selection->Implantation Tumor_Growth Tumor/Lesion Growth Implantation->Tumor_Growth Treatment This compound Administration Tumor_Growth->Treatment Imaging Bioluminescence Imaging Treatment->Imaging Analysis Signal Quantification Imaging->Analysis

Caption: Workflow for generating a STAT3 reporter cell line and monitoring this compound activity in vivo.

Protocol: In Vivo Bioluminescence Imaging of STAT3 Activity

Materials:

  • STAT3-luciferase reporter cell line (e.g., transfected cancer cell line or immune cell line)

  • This compound

  • D-Luciferin potassium salt

  • Sterile PBS

  • Animal model (e.g., immunodeficient mice for tumor xenografts)

  • In vivo bioluminescence imaging system (e.g., IVIS)

Procedure:

  • Animal Model Preparation:

    • Implant the STAT3-luciferase reporter cells subcutaneously or orthotopically into immunodeficient mice.

    • Allow tumors or inflammatory lesions to establish and grow to a palpable size.

  • Baseline Imaging:

    • Prepare a D-luciferin stock solution of 15 mg/mL in sterile PBS.

    • Anesthetize the mice with isoflurane.

    • Inject each mouse intraperitoneally with the D-luciferin solution at a dose of 150 mg/kg body weight.

    • Wait for 10-15 minutes for the luciferin to distribute.

    • Acquire bioluminescence images using an in vivo imaging system. This will serve as the baseline signal.

  • This compound Administration:

    • Administer this compound to the mice at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Imaging:

    • At various time points after this compound administration (e.g., 2, 6, 12, 24 hours), repeat the imaging procedure as described in step 2.

  • Data Analysis:

    • Quantify the bioluminescence signal from the region of interest (tumor or inflamed tissue) for both baseline and post-treatment images.

    • Calculate the percentage of STAT3 activity inhibition by comparing the post-treatment signal to the baseline signal.

Data Presentation:

Treatment GroupDose (mg/kg)Time Point (hours)Bioluminescence Signal (Photons/s/cm²/sr)% Inhibition of STAT3 Activity
Vehicle Control-0 (Baseline)Quantitative Data0%
Vehicle Control-24Quantitative DataCalculated Value
This compoundX0 (Baseline)Quantitative Data0%
This compoundX2Quantitative DataCalculated Value
This compoundX6Quantitative DataCalculated Value
This compoundX12Quantitative DataCalculated Value
This compoundX24Quantitative DataCalculated Value

III. Positron Emission Tomography (PET) Imaging of Neuroinflammation

PET is a highly sensitive and quantitative imaging modality that can be used to assess the downstream effects of this compound on biological processes such as neuroinflammation. While a specific PET tracer for this compound is not yet established, existing tracers that target markers of neuroinflammation can be used to indirectly monitor the efficacy of the inhibitor.[15][16][17][18] For instance, tracers targeting the translocator protein 18 kDa (TSPO), which is upregulated in activated microglia and astrocytes, can be employed.[19]

Logical Relationship

PET_Imaging_Logic Logic for PET Imaging of this compound's Effect on Neuroinflammation Jak1_IN_11 This compound JAK1_Inhibition JAK1 Inhibition Jak1_IN_11->JAK1_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Signaling JAK1_Inhibition->Cytokine_Reduction Microglia_Modulation Modulation of Microglia/Astrocyte Activation Cytokine_Reduction->Microglia_Modulation TSPO_Expression Altered TSPO Expression Microglia_Modulation->TSPO_Expression PET_Signal Change in PET Signal (e.g., [18F]FEPPA) TSPO_Expression->PET_Signal

Caption: The logical cascade from this compound inhibition to a measurable change in PET signal.

Protocol: PET Imaging of Neuroinflammation with [18F]FEPPA

Materials:

  • [18F]FEPPA (a second-generation TSPO PET tracer)

  • Animal model of neuroinflammation (e.g., lipopolysaccharide (LPS)-induced neuroinflammation model)

  • This compound

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model and Treatment:

    • Induce neuroinflammation in the animal model (e.g., by intracranial or systemic LPS injection).

    • Treat a cohort of animals with this compound at the desired dose and schedule. Include a vehicle-treated control group.

  • Radiotracer Administration:

    • Anesthetize the animal.

    • Administer [18F]FEPPA via tail vein injection (typically 5-10 MBq).

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Perform a dynamic PET scan for 60-90 minutes post-injection.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Define regions of interest (ROIs) in the brain (e.g., hippocampus, cortex, striatum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the tracer binding potential (BPND) as a measure of TSPO density.

Data Presentation:

Treatment GroupBrain RegionStandardized Uptake Value (SUV)Binding Potential (BPND)
Vehicle ControlHippocampusQuantitative DataQuantitative Data
Vehicle ControlCortexQuantitative DataQuantitative Data
This compoundHippocampusQuantitative DataQuantitative Data
This compoundCortexQuantitative DataQuantitative Data

Conclusion

The in vivo imaging techniques described in these application notes provide a powerful toolkit for researchers and drug developers to non-invasively monitor the activity and efficacy of this compound. Fluorescence imaging allows for direct visualization of drug distribution, bioluminescence imaging provides a dynamic readout of target pathway inhibition, and PET imaging offers a quantitative assessment of the downstream effects on neuroinflammation. The selection of the most appropriate technique will depend on the specific research question and the available resources. These detailed protocols should serve as a valuable guide for implementing these advanced imaging strategies in the preclinical evaluation of this compound and other JAK inhibitors.

References

Application of Selective JAK1 Inhibitors in Patient-Derived Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific studies detailing the application of Jak1-IN-11 in patient-derived xenograft (PDX) models have been published in the peer-reviewed literature. The following application notes and protocols are based on the established use of other selective JAK1 inhibitors, such as ruxolitinib, in preclinical xenograft models and provide a framework for the investigation of novel JAK1 inhibitors like this compound.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1, plays a pivotal role in signal transduction for a multitude of cytokines and growth factors that are critical for the proliferation and survival of cancer cells.[1][2] Dysregulation of the JAK-STAT signaling pathway is a common feature in various malignancies, making it a compelling target for cancer therapy.[3] Selective JAK1 inhibitors are being investigated for their potential to block these pro-tumorigenic signals.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform.[4] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[4] This makes them particularly well-suited for evaluating the efficacy of targeted therapies like selective JAK1 inhibitors.

This document provides a comprehensive overview of the application of selective JAK1 inhibitors in PDX models, including the underlying scientific rationale, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action and Scientific Rationale

The JAK-STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] The phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[1][5]

JAK1 is a key mediator in this pathway, partnering with other JAK family members to transmit signals for a wide array of cytokines.[1] In the context of cancer, aberrant activation of the JAK1-STAT pathway can drive tumor growth and survival.[3] Selective inhibition of JAK1 is therefore a promising therapeutic strategy to abrogate these oncogenic signals. The use of PDX models allows for the testing of JAK1 inhibitors in a system that closely mirrors the complex biology of a patient's tumor, potentially providing more predictive insights into clinical efficacy.[4]

Quantitative Data Summary

While specific data for this compound in PDX models is unavailable, the following table summarizes representative preclinical efficacy data for the JAK1/2 inhibitor ruxolitinib in various xenograft models. This data can serve as a benchmark for designing and evaluating studies with novel selective JAK1 inhibitors.

InhibitorCancer TypeModel TypeDosing RegimenEfficacy EndpointOutcomeReference
RuxolitinibHepatocellular Carcinoma (with JAK1 S703I mutation)PDX90 mg/kg, BIDTumor Growth Inhibition (TGI)48% TGI compared to vehicle[7]
RuxolitinibPhiladelphia-like Acute Lymphoblastic Leukemia (Ph-like ALL)PDXNot specifiedReduction in peripheral and splenic blast countsSignificant reduction in leukemia burden[8]
RuxolitinibEarly T-cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL)PDXNot specifiedReduction in peripheral and splenic blastsMarked reduction in circulating and splenic blasts in all 6 models tested[9][10]
AZD1480 (JAK1/2 inhibitor)Uterine LeiomyomaPDX50 mg/kg, 5 days/week for 28 daysReduction in xenograft volume and weight59.5% reduction in volume and 56.0% reduction in weight compared to control[11]

Signaling Pathway and Experimental Workflow Diagrams

JAK1 Signaling Pathway

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 Receptor->JAK1_inactive Recruitment JAK_other_inactive JAK2/JAK3/TYK2 Receptor->JAK_other_inactive Recruitment JAK1_active p-JAK1 JAK1_inactive->JAK1_active Phosphorylation JAK_other_active p-JAK2/p-JAK3/p-TYK2 JAK_other_inactive->JAK_other_active Phosphorylation STAT_inactive STAT JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Jak1_IN_11 This compound Jak1_IN_11->JAK1_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Simplified diagram of the JAK1-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a PDX Study with a Selective JAK1 Inhibitor

PDX_Workflow cluster_setup Model Establishment & Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Interpretation PatientTumor Patient Tumor Tissue (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice (P0) PatientTumor->Implantation Expansion Tumor Expansion & Passaging (P1, P2...) Implantation->Expansion Characterization Model Characterization (Histology, Genomics) Expansion->Characterization Cohort Establishment of Experimental Cohorts Characterization->Cohort Randomization Randomization of Mice Cohort->Randomization Treatment_Vehicle Vehicle Control Administration Randomization->Treatment_Vehicle Treatment_Drug JAK1 Inhibitor Administration Randomization->Treatment_Drug Monitoring Tumor Volume Measurement & Animal Health Monitoring Treatment_Vehicle->Monitoring Treatment_Drug->Monitoring Endpoint Endpoint Reached (Tumor size, time) Monitoring->Endpoint Harvest Tumor & Tissue Harvest Endpoint->Harvest PD_Analysis Pharmacodynamic Analysis (e.g., pSTAT3 Western Blot) Harvest->PD_Analysis Efficacy_Analysis Efficacy Data Analysis (TGI, Survival) Harvest->Efficacy_Analysis Interpretation Interpretation & Conclusion PD_Analysis->Interpretation Efficacy_Analysis->Interpretation

Caption: General experimental workflow for evaluating a selective JAK1 inhibitor in patient-derived xenograft models.

Experimental Protocols

Protocol 1: Establishment and Expansion of Patient-Derived Xenograft (PDX) Models

1.1. Materials:

  • Fresh human tumor tissue obtained from consenting patients under institutional review board (IRB) approval.

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old).[12]

  • Sterile surgical instruments.

  • Growth media (e.g., DMEM/F-12) supplemented with antibiotics.

  • Matrigel (optional).

  • Anesthesia (e.g., isoflurane).

1.2. Procedure:

  • Collect fresh tumor tissue in sterile media on ice and process within 2-4 hours.

  • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the immunodeficient mouse.

  • Make a small incision in the skin on the flank of the mouse.

  • Create a subcutaneous pocket using blunt dissection.

  • Implant one tumor fragment into the subcutaneous pocket. The fragment can be mixed with Matrigel to improve engraftment rates.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth by caliper measurement at least twice a week.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. This is the P0 generation.[13]

  • A portion of the tumor should be cryopreserved for banking, and another portion can be used for subsequent passaging (P1) into new host mice.

  • Repeat the process for 2-3 passages to establish a stable PDX line.

  • Characterize the established PDX model by comparing its histology and key genomic features to the original patient tumor.[4]

Protocol 2: In Vivo Efficacy Study of a Selective JAK1 Inhibitor in PDX Models

2.1. Materials:

  • Established and characterized PDX models.

  • Selective JAK1 inhibitor (e.g., this compound) formulated in an appropriate vehicle.

  • Vehicle control.

  • Cages, bedding, food, and water for the mice.

  • Calipers for tumor measurement.

  • Data collection and analysis software.

2.2. Study Design:

  • Expand the selected PDX model to generate a sufficient number of tumor-bearing mice for the study.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • The treatment groups can include:

    • Group 1: Vehicle control.

    • Group 2: Selective JAK1 inhibitor (low dose).

    • Group 3: Selective JAK1 inhibitor (high dose).

    • Group 4 (optional): Standard-of-care chemotherapy.

    • Group 5 (optional): Combination of the selective JAK1 inhibitor and standard-of-care chemotherapy.

2.3. Drug Administration:

  • Prepare the selective JAK1 inhibitor and vehicle control according to the manufacturer's instructions or established laboratory protocols.

  • Administer the treatments to the mice based on the predetermined dosing schedule (e.g., daily oral gavage, intraperitoneal injection). The dosing regimen for ruxolitinib in some preclinical models has been reported as high as 90 mg/kg twice daily.[7]

2.4. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice regularly.

  • Record any signs of toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when a specified time point is reached.

2.5. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Analyze survival data using Kaplan-Meier curves and log-rank tests if survival is an endpoint.

  • At the end of the study, harvest tumors for pharmacodynamic analysis.

Protocol 3: Pharmacodynamic Analysis of JAK1 Inhibition

3.1. Materials:

  • Tumor tissues harvested from the in vivo efficacy study.

  • Protein lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Imaging system for Western blots.

3.2. Procedure:

  • Homogenize the harvested tumor tissues in lysis buffer to extract total protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

  • A reduction in the ratio of p-STAT3 to total STAT3 in the tumors from the inhibitor-treated group compared to the vehicle control group would indicate target engagement and inhibition of the JAK1 signaling pathway.[7]

References

Troubleshooting & Optimization

Troubleshooting Jak1-IN-11 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak1-IN-11, focusing on its insolubility in aqueous buffers.

Troubleshooting Guide

Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).

This is a common issue as this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with low aqueous solubility. Below is a step-by-step guide to help you troubleshoot and achieve a clear solution for your experiments.

Troubleshooting Workflow

G start Start: this compound Precipitation in Aqueous Buffer check_stock Step 1: Verify Stock Solution Integrity start->check_stock stock_ok Is the stock solution clear and fully dissolved? check_stock->stock_ok remake_stock Action: Prepare fresh stock solution in 100% DMSO. Use heat/sonication if needed. stock_ok->remake_stock No prepare_working Step 2: Optimize Working Solution Preparation stock_ok->prepare_working Yes remake_stock->prepare_working dilution_method Are you diluting the stock directly into the aqueous buffer? prepare_working->dilution_method direct_dilution Action: Use serial dilution or add buffer to the stock solution slowly while vortexing. dilution_method->direct_dilution Yes additives Step 3: Introduce Solubilizing Agents dilution_method->additives No direct_dilution->additives cosolvent_check Is a co-solvent compatible with your assay? additives->cosolvent_check use_cosolvent Action: Add a small percentage of a biocompatible co-solvent (e.g., PEG300, ethanol). cosolvent_check->use_cosolvent Yes other_agents Action: Consider other solubilizing agents like Tween-80 or SBE-β-CD. cosolvent_check->other_agents No adjust_ph Step 4: Adjust Buffer pH use_cosolvent->adjust_ph other_agents->adjust_ph ph_check Have you tried different pH values for your buffer? adjust_ph->ph_check test_ph Action: Test a range of pH values. Slightly acidic or basic conditions may improve solubility. ph_check->test_ph No final_check Step 5: Final Quality Control ph_check->final_check Yes test_ph->final_check is_clear Is the solution clear after these steps? final_check->is_clear proceed Success: Proceed with your experiment. is_clear->proceed Yes consult Further Action: Consult literature for similar compounds or contact technical support. is_clear->consult No

Figure 1: Troubleshooting workflow for this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly reduce the solubility of the compound.

Q2: My this compound is not dissolving even in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication.[1] These methods can help to break down any aggregates and facilitate dissolution. Ensure your DMSO is of high quality and anhydrous.

Q3: I need to prepare a working solution of this compound in an aqueous buffer for my in vitro assay. What is the best way to do this without it precipitating?

A3: Directly diluting a high-concentration DMSO stock of a hydrophobic compound into an aqueous buffer is a common cause of precipitation. To avoid this, it is recommended to perform a serial dilution of your DMSO stock in the aqueous buffer. Alternatively, you can add the aqueous buffer to the DMSO stock solution slowly while vortexing to ensure gradual mixing and prevent the compound from crashing out of solution. For sensitive cell-based assays, ensure the final concentration of DMSO is not toxic to your cells (typically ≤ 0.5%).

Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

A4: Yes, using co-solvents can significantly improve the solubility of this compound in aqueous solutions. The choice of co-solvent will depend on the compatibility with your specific experimental setup. For in vivo studies, formulations containing polyethylene glycol 300 (PEG300) and Tween-80 have been used to achieve a concentration of at least 2.5 mg/mL.[1] For in vitro assays, small amounts of ethanol or PEG300 can be tested. It is important to validate the compatibility of any co-solvent with your assay system to ensure it does not interfere with the experimental results.

Q5: Are there other additives that can enhance the aqueous solubility of this compound?

A5: Yes, other solubilizing agents can be employed. For instance, cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are known to encapsulate hydrophobic molecules and increase their aqueous solubility. A formulation using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to dissolve this compound at ≥ 2.5 mg/mL.[1]

Q6: How does pH affect the solubility of this compound?

Data Presentation

Table 1: Solubility of this compound and Structurally Related JAK1 Inhibitors

CompoundSolvent/Buffer SystemSolubilityReference
This compound 100% DMSO100 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
Upadacitinib 1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL
Aqueous buffer (pH 7.5)0.191 mg/mL
Filgotinib 1:5 DMF:PBS (pH 7.2)~0.15 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 528.67 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath at 37°C (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound in a cell culture medium or buffer (e.g., PBS) with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution. For example, to prepare a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer (resulting in a 100 µM solution with 1% DMSO). Vortex gently.

      • Prepare the final working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer (resulting in a 10 µM solution with 0.1% DMSO). Vortex gently.

    • Alternatively, for larger volumes, you can add the aqueous buffer to the DMSO stock. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to a tube and then slowly add 999 µL of the aqueous buffer while vortexing.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to try a lower final concentration or incorporate a small amount of a biocompatible co-solvent (see Troubleshooting Guide).

    • Use the freshly prepared working solution for your experiment immediately. It is not recommended to store aqueous solutions of this compound for extended periods.

Mandatory Visualizations

JAK-STAT Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK1_inactive JAK1 (inactive) Receptor:f1->JAK1_inactive recruits JAK1_active JAK1 (active) JAK1_inactive->JAK1_active autophosphorylates STAT_inactive STAT (inactive) JAK1_active->STAT_inactive phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Jak1_IN_11 This compound Jak1_IN_11->JAK1_active inhibits Transcription Gene Transcription DNA->Transcription

Figure 2: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Testing

G start Start: Weigh This compound Powder prepare_stock Prepare High-Concentration Stock in 100% DMSO start->prepare_stock prepare_buffers Prepare Aqueous Buffers (e.g., PBS, Tris) at Different pH Values start->prepare_buffers add_inhibitor Add Excess this compound from Stock to Buffers prepare_stock->add_inhibitor prepare_buffers->add_inhibitor incubate Incubate with Agitation (e.g., 24h at 37°C) add_inhibitor->incubate separate Separate Undissolved Compound (Centrifugation/Filtration) incubate->separate quantify Quantify Soluble this compound in Supernatant/Filtrate (e.g., HPLC, UV-Vis) separate->quantify analyze Analyze Data and Determine Solubility quantify->analyze end End: Solubility Profile Generated analyze->end

References

Technical Support Center: Troubleshooting Jak1-IN-11 Inhibition of STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the JAK1 inhibitor, Jak1-IN-11, particularly when it fails to inhibit STAT3 phosphorylation as expected.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound on STAT3 phosphorylation?

A1: this compound is a potent inhibitor of Janus kinase 1 (JAK1). In the canonical JAK/STAT signaling pathway, cytokines like Interleukin-6 (IL-6) bind to their receptors, leading to the activation of receptor-associated JAKs. JAK1 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3) at the tyrosine 705 residue (p-STAT3 Tyr705). This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1][2][3] Therefore, this compound is expected to block the catalytic activity of JAK1, thereby preventing the phosphorylation of STAT3.

Q2: What is the potency of this compound?

A2: this compound is a highly potent inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Target KinaseIC50 (nM)
JAK10.02 nM
JAK20.44 nM
JAK35 nM
TYK234 nM

Data sourced from publicly available information.

This high potency indicates that this compound should be effective at very low concentrations in biochemical assays. However, the effective concentration in cellular assays may be higher and needs to be determined empirically.

Signaling Pathway and Experimental Workflow

To effectively troubleshoot, it is crucial to understand the signaling pathway and the typical experimental workflow.

JAK1/STAT3 Signaling Pathway

JAK1_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT3 STAT3 JAK1->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 4. Dimerization DNA DNA pSTAT3->DNA 5. Nuclear Translocation & Binding Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibition Gene Target Gene Transcription DNA->Gene 6. Gene Regulation

Figure 1. Simplified diagram of the canonical JAK1/STAT3 signaling pathway and the inhibitory action of this compound.

Typical Experimental Workflow for Assessing this compound Activity

Experimental_Workflow A 1. Cell Culture Seed cells and allow to adhere overnight. B 2. Serum Starvation (Optional) Incubate in low-serum or serum-free media to reduce basal signaling. A->B C 3. Inhibitor Pre-treatment Treat cells with varying concentrations of this compound or vehicle control. B->C D 4. Cytokine Stimulation Stimulate cells with a cytokine (e.g., IL-6) to activate the JAK1/STAT3 pathway. C->D E 5. Cell Lysis Harvest cells and prepare protein lysates. D->E F 6. Protein Quantification Determine protein concentration for equal loading. E->F G 7. Western Blot Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for p-STAT3, total STAT3, and a loading control. F->G H 8. Data Analysis Quantify band intensities to determine the effect of this compound on STAT3 phosphorylation. G->H

Figure 2. A standard experimental workflow to evaluate the efficacy of this compound in inhibiting STAT3 phosphorylation.

Troubleshooting Guide

If you are not observing the expected inhibition of STAT3 phosphorylation with this compound, consider the following potential issues and troubleshooting steps.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: No inhibition of p-STAT3 observed Inhibitor_Issues Problem with this compound? Start->Inhibitor_Issues Experimental_Design Problem with Experimental Design? Inhibitor_Issues->Experimental_Design No Solubility Check inhibitor solubility and preparation. - Ensure complete dissolution in DMSO. - Avoid precipitation in media. Inhibitor_Issues->Solubility Yes Assay_Execution Problem with Assay Execution? Experimental_Design->Assay_Execution No Stimulation Optimize cytokine stimulation. - Confirm cytokine activity. - Titrate cytokine concentration and stimulation time. Experimental_Design->Stimulation Yes Biological_Factors Unexpected Biological Factors? Assay_Execution->Biological_Factors No Lysis Check cell lysis procedure. - Use lysis buffer with phosphatase and protease inhibitors. - Keep samples on ice. Assay_Execution->Lysis Yes Alternative_Pathways Consider alternative STAT3 activation pathways. - Are other kinases (e.g., EGFR, Src, other JAKs) activating STAT3? [1, 2, 3] - Is STAT3 constitutively active in your cell line? Biological_Factors->Alternative_Pathways Yes Concentration Verify inhibitor concentration. - Perform a dose-response experiment. - Consider IC50 in cellular vs. biochemical assays. Solubility->Concentration Stability Assess inhibitor stability. - Prepare fresh stock solutions. - Check for degradation in media over time. Concentration->Stability Treatment_Time Adjust inhibitor pre-incubation time. - Ensure sufficient time for cell permeability and target engagement. Stimulation->Treatment_Time Controls Review experimental controls. - Include positive control (e.g., another known JAK inhibitor). - Ensure vehicle control shows robust p-STAT3 signal. Treatment_Time->Controls Western_Blot Troubleshoot Western blot. - Validate p-STAT3 and total STAT3 antibodies. - Ensure proper protein transfer and antibody incubation conditions. Lysis->Western_Blot Loading Verify equal protein loading. - Check loading control (e.g., GAPDH, β-actin). Western_Blot->Loading Cell_Line Evaluate cell line characteristics. - Confirm expression of JAK1 and cytokine receptors. Alternative_Pathways->Cell_Line

Figure 3. A logical flow diagram to troubleshoot the lack of p-STAT3 inhibition by this compound.

Detailed Troubleshooting Steps
Potential Problem Area Specific Issue Recommended Action
This compound Inhibitor Incorrect Preparation/Solubility: The inhibitor may not be fully dissolved or may have precipitated out of solution.Prepare a fresh stock solution of this compound in 100% DMSO. Visually inspect for any precipitate. When diluting into aqueous culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation.
Inadequate Concentration: The concentration used may be too low to effectively inhibit JAK1 in a cellular context.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). The cellular IC50 can be significantly higher than the biochemical IC50 due to factors like cell permeability and ATP competition.
Degradation of Inhibitor: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution upon first use and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
Experimental Design Suboptimal Cytokine Stimulation: The cytokine used to stimulate the pathway may be inactive or used at a suboptimal concentration or time.Confirm the activity of your cytokine stock. Perform a time-course and dose-response experiment for cytokine stimulation to determine the optimal conditions for robust and consistent STAT3 phosphorylation in your specific cell line.
Insufficient Inhibitor Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to JAK1 before cytokine stimulation.Increase the pre-incubation time with this compound before adding the cytokine. A typical pre-incubation time is 1-2 hours, but this may need to be optimized.
Inappropriate Controls: Lack of proper controls makes it difficult to interpret the results.Always include a vehicle-only control (e.g., DMSO) to ensure that the solvent is not affecting the results. A positive control inhibitor (another known JAK inhibitor) can help validate the experimental setup. A non-stimulated control is also essential to assess basal p-STAT3 levels.
Assay Execution Inefficient Cell Lysis: Incomplete cell lysis or degradation of phosphorylated proteins can lead to a weak or absent p-STAT3 signal.Use a lysis buffer containing phosphatase and protease inhibitors. Perform all lysis steps on ice to minimize enzymatic activity.
Western Blotting Issues: Problems with antibodies, protein transfer, or detection can all lead to erroneous results.Validate the specificity of your primary antibodies for p-STAT3 (Tyr705) and total STAT3. Ensure efficient protein transfer from the gel to the membrane (e.g., using Ponceau S staining). Optimize antibody concentrations and incubation times. Use a sensitive chemiluminescent substrate.
Unequal Protein Loading: Variations in the amount of protein loaded per lane can lead to misinterpretation of the results.Accurately quantify the protein concentration of each lysate and load equal amounts. Always probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to confirm equal loading.
Biological Factors Alternative STAT3 Activation Pathways: STAT3 can be phosphorylated by other kinases besides JAK1, such as EGFR, Src, JAK2, or TYK2.[4][5] If one of these alternative pathways is active in your cell line, this compound may not be sufficient to completely block STAT3 phosphorylation.Research the specific signaling pathways active in your chosen cell line. Consider using inhibitors for other potential upstream kinases in combination with this compound to dissect the pathway.
Constitutively Active STAT3: Some cancer cell lines have constitutively active STAT3 that may be driven by mechanisms independent of or downstream of JAK1.Check the literature for your cell line to see if it is known to have constitutive STAT3 activation. If so, the mechanism of this activation may not be sensitive to this compound.
Cell Line Specificity: The cell line you are using may not express sufficient levels of the cytokine receptor or JAK1 for a robust response.Confirm the expression of the relevant cytokine receptor and JAK1 in your cell line via Western blot or RT-PCR.

Experimental Protocols

Protocol: Western Blot for p-STAT3 (Tyr705) and Total STAT3

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): The day after seeding, replace the growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 4-16 hours.

  • Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 10-50 ng/mL of IL-6) for the optimized duration (typically 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing (Optional): The membrane can be stripped and re-probed for total STAT3 and a loading control to normalize the p-STAT3 signal.

This technical support guide provides a comprehensive framework for troubleshooting unexpected results with this compound. By systematically evaluating each step of the experimental process, from inhibitor preparation to data analysis, researchers can identify and resolve potential issues to achieve the expected inhibition of STAT3 phosphorylation.

References

Navigating the Challenges of Jak1-IN-11 in Long-Term Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often encounter hurdles with the stability of small molecule inhibitors in extended experimental timelines. This guide provides a comprehensive technical support resource for overcoming the instability of Jak1-IN-11, a potent JAK1 inhibitor, ensuring the reliability and reproducibility of your long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a highly potent and selective inhibitor of Janus kinase 1 (JAK1).[1] It demonstrates significant selectivity for JAK1 over other JAK family members, making it a valuable tool for dissecting the specific roles of JAK1 in cellular signaling pathways.[1]

Table 1: Potency of this compound

TargetIC₅₀ (nM)
JAK10.02
JAK20.44

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Q2: What are the known stability issues with this compound?

The primary challenge with this compound in long-term experiments is its limited stability in aqueous solutions, including cell culture media. While specific degradation pathways and half-life in cell culture have not been extensively published, anecdotal evidence and supplier recommendations suggest that the compound's potency can diminish over time. This instability can lead to inconsistent and unreliable results in experiments that span several days or involve repeated treatments.

Q3: How should I properly store and handle this compound to maximize its stability?

Proper storage is critical to preserving the activity of this compound. Adhering to the manufacturer's recommendations is paramount.

Table 2: Recommended Storage Conditions for this compound Stock Solutions [1]

TemperatureStorage Duration
-80°CUp to 6 months
-20°CUp to 1 month

To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, use freshly opened, high-purity solvents. For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[1]

Troubleshooting Guide

Issue 1: Diminished or inconsistent inhibitory effect of this compound in a long-term cell culture experiment.

This is a common problem likely stemming from the degradation of the inhibitor in the cell culture medium over time.

Root Cause Analysis and Solutions:

  • Degradation in Media: The half-life of many small molecules in culture media can be short.

    • Solution: Replenish the media with freshly prepared this compound at regular intervals. The frequency of media changes will depend on the specific cell line and experimental duration. A pilot experiment to determine the functional half-life of the inhibitor in your specific cell culture system is recommended.

  • Improper Storage: Incorrect storage of stock solutions can lead to gradual loss of potency.

    • Solution: Strictly adhere to the recommended storage conditions (-80°C for long-term storage).[1] Ensure aliquots are tightly sealed to prevent evaporation and exposure to moisture.

  • Cellular Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration.

    • Solution: While specific metabolic pathways for this compound are not well-documented, increasing the frequency of media changes with fresh inhibitor can help maintain a sufficient intracellular concentration.

Issue 2: High variability between replicate wells or experiments.

Inconsistent results can often be traced back to issues with compound preparation and handling.

Root Cause Analysis and Solutions:

  • Precipitation of the Inhibitor: this compound has limited aqueous solubility. If not properly dissolved, it can precipitate out of solution, leading to inaccurate concentrations.

    • Solution: Ensure the stock solution in DMSO is fully dissolved. Gentle warming and sonication can aid dissolution.[1] When diluting into aqueous media, vortex or mix thoroughly to ensure homogeneity. Visually inspect for any precipitates before adding to cells.

  • Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.

    • Solution: Use calibrated pipettes and perform serial dilutions to reach the final working concentration. This minimizes errors associated with pipetting very small volumes.

Experimental Protocols

Protocol 1: Assessing the Functional Stability of this compound in Cell Culture

This protocol allows you to determine the effective duration of this compound activity in your specific experimental setup.

Materials:

  • Your cell line of interest (e.g., a cytokine-responsive cell line)

  • This compound

  • Appropriate cytokine to stimulate the JAK1 pathway (e.g., IL-6, IFN-γ)

  • Cell lysis buffer

  • Antibodies for Western blotting (e.g., anti-pSTAT1, anti-STAT1, anti-β-actin)

Procedure:

  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate.

  • Inhibitor Treatment: Treat the cells with your desired concentration of this compound.

  • Time Course: At various time points after inhibitor addition (e.g., 0, 4, 8, 12, 24, 48 hours), stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). Include a no-inhibitor control for each time point.

  • Cell Lysis: Immediately after stimulation, wash the cells with cold PBS and lyse them.

  • Western Blotting: Perform a Western blot to analyze the phosphorylation status of a downstream target of JAK1, such as STAT1.

  • Analysis: Quantify the levels of pSTAT1 relative to total STAT1. A decrease in the inhibition of pSTAT1 over time indicates the degradation of this compound.

G cluster_workflow Experimental Workflow: Assessing this compound Stability start Plate Cells treat Treat with this compound start->treat time_course Incubate for various time points (0, 4, 8, 12, 24, 48h) treat->time_course stimulate Stimulate with Cytokine time_course->stimulate lyse Lyse Cells stimulate->lyse wb Western Blot for pSTAT1/STAT1 lyse->wb analyze Analyze Data wb->analyze

Caption: Workflow for determining the functional stability of this compound.

Protocol 2: Long-Term Inhibition of JAK1 Signaling

This protocol outlines a strategy for maintaining consistent JAK1 inhibition over several days.

Procedure:

  • Initial Treatment: Treat cells with this compound at the desired concentration.

  • Media Refresh: Based on the results from Protocol 1 (or every 24 hours as a starting point), perform a partial or full media change, replenishing with fresh media containing the correct concentration of this compound.

Signaling Pathway and Alternatives

Understanding the pathway you are targeting is crucial for interpreting your results.

G cluster_pathway Simplified JAK1-STAT Signaling Pathway cluster_inhibition Mechanism of Inhibition cytokine Cytokine (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 Activation stat STAT jak1->stat Phosphorylation p_stat pSTAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor This compound inhibitor->jak1 Inhibits Kinase Activity

Caption: Simplified diagram of the JAK1-STAT signaling pathway and the point of inhibition by this compound.

Q4: Are there more stable alternatives to this compound for long-term experiments?

Yes, several clinically approved and well-characterized JAK1 inhibitors are known for their improved stability and have been extensively used in long-term studies. These can serve as excellent alternatives or positive controls.

Table 3: Alternative JAK1-Selective Inhibitors

InhibitorKey Characteristics
Upadacitinib A highly selective JAK1 inhibitor with a favorable safety profile in clinical trials.[2]
Filgotinib Another selective JAK1 inhibitor with demonstrated efficacy in various inflammatory conditions.[2]
Abrocitinib A JAK1-selective inhibitor approved for the treatment of atopic dermatitis.[2]

When switching to an alternative inhibitor, it is essential to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

By implementing these strategies and protocols, researchers can mitigate the challenges associated with the instability of this compound and enhance the reliability of their long-term experimental data.

References

Technical Support Center: Troubleshooting Cell Viability Issues with Jak1-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a specific focus on addressing cell viability concerns at high concentrations of this potent and selective JAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1). It functions by competitively binding to the ATP-binding pocket of the JAK1 enzyme, preventing its phosphorylation and subsequent activation. This blockade of JAK1 activity disrupts the downstream signaling of the JAK-STAT pathway, which is crucial for the transduction of signals from various cytokine and growth factor receptors involved in cell proliferation, differentiation, survival, and immune responses.

Q2: I am observing a significant decrease in cell viability at high concentrations of this compound. What are the potential causes?

A2: High concentrations of small molecule inhibitors can lead to reduced cell viability through several mechanisms:

  • On-target effects: Prolonged or potent inhibition of the JAK1 signaling pathway can interfere with essential cellular processes that rely on this pathway for survival and proliferation, potentially leading to cell cycle arrest or apoptosis.

  • Off-target effects: At higher concentrations, the selectivity of the inhibitor may decrease, leading to the inhibition of other kinases or cellular targets. This can trigger unintended signaling cascades and result in cytotoxicity.

  • Compound solubility: If the concentration of this compound exceeds its solubility limit in the cell culture medium, it can precipitate. These precipitates can be cytotoxic to cells.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your specific cell type.

Q3: What is the recommended working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. As a starting point, concentrations ranging from 10 nM to 1 µM are often used to achieve effective JAK1 inhibition without significant cytotoxicity. For cytotoxicity studies, a wider range of concentrations, including those above 1 µM, should be tested.

Q4: How can I distinguish between apoptosis and necrosis as the cause of cell death?

A4: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, and positive for both in the late stages.

  • Necrotic cells will stain positive for PI and negative for Annexin V.

  • Live cells will be negative for both stains.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low to Moderate Concentrations
Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the stock solution concentration and the dilution calculations. Prepare a fresh dilution series from the stock.
Cell line sensitivity Different cell lines exhibit varying sensitivities to JAK1 inhibition. Perform a literature search for your specific cell line and JAK inhibitors. Consider using a less sensitive cell line for initial experiments if possible.
Contamination of cell culture Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, as this can exacerbate cytotoxicity.
Inhibitor degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a desiccated environment). Avoid repeated freeze-thaw cycles.
Issue 2: Precipitate Formation in the Cell Culture Medium
Possible Cause Troubleshooting Step
Exceeding solubility limit Prepare a fresh, lower concentration stock solution. When diluting into the medium, ensure rapid and thorough mixing. Consider using a pre-warmed medium.
Interaction with media components Some components of serum or media supplements can interact with the inhibitor, causing precipitation. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
Issue 3: High Background in Cell Viability Assays
Possible Cause Troubleshooting Step
Interference with assay reagents Some inhibitors can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a control with the inhibitor in cell-free medium to check for direct effects on the assay reagents.
Inappropriate assay Consider using an alternative cell viability assay that works through a different mechanism (e.g., CellTiter-Glo®, which measures ATP levels, or a dye exclusion assay like Trypan Blue).

Quantitative Data Summary

Inhibitor Target IC50 (nM) Selectivity (vs. JAK2)
This compound JAK10.02~22-fold
This compound JAK20.44-
Upadacitinib JAK145~2.4-fold (biochemical)
Filgotinib JAK110~30-fold

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under the microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive recruits Cytokine Cytokine Cytokine->Receptor JAK1_active JAK1 (active) JAK1_inactive->JAK1_active autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active dimerization Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Jak1_IN_11 This compound Jak1_IN_11->JAK1_active inhibits

Caption: Simplified JAK1-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells (e.g., 96-well plate) start->seed_cells treat_inhibitor Treat with this compound (Dose-response) seed_cells->treat_inhibitor incubate Incubate (24, 48, 72h) treat_inhibitor->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic start High Cell Viability Issue? precipitate Precipitate Observed? start->precipitate concentration High Concentration? precipitate->concentration No solubility Address Solubility Issues precipitate->solubility Yes off_target Consider Off-Target Effects or On-Target Toxicity concentration->off_target Yes solvent_control Check Solvent Control concentration->solvent_control No end Refine Experiment off_target->end solubility->end assay_issue Rule out Assay Artifacts solvent_control->assay_issue assay_issue->end

Caption: A logical decision tree for troubleshooting cell viability issues with this compound.

Technical Support Center: Enhancing In Vivo Bioavailability of Jak1-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of Jak1-IN-11, a potent and selective JAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent inhibitor of Janus kinase 1 (JAK1) with high selectivity over other JAK family members.[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can limit its oral absorption and lead to low and variable bioavailability in vivo.[3][4][5] This can result in suboptimal therapeutic efficacy and difficulty in establishing clear dose-response relationships in preclinical studies.

Q2: What are the primary factors limiting the in vivo bioavailability of poorly soluble compounds like this compound?

A2: The primary factors include:

  • Low aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[6][7]

  • Slow dissolution rate: Even if a drug is soluble, a slow rate of dissolution can limit the amount of drug available for absorption.[7]

  • First-pass metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation.[3][5]

  • Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?

A3: Several strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[6][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[6][8]

  • Lipid-Based Formulations: These formulations can enhance drug solubilization in the gastrointestinal tract and promote absorption via lymphatic pathways, potentially reducing first-pass metabolism.[3][4][5][9] Self-emulsifying drug delivery systems (SEDDS) are a popular approach in this category.[6]

  • Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of the drug in the formulation.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Suggested Solutions
High variability in plasma concentrations between animals. Poor and variable absorption due to low solubility.1. Optimize the formulation: Switch to a more robust formulation strategy such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to improve solubility and dissolution consistency. 2. Control for food effects: Ensure consistent feeding schedules for all animals, as food can significantly impact the absorption of lipophilic drugs.[3][4][10]
Low or undetectable plasma exposure after oral dosing. 1. Extremely low solubility leading to minimal absorption. 2. High first-pass metabolism.1. Increase drug solubilization: Utilize a formulation with a higher concentration of solubilizing agents (e.g., co-solvents, surfactants). Consider a lipid-based formulation which can enhance lymphatic absorption and reduce first-pass metabolism.[3][5] 2. Particle size reduction: If using a suspension, ensure the particle size is minimized through techniques like jet milling.[6]
Precipitation of the compound observed in the dosing formulation. The drug concentration exceeds its solubility in the vehicle.1. Reformulate with different excipients: Test a range of co-solvents, surfactants, or lipids to find a system that can maintain the desired concentration of this compound in solution.[6][7] 2. Reduce the drug concentration: If possible, lower the dose to a level that is soluble in the current vehicle.
Inconsistent in vivo efficacy despite consistent dosing. Fluctuating plasma concentrations due to poor bioavailability.1. Conduct a pharmacokinetic (PK) study: Before extensive efficacy studies, perform a pilot PK study with different formulations to identify one that provides consistent and adequate exposure. 2. Consider an alternative route of administration: For initial proof-of-concept studies, intraperitoneal (IP) or subcutaneous (SC) injection may bypass absorption issues, though formulation for these routes also requires care.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

This protocol is based on a common starting point for in vivo studies of poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to dissolve the compound completely. Use of sonication may aid dissolution.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% Saline).

  • Slowly add the this compound/DMSO solution to the vehicle while vortexing to create the final formulation (e.g., 10% DMSO in the final volume).

  • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the excipient ratios or lowering the drug concentration.

A similar protocol is suggested by MedchemExpress.[1]

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Emulsification time: Measure the time it takes for the SEDDS to form an emulsion in an aqueous medium under gentle agitation.

    • Droplet size analysis: Determine the mean droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size generally leads to better absorption.

    • In vitro drug release: Perform in vitro dissolution studies to compare the release profile of the SEDDS formulation with a simple suspension of this compound.

Visualizations

Signaling Pathway of JAK1

JAK1_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation jak_other JAK2/JAK3/TYK2 receptor->jak_other Activation stat STAT jak1->stat Phosphorylation jak_other->stat Phosphorylation p_stat p-STAT stat->p_stat p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription jak1_in_11 This compound jak1_in_11->jak1 Inhibition Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep characterization In Vitro Characterization formulation_prep->characterization pk_study Pharmacokinetic Study characterization->pk_study data_analysis Data Analysis pk_study->data_analysis efficacy_study Efficacy Study data_analysis->efficacy_study end End: Optimized Formulation with Improved Bioavailability efficacy_study->end start Start: Poor Bioavailability of this compound start->solubility Troubleshooting_Logic start Low/Variable In Vivo Exposure? check_formulation Is the compound fully dissolved in the vehicle? start->check_formulation Yes improve_solubility Action: Increase solubilizers or change vehicle check_formulation->improve_solubility No check_dissolution Is dissolution rate-limiting? check_formulation->check_dissolution Yes improve_solubility->check_formulation reduce_particle_size Action: Micronize or create nanosuspension check_dissolution->reduce_particle_size Yes use_sedds Action: Formulate as SEDDS or solid dispersion check_dissolution->use_sedds Yes check_metabolism High first-pass metabolism suspected? check_dissolution->check_metabolism No success Problem Resolved reduce_particle_size->success use_sedds->success lipid_formulation Action: Use lipid-based formulation to promote lymphatic uptake check_metabolism->lipid_formulation Yes lipid_formulation->success

References

Navigating Unexpected Findings in Jak1-IN-11 Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected results from studies involving Jak1-IN-11, a potent and selective JAK1 inhibitor. By offering detailed experimental protocols, clear data presentation, and visual aids, this resource aims to facilitate smoother experimental workflows and more accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Janus kinase 1 (JAK1).[1] It functions by competing with ATP to bind to the active site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] This inhibition of the JAK-STAT signaling pathway modulates the expression of genes involved in inflammation and immune responses.[2][3][4]

Q2: I am not seeing the expected decrease in STAT phosphorylation after treating my cells with this compound. What could be the reason?

Several factors could contribute to this observation. Firstly, ensure that the JAK-STAT pathway is adequately activated in your cellular model. This typically requires stimulation with a relevant cytokine, such as interferon-gamma (IFNγ) or interleukin-6 (IL-6), which signal through JAK1.[5][6] Secondly, confirm the viability of your cells, as compromised cell health can affect signaling pathways. Lastly, verify the concentration and integrity of your this compound stock solution. For detailed troubleshooting, please refer to the "Troubleshooting Guide: No Inhibition of STAT Phosphorylation" section below.

Q3: My cell viability assay shows unexpected cytotoxicity at concentrations where I expect to see specific JAK1 inhibition. What could be the cause?

Unexpected cytotoxicity can arise from several sources. High concentrations of any small molecule inhibitor can lead to off-target effects or general cellular stress. It is also crucial to consider the final concentration of the solvent (typically DMSO) in your cell culture medium, as high levels can be toxic to cells. We recommend performing a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) to assess solvent-related toxicity. For further guidance, see the "Troubleshooting Guide: Unexpected Cytotoxicity" section.

Q4: Are there any known off-target effects of this compound?

While this compound is highly selective for JAK1 over JAK2, like all kinase inhibitors, it has the potential for off-target activities, especially at higher concentrations. A comprehensive kinome scan would be necessary to fully characterize its off-target profile. If you observe an unexpected phenotype that cannot be attributed to JAK1 inhibition, consider the possibility of off-target effects. Comparing your results with those from other structurally different JAK1 inhibitors or using genetic approaches like siRNA to validate the role of JAK1 can be helpful.

Quantitative Data

The following table summarizes the in vitro potency of this compound against JAK family kinases.

KinaseIC50 (nM)
JAK10.02[1]
JAK20.44[1]
JAK3Not available
TYK2Not available

Caption: In vitro half-maximal inhibitory concentration (IC50) values for this compound.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT (pSTAT)

This protocol describes the detection of phosphorylated STAT proteins in cell lysates following cytokine stimulation and treatment with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Cytokine for stimulation (e.g., human IFNγ)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-STAT1, total STAT1, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to stimulation.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL of IFNγ) to the wells and incubate for the recommended time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibits Gene_Expression Gene Expression (Inflammation, Immunity) DNA->Gene_Expression Regulates

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound (or Vehicle) start->treatment stimulation Stimulate with Cytokine (e.g., IFNγ) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Incubate with Primary Antibodies (pSTAT, Total STAT, Loading Control) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Results detection->end

Caption: Experimental workflow for analyzing pSTAT levels by Western Blot.

Troubleshooting_Logic cluster_no_inhibition Troubleshooting: No Inhibition cluster_cytotoxicity Troubleshooting: Cytotoxicity start Unexpected Result Observed q1 Is there a lack of pSTAT inhibition? start->q1 q2 Is there unexpected cytotoxicity? start->q2 a1 Check Cytokine Stimulation q1->a1 Yes b1 Check DMSO Concentration (Vehicle Control) q2->b1 Yes a2 Verify Cell Viability a1->a2 a3 Confirm Inhibitor Concentration & Integrity a2->a3 a4 Optimize Incubation Times a3->a4 b2 Perform Dose-Response Curve b1->b2 b3 Consider Off-Target Effects b2->b3 b4 Assess Cell Line Sensitivity b3->b4

Caption: A logical guide for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Refining Jak1-IN-11 Treatment Schedules for Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Jak1-IN-11 in chronic disease models. Due to the limited publicly available data specifically for this compound, this guide leverages information from other well-characterized selective JAK1 inhibitors. Researchers should use this information as a starting point and optimize protocols for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of Janus Kinase 1 (JAK1). JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous pro-inflammatory cytokines.[1][2][3] By selectively blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This, in turn, downregulates the expression of genes involved in inflammation and immune responses, making it a promising therapeutic strategy for chronic inflammatory and autoimmune diseases.[1][3][4]

Q2: Why is JAK1 selectivity important?

A2: The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1 is heavily involved in inflammatory signaling, other JAK isoforms have critical roles in other physiological processes, such as hematopoiesis (JAK2) and lymphocyte development (JAK3).[1][5] Selective inhibition of JAK1 is hypothesized to provide therapeutic benefits by targeting inflammatory pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms, potentially leading to an improved safety profile.[1][2]

Q3: In which chronic disease models can this compound be used?

A3: Based on the mechanism of action and data from other selective JAK1 inhibitors, this compound is relevant for a variety of chronic inflammatory and autoimmune disease models. These include, but are not limited to, rheumatoid arthritis, inflammatory bowel disease, psoriasis, and systemic lupus erythematosus.[4][6][7][8]

Q4: What are the expected effects of this compound treatment in these models?

A4: In preclinical models of chronic diseases, treatment with selective JAK1 inhibitors has been shown to reduce disease severity. Expected outcomes include a reduction in clinical signs of disease (e.g., paw swelling in arthritis models), decreased infiltration of inflammatory cells into affected tissues, and a reduction in the levels of pro-inflammatory cytokines.[9][10][11]

Troubleshooting Guide

Q1: I am not observing a significant therapeutic effect with this compound in my mouse model of arthritis. What could be the issue?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage and Schedule: The dose and frequency of administration may be suboptimal. It is crucial to perform a dose-response study to determine the effective dose for your specific model. Some studies with other JAK inhibitors in mouse models have used oral gavage administration once or twice daily.[12][13]

  • Pharmacokinetics: The bioavailability and half-life of this compound in your specific animal strain might be different from expected. If possible, perform pharmacokinetic studies to determine the plasma concentration and duration of exposure.

  • Formulation and Administration: Ensure this compound is properly solubilized and stable in the vehicle used for administration. For oral gavage, common vehicles include methylcellulose or other appropriate suspending agents.[12] Improper administration technique can also lead to variability.

  • Disease Model Severity: The severity of the induced disease may be too high for the tested dose of the inhibitor to show a significant effect. Consider adjusting the disease induction protocol.

Q2: I am observing unexpected side effects, such as weight loss or changes in blood cell counts. What should I do?

A2: Unexpected side effects could be due to off-target effects or dose-related toxicity.

  • Assess Selectivity: While this compound is designed to be selective for JAK1, at higher concentrations, it may inhibit other kinases.[5] Review any available data on the kinase selectivity profile of this compound.

  • Reduce Dose: The observed toxicity may be dose-dependent. Try reducing the dose to a level that maintains efficacy while minimizing adverse effects.

  • Monitor Hematological Parameters: Inhibition of JAK2 can lead to hematological effects.[1] Although this compound is selective, it's good practice to monitor complete blood counts (CBCs) during chronic studies.

  • Consider the Vehicle: The vehicle used for administration could also contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume and frequency.

Q3: How can I confirm that this compound is hitting its target in vivo?

A3: Target engagement can be assessed by measuring the phosphorylation of STAT proteins downstream of JAK1.

  • Phospho-STAT Analysis: Collect blood or tissue samples at various time points after dosing and measure the levels of phosphorylated STAT3 (pSTAT3) or other relevant STATs using techniques like flow cytometry or western blotting. A reduction in cytokine-induced STAT phosphorylation would indicate target engagement.[7]

  • Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines that signal through JAK1 (e.g., IL-6) in the plasma or affected tissues. A significant reduction in these cytokines would suggest a downstream effect of JAK1 inhibition.[9][11]

Quantitative Data from Representative Selective JAK1 Inhibitors

Disclaimer: The following data is compiled from studies on various selective JAK1 inhibitors and should be used as a reference for designing experiments with this compound. Optimal doses and outcomes for this compound must be determined empirically.

Table 1: In Vivo Efficacy of Selective JAK Inhibitors in Rodent Arthritis Models

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
INCB028050Rat Adjuvant-Induced Arthritis10 mg/kg, oral, twice daily56% inhibition of clinical score, reduced inflammation and bone destruction[11]
LW402Rat Adjuvant-Induced Arthritis3, 10, 30 mg/kg, oral, once dailyDose-dependent reduction in paw swelling and inflammatory cell infiltration[7]
LW402Mouse Collagen-Induced Arthritis10, 30, 100 mg/kg, oral, once dailyDose-dependent reduction in clinical score[7]
UpadacitinibRat Adjuvant-Induced ArthritisNot specifiedEfficacy demonstrated[14]

Table 2: Pharmacodynamic Effects of Selective JAK1 Inhibitors

CompoundAssayKey FindingsReference
INCB028050IL-6 induced pSTAT3 in human whole bloodIC50 < 50 nM[9]
LW402IL-6 induced pSTAT3 in human whole blood45-fold selectivity for JAK1 over JAK2 dependent signaling[7]
UpadacitinibCellular assays~60-fold selective for JAK1 over JAK2

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

  • Animals: DBA/1J mice (male, 8-10 weeks old).

  • Induction of Arthritis:

    • Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: Boost with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment on day 21, after the booster immunization.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer this compound or vehicle control daily via oral gavage. Start with a range of doses (e.g., 1, 3, 10, 30 mg/kg) to determine the optimal dose.

  • Monitoring:

    • Monitor mice 2-3 times per week for clinical signs of arthritis (paw swelling, erythema, and joint stiffness). Use a standardized clinical scoring system.

    • Measure paw thickness using a digital caliper.

    • Monitor body weight as an indicator of general health.

  • Endpoint Analysis (e.g., Day 42):

    • Collect blood for cytokine analysis (e.g., IL-6, TNF-α) and hematology.

    • Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Isolate splenocytes or cells from draining lymph nodes for ex vivo analysis of immune cell populations and cytokine production.

Protocol 2: Pharmacodynamic Assessment of this compound in Mice

  • Animals: Healthy mice of the same strain used for efficacy studies.

  • Treatment:

    • Administer a single oral dose of this compound or vehicle.

  • Sample Collection:

    • Collect whole blood at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).

  • Ex Vivo Stimulation and Analysis:

    • Treat whole blood samples with a cytokine that signals through JAK1 (e.g., IL-6).

    • Lyse red blood cells and fix and permeabilize the remaining leukocytes.

    • Stain with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT3 (pSTAT3).

    • Analyze by flow cytometry to determine the percentage of pSTAT3-positive cells in specific immune cell populations (e.g., T cells, monocytes). A reduction in pSTAT3 levels in the this compound treated group compared to the vehicle group indicates target engagement.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Activation JAK1_B JAK1 Receptor->JAK1_B Activation STAT_A STAT JAK1_A->STAT_A Phosphorylation STAT_B STAT JAK1_B->STAT_B Phosphorylation Gene Gene Transcription STAT_A->Gene Dimerization & Translocation STAT_B->Gene Dimerization & Translocation Jak1_IN_11 This compound Jak1_IN_11->JAK1_A Inhibition Jak1_IN_11->JAK1_B Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_CIA_Model cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Day0 Day 0: Immunization (Collagen + CFA) Day21_boost Day 21: Booster (Collagen + IFA) Day0->Day21_boost Day21_treat Day 21-42: Daily Dosing (this compound or Vehicle) Day21_boost->Day21_treat ClinicalScore Clinical Scoring (2-3 times/week) Day21_treat->ClinicalScore PawThickness Paw Measurement (2-3 times/week) Day21_treat->PawThickness BodyWeight Body Weight (Weekly) Day21_treat->BodyWeight Day42 Day 42: Sample Collection BodyWeight->Day42 Histology Histology Day42->Histology Cytokines Cytokine Analysis Day42->Cytokines ImmuneCells Immune Cell Profiling Day42->ImmuneCells

Caption: Experimental workflow for evaluating this compound in a mouse CIA model.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized Jak1-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective JAK1 inhibitor, Jak1-IN-11, consistent experimental outcomes are paramount. However, batch-to-batch variability arising from the synthesis and purification process can introduce significant challenges, leading to inconsistent results and hindering research progress. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to help users identify, troubleshoot, and mitigate issues related to the quality and performance of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1).[1] JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is crucial for mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immune responses.[2] By inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of target genes involved in inflammatory and immune processes.[2][3]

Q2: What are the typical quality control parameters I should expect for a new batch of this compound?

A2: A high-quality batch of this compound should be characterized by the following parameters. These values serve as a general guideline, and it is always recommended to refer to the certificate of analysis (CoA) provided by the supplier.

ParameterRecommended SpecificationAnalytical Method(s)
Purity ≥98% (ideally ≥99%)HPLC, LC-MS
Identity Conforms to the expected structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSOVisual Inspection
Residual Solvents Within acceptable limits (e.g., as per ICH Q3C guidelines)Gas Chromatography (GC)

Q3: I am observing a significant difference in the IC50 value of my new batch of this compound compared to the previous one. What could be the potential causes?

A3: Discrepancies in IC50 values between batches can stem from several factors:

  • Purity Differences: The presence of impurities can significantly impact the apparent potency of the inhibitor. Some impurities may have off-target effects or interfere with the assay itself.

  • Presence of Isomers: The synthesis of complex organic molecules can sometimes result in the formation of isomers with different biological activities.

  • Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.

  • Assay Variability: Inconsistencies in experimental conditions, such as enzyme concentration, substrate concentration, ATP concentration, and incubation time, can lead to variable IC50 values.[4]

  • Cell-based Assay Conditions: For cellular assays, factors like cell passage number, cell density, and serum concentration in the media can influence the observed potency.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Assays

If you are experiencing significant variations in the half-maximal inhibitory concentration (IC50) of this compound between different batches in your biochemical assays, follow this troubleshooting workflow:

Troubleshooting_Inconsistent_IC50 start Start: Inconsistent IC50 Values check_coa Review Certificate of Analysis (CoA) for both batches. Are purity and identity specifications comparable? start->check_coa purity_issue Potential Issue: Purity or Identity Difference check_coa->purity_issue No assay_variability Potential Issue: Assay Variability check_coa->assay_variability Yes retest_purity Action: Perform independent analytical characterization (HPLC, LC-MS, NMR). purity_issue->retest_purity confirm_purity Does your analysis confirm the CoA? retest_purity->confirm_purity supplier_issue Resolution: Contact supplier with your data. Request a replacement or further analysis. confirm_purity->supplier_issue No confirm_purity->assay_variability Yes review_protocol Action: Review and standardize your assay protocol. assay_variability->review_protocol protocol_details Check: - Enzyme/substrate concentrations - ATP concentration - Incubation times and temperatures - Buffer components and pH - DMSO concentration review_protocol->protocol_details re_run_assay Action: Re-run the assay with both batches side-by-side using a standardized protocol and a reference compound. protocol_details->re_run_assay consistent_results Are the results now consistent? re_run_assay->consistent_results resolved Issue Resolved consistent_results->resolved Yes further_investigation Resolution: Further investigation into other experimental factors is needed. consistent_results->further_investigation No

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Results in Cell-Based Assays

Variability in cellular assays can be more complex. If you observe discrepancies in the cellular potency or phenotype when using different batches of this compound, consider the following:

Troubleshooting_Cell_Based_Assays start Start: Unexpected Results in Cell-Based Assays verify_biochemical_activity First, verify biochemical potency of both batches in a standardized assay. start->verify_biochemical_activity biochem_issue Is there a significant difference in biochemical IC50? verify_biochemical_activity->biochem_issue troubleshoot_biochem Action: Follow 'Inconsistent IC50 Values' troubleshooting guide. biochem_issue->troubleshoot_biochem Yes cellular_factors Potential Issue: Cellular Assay Factors biochem_issue->cellular_factors No review_cell_protocol Action: Review and standardize your cell-based assay protocol. cellular_factors->review_cell_protocol cell_protocol_details Check: - Cell line authentication and passage number - Cell seeding density - Serum concentration and lot - Stimulation conditions (cytokine concentration, time) - Compound incubation time review_cell_protocol->cell_protocol_details impurity_effects Potential Issue: Impurity-related cellular effects cell_protocol_details->impurity_effects characterize_impurities Action: If possible, identify and quantify major impurities in the problematic batch. impurity_effects->characterize_impurities test_impurities Action: Test the effect of identified impurities (if available) in your cellular assay. characterize_impurities->test_impurities contact_supplier Resolution: Contact supplier with data to inquire about known impurities and their potential biological activity. test_impurities->contact_supplier

Troubleshooting workflow for unexpected cellular assay results.

Experimental Protocols

Protocol 1: Analytical Characterization of this compound

Objective: To verify the identity and purity of a new batch of this compound.

1.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to a working concentration (e.g., 100 µM) in the mobile phase.

    • Inject a standard volume (e.g., 10 µL) onto the HPLC system.

    • Analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity based on the peak area percentage.

1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Procedure:

    • Utilize the same chromatographic conditions as the HPLC method.

    • Couple the HPLC to a mass spectrometer.

    • Acquire mass spectra for the main peak and any significant impurities.

    • Confirm the molecular weight of this compound and attempt to identify the mass of major impurities.

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Procedure:

    • Dissolve a sufficient amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum or with the expected chemical shifts and coupling constants for the structure of this compound.[2][5][6][7]

Protocol 2: Biochemical Assay for this compound Potency Determination

Objective: To determine the IC50 value of this compound against JAK1 kinase.

  • Materials:

    • Recombinant human JAK1 enzyme.

    • A suitable substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site).

    • ATP.

    • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).

    • This compound.

    • Detection reagents (e.g., HTRF, fluorescence polarization, or luminescence-based).[3]

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a microplate, add the assay buffer, JAK1 enzyme, and the this compound dilutions.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the signal on a suitable plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Assay for this compound Activity Validation

Objective: To confirm the ability of this compound to inhibit JAK1 signaling in a cellular context.

  • Materials:

    • A cell line responsive to a JAK1-dependent cytokine (e.g., a human cell line expressing the appropriate cytokine receptor).

    • The corresponding cytokine (e.g., IL-6 or IFN-α).

    • This compound.

    • Cell culture medium and supplements.

    • Antibodies for detecting phosphorylated STAT (pSTAT) and total STAT (e.g., for Western blotting or flow cytometry).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Lyse the cells and prepare protein lysates.

    • Analyze the levels of pSTAT and total STAT using Western blotting or another suitable method like flow cytometry.[8]

    • Quantify the pSTAT/total STAT ratio and determine the concentration-dependent inhibition by this compound.

Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak_other JAK2/JAK3/TYK2 receptor->jak_other Activates stat STAT receptor->stat Recruits jak1->receptor Phosphorylates jak1->jak1 jak1->stat Phosphorylates jak_other->receptor Phosphorylates jak_other->jak_other p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Regulates jak1_in_11 This compound jak1_in_11->jak1 Inhibits

Simplified JAK-STAT signaling pathway and the point of inhibition by this compound.

By following these guidelines and protocols, researchers can better control for batch-to-batch variability of synthesized this compound, leading to more reproducible and reliable experimental results. Should you continue to experience issues, we recommend contacting your supplier for further support and providing them with your analytical and experimental data.

References

Technical Support Center: Controlling for Jak1-IN-11 Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the in vitro cytotoxicity of the selective JAK1 inhibitor, Jak1-IN-11. The following information offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?

A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that regulate cell proliferation, differentiation, survival, and immune responses.[1][2][3] By blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] This inhibition can lead to cell cycle arrest or apoptosis in cell lines that are dependent on JAK1 signaling for their growth and survival. At higher concentrations, off-target effects or compound-specific toxicity may also contribute to cytotoxicity.

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A2: There are several potential reasons for unexpected cytotoxicity:

  • Cell Line Sensitivity: The specific cell line you are using may be highly dependent on the JAK1-STAT pathway for survival.

  • Compound Solubility: Poor solubility of this compound can lead to the formation of precipitates that are toxic to cells. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in culture medium.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO > 0.5%) can be cytotoxic. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Off-Target Effects: While this compound is selective for JAK1, at higher concentrations, it may inhibit other kinases, leading to unforeseen cytotoxic effects.[4]

  • Contamination: Mycoplasma or other microbial contamination in your cell culture can exacerbate the cytotoxic effects of a compound.

Q3: How can I distinguish between on-target (JAK1 inhibition-mediated) and off-target cytotoxicity?

A3: To differentiate between on-target and off-target effects, you can perform the following experiments:

  • Rescue Experiment: Attempt to "rescue" the cells from cytotoxicity by adding a downstream component of the JAK1 signaling pathway. For example, if the inhibited pathway normally produces an anti-apoptotic protein, overexpression of that protein might rescue the cells.

  • STAT Phosphorylation Analysis: Use western blotting or flow cytometry to confirm that this compound is inhibiting the phosphorylation of STAT proteins at concentrations that cause cytotoxicity. If cytotoxicity is observed at concentrations that do not inhibit pSTAT, it is likely an off-target effect.

  • Use of a Structurally Unrelated JAK1 Inhibitor: Compare the cytotoxic profile of this compound with that of another selective JAK1 inhibitor with a different chemical scaffold. If both compounds induce cytotoxicity at concentrations that correlate with their JAK1 inhibitory activity, the effect is more likely to be on-target.

  • Use of a Less-Dependent Cell Line: Test the cytotoxicity of this compound on a cell line that is known to be less reliant on the JAK1-STAT pathway for survival.

Q4: What are the appropriate controls to include in my in vitro cytotoxicity assays with this compound?

A4: The following controls are essential for interpreting your results accurately:

  • Untreated Control: Cells cultured in medium alone to represent baseline viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control for Cytotoxicity: A compound known to induce cell death in your cell line (e.g., staurosporine) to ensure the assay is working correctly.

  • Positive Control for JAK1 Inhibition: A known selective JAK1 inhibitor can be used to compare the potency and effects of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selective JAK1 Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of various selective JAK1 inhibitors against the four members of the JAK family. This data is crucial for understanding the selectivity profile of these compounds.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK2/JAK1)Selectivity (JAK3/JAK1)
Filgotinib (GLPG0634)10288101162.881
Upadacitinib (ABT-494)432402300>50005.653.5
Itacitinib (INCB039110)263>200079531.5>1000
Abrocitinib29803>10000125027.7>345

Data compiled from multiple sources.

Table 2: In Vitro Cytotoxicity of Selective JAK1 Inhibitors

This table provides examples of the cytotoxic concentration 50% (CC50) or growth inhibition 50% (GI50) for selective JAK1 inhibitors in various cell lines. These values indicate the concentration of the compound required to cause a 50% reduction in cell viability or growth.

CompoundCell LineAssay TypeCC50 / GI50 (µM)
CYT387 (JAK1/2)Ba/F3-JAK2V617FGrowth Inhibition~1.5
CYT387 (JAK1/2)HELGrowth Inhibition~1.5
Ruxolitinib (JAK1/2)JurkatCell Viability>5 (at 72h)
ItacitinibCD19-CAR T-cellsCytotoxicityNo significant effect at 0.1 µM

Note: Cytotoxicity is highly cell line and assay dependent. The data presented here are examples and may not be directly comparable across different studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol outlines the steps for determining cell viability by measuring intracellular ATP levels.

Materials:

  • CellTitre-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Cells in suspension

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls (untreated, vehicle).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 value.

Protocol 2: Assessment of STAT3 Phosphorylation by Western Blot

This protocol describes how to measure the inhibition of JAK1 activity by assessing the phosphorylation status of its downstream target, STAT3.

Materials:

  • This compound

  • Cell line of interest

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-6 at 20 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.

Mandatory Visualizations

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK1 Recruitment JAK1_active JAK1 (active, phosphorylated) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Jak1_IN_11 This compound Jak1_IN_11->JAK1_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription

Caption: JAK1-STAT Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with This compound & Controls prepare_compound->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Read Plate (Luminescence) add_reagent->read_plate analyze_data Normalize Data to Vehicle Control read_plate->analyze_data plot_curve Plot Dose-Response Curve & Determine CC50 analyze_data->plot_curve end End plot_curve->end

Caption: Experimental Workflow for In Vitro Cytotoxicity Assessment.

Troubleshooting_Tree start High Cytotoxicity Observed q1 Is Vehicle Control Also Toxic? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Solvent concentration is too high. Reduce to <0.5% a1_yes->s1 q2 Is the compound fully dissolved? Any precipitates? a1_no->q2 a2_yes Yes, precipitates observed q2->a2_yes Yes a2_no No, fully dissolved q2->a2_no No s2 Improve solubility: - Use fresh stock - Gentle warming - Vortexing a2_yes->s2 q3 Is pSTAT inhibited at cytotoxic concentrations? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3_on_target Cytotoxicity is likely on-target (JAK1-mediated). Consider cell line dependency. a3_yes->s3_on_target s3_off_target Cytotoxicity is likely off-target. Consider counter-screening. a3_no->s3_off_target

Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.

References

Technical Support Center: Optimizing Detection of Downstream Targets of Jak1-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the detection of downstream targets of Jak1-IN-11, a potent and selective inhibitor of Janus Kinase 1 (JAK1).

Understanding the this compound Mechanism of Action

This compound is a small molecule inhibitor that functions by competing with ATP for the binding site in the kinase domain of JAK1.[1][2] This inhibition prevents the autophosphorylation of JAK1 and the subsequent phosphorylation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[1][3][4] Upon cytokine or growth factor stimulation, activated JAK1 normally phosphorylates STATs, leading to their dimerization, nuclear translocation, and regulation of gene transcription involved in inflammation, immunity, and cell growth.[3][4][5] By blocking this initial phosphorylation step, this compound effectively attenuates the entire signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_a JAK1 Receptor->JAK1_a JAK1_b JAK1 Receptor->JAK1_b pJAK1_a pJAK1 STAT STAT pJAK1_a->STAT 3. STAT Phosphorylation pJAK1_b pJAK1 Jak1_IN_11 This compound Jak1_IN_11->pJAK1_a Inhibits pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation G start Start: Cell Treatment with this compound lysis Cell Lysis (with inhibitors) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab (anti-pSTAT) blocking->primary_ab secondary_ab Secondary Ab primary_ab->secondary_ab detection Signal Detection secondary_ab->detection end Analysis: Quantify pSTAT vs Total STAT detection->end G q1 No decrease in pSTAT after inhibitor treatment? q2 Is pSTAT signal present in stimulated control? q1->q2 q3 Is total STAT signal present? q2->q3 Yes ans1 Troubleshoot WB: - Check cytokine stimulation - Add phosphatase inhibitors - Validate pSTAT antibody q2->ans1 No q4 Is inhibitor concentration and incubation time optimal? q3->q4 Yes ans2 Troubleshoot WB: - Check lysis buffer - Verify protein loading - Validate total STAT antibody q3->ans2 No ans3 Perform dose-response and time-course experiment. q4->ans3 No ans4 Check inhibitor stability (fresh stock) and cell permeability. q4->ans4 Yes

References

Troubleshooting poor response to Jak1-IN-11 in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor or inconsistent responses to this compound in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Janus kinase 1 (JAK1). It functions by competitively binding to the ATP-binding pocket within the kinase domain of JAK1.[1][2] This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] By blocking this step, this compound effectively inhibits the downstream signaling cascade responsible for the transcription of genes involved in inflammation, immunity, cell growth, and survival.[1][4][5]

Q2: What is the JAK-STAT signaling pathway?

A2: The JAK-STAT signaling pathway is a critical communication route that transmits information from extracellular cytokine and growth factor signals to the cell nucleus.[4][6] The process begins when a cytokine binds to its specific cell surface receptor, causing the associated JAKs to activate and phosphorylate each other.[3] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they bind to DNA and regulate the transcription of target genes.[4][6][7]

Q3: Why is JAK1 a therapeutic target?

A3: JAK1 is a central component of the signaling pathways for numerous cytokines and growth factors that are pivotal in immune regulation and inflammation.[1][5] Aberrant or overactive JAK1 signaling is implicated in a wide range of autoimmune diseases, inflammatory conditions, and certain cancers.[1][5][8] By specifically inhibiting JAK1, it is possible to modulate the immune response and reduce inflammation, making it a valuable target for therapeutic intervention.[5]

Troubleshooting Guide: Poor Response to this compound

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: A lack of response to this compound can stem from several biological or technical factors.

  • Intrinsic Resistance: The survival and proliferation of your specific cell line may not be dependent on the JAK1 signaling pathway. These cells might utilize alternative compensatory signaling pathways to bypass the effects of JAK1 inhibition.

  • Acquired Resistance: Cells can develop resistance through various mechanisms, including:

    • Secondary Mutations: Mutations in the JAK1 kinase domain can prevent the inhibitor from binding effectively.[9] Additionally, cells may acquire activating mutations in other JAK family members (e.g., JAK3), creating a redundant signaling pathway.[10][11]

    • Target Upregulation: Resistant cells may increase the expression of the JAK1 protein to overcome the inhibitory effect.[9]

  • Experimental Issues: Problems with experimental setup are a common cause of poor results. This can include an inactive compound, incorrect inhibitor concentration, suboptimal treatment duration, or poor cell health.

Below is a workflow to help diagnose the issue.

G start Start: Poor or No Response to this compound check_compound Step 1: Verify Compound & Controls start->check_compound compound_ok Is compound fresh? Are positive/negative cell line controls working? check_compound->compound_ok fix_compound Action: Use fresh aliquot of inhibitor. Validate control cell lines. compound_ok->fix_compound No check_pathway Step 2: Confirm Target Engagement compound_ok->check_pathway Yes pathway_ok Does this compound inhibit STAT phosphorylation (Western Blot)? check_pathway->pathway_ok fix_protocol Action: Optimize inhibitor concentration and incubation time. Verify cell health. pathway_ok->fix_protocol No check_dependence Step 3: Assess Pathway Dependence pathway_ok->check_dependence Yes dependence_ok Is cell viability affected at effective p-STAT inhibition concentration? check_dependence->dependence_ok intrinsic_resistance Conclusion: Cell line has intrinsic resistance or uses alternate pathways. dependence_ok->intrinsic_resistance No acquired_resistance Conclusion: Possible acquired resistance. Consider sequencing JAK genes. dependence_ok->acquired_resistance Yes

Caption: Troubleshooting workflow for this compound experiments.

Q5: How can I confirm that this compound is engaging its target in my cells?

A5: The most direct way to confirm target engagement is to assess the phosphorylation status of downstream STAT proteins. Using Western blotting, you can measure the levels of phosphorylated STAT1 (p-STAT1) or STAT3 (p-STAT3) following treatment with this compound. A successful engagement will result in a significant decrease in the levels of phosphorylated STATs compared to an untreated or vehicle-treated control.[12] It is crucial to include a positive control, such as stimulating the cells with a cytokine like Interferon-gamma (IFNγ) to induce robust STAT phosphorylation.

Q6: My results with this compound are inconsistent between experiments. What should I check?

A6: Inconsistency often points to variability in experimental conditions. Key factors to control are:

  • Cell Culture Conditions: Ensure cells are in the logarithmic growth phase and have a consistent passage number.[13] Over-confluent or stressed cells can respond differently.

  • Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Small molecule inhibitors can degrade with improper storage or multiple freeze-thaw cycles.

  • Treatment Time and Concentration: Precisely control the incubation time and final concentration of the inhibitor.

  • Assay Performance: Ensure that the reagents for your readout (e.g., cell viability assay, Western blot antibodies) are performing optimally and that you include appropriate controls in every experiment.

Data Presentation: Inhibitor Sensitivity

The response to JAK inhibitors can be highly cell-line specific. The table below summarizes the anti-proliferative activity (IC50) of various JAK inhibitors against a human acute myeloid leukemia (AML) cell line, U937, which expresses a JAK3-activating mutation. While not specific to this compound, this data illustrates the differential sensitivity that can be observed.

Table 1: Anti-proliferative and Kinase Inhibitory Activities of JAK Inhibitors against U937 AML Cells

InhibitorPrimary Target(s)Kinase IC50 (JAK3, µM)Anti-proliferative IC50 (U937 cells, µM)
PF-06651600 JAK30.00120.027
Peficitinib Pan-JAK0.00930.090
Tofacitinib Pan-JAK0.0150.120
Upadacitinib JAK1/Pan-JAK0.0300.250
Filgotinib JAK1>10>10

Data adapted from a study on U937 cells, which harbor a JAK3 M511I mutation, making them particularly sensitive to JAK3 inhibition.[14] This highlights the importance of the underlying genetic context of the cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol determines the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical concentration range might be 0.01 µM to 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Addition: Add the cell viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTT solution) to each well.[15]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[15]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT after solubilization) using a microplate reader.[15]

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Protocol 2: Western Blot for Phospho-STAT Analysis

This protocol assesses the inhibition of JAK1 activity by measuring the phosphorylation of its downstream target, STAT3.

  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with this compound at the desired concentration for a specified time (e.g., 1-4 hours).

  • Cytokine Stimulation (Positive Control): For the final 15-30 minutes of inhibitor treatment, stimulate the cells with an appropriate cytokine (e.g., IFNγ or IL-6) to induce STAT phosphorylation.[16]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17][18]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C with gentle agitation.[17]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify the band intensities. A decrease in the p-STAT3/total STAT3 ratio in the this compound treated samples indicates successful target inhibition.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 2. Activation jak_other JAK2/3/TYK2 jak1->jak_other P stat STAT jak1->stat 3. Phosphorylation jak_other->jak1 P p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation transcription Gene Transcription (Inflammation, Proliferation) dna->transcription 6. Activation cytokine Cytokine cytokine->receptor 1. Binding

Caption: The canonical JAK-STAT signaling pathway.

G cluster_cytoplasm Cytoplasm jak1 JAK1 stat STAT jak1->stat atp ATP atp->jak1 Binding Inhibited blocked_path Phosphorylation BLOCKED inhibitor This compound inhibitor->jak1 Binds to ATP Pocket

Caption: Mechanism of action for this compound.

References

Technical Support Center: Enhancing the Selectivity of Jak1-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methods to enhance the selectivity of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its selectivity important?

This compound is a research compound identified as an inhibitor of Janus kinase 1 (JAK1). JAK1 is a crucial enzyme in the JAK-STAT signaling pathway, which transmits signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell growth.[1][2] While potent, early-generation kinase inhibitors can sometimes suffer from off-target effects due to structural similarities in the ATP-binding sites of different kinases.[3][4] Enhancing the selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is critical to minimize these off-target effects. Inhibition of JAK2 can lead to hematological side effects like anemia, while JAK3 inhibition can cause immunosuppression.[5][6][7] Therefore, a more selective inhibitor provides a more precise research tool and a potentially safer therapeutic candidate.

Q2: What are the general strategies to improve the selectivity of a kinase inhibitor like this compound?

Improving the selectivity of a kinase inhibitor typically involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.[8][9] The main approaches include:

  • Structural Modifications: Systematically modifying the chemical structure of this compound to exploit subtle differences in the amino acid residues of the ATP-binding pockets between JAK1 and other kinases.[10] This could involve adding or changing functional groups to increase interactions with unique residues in JAK1 or to create steric hindrance in the binding sites of other kinases.

  • Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites (sites other than the highly conserved ATP-binding pocket). These sites are often less conserved among kinase family members, offering a promising avenue for achieving high selectivity.

  • Fragment-Based Drug Discovery: Identifying small chemical fragments that bind to unique pockets of the target kinase and then growing or linking these fragments to create a larger, more potent, and selective molecule.

Q3: How can I experimentally determine the selectivity profile of my modified this compound analog?

A comprehensive kinase selectivity profile is essential to understand the effects of your structural modifications. This is typically achieved by screening your compound against a panel of kinases.[11][12] Common methods include:

  • Biochemical Assays (e.g., ADP-Glo™ Kinase Assay): These assays measure the enzymatic activity of a panel of purified kinases in the presence of your inhibitor.[13] The output is often an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

  • Cell-Based Assays (e.g., NanoBRET™ Target Engagement): These assays measure the ability of your compound to bind to the target kinase within a cellular environment. This provides insights into target engagement in a more physiologically relevant context.

  • Phosphoproteomics: This advanced technique can provide a global view of the kinases inhibited by your compound within a cell by measuring changes in the phosphorylation state of known kinase substrates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High off-target activity observed in a kinase panel screen. The core scaffold of this compound may have inherent affinity for multiple kinases.- Perform computational docking studies to understand the binding mode in off-target kinases.[9] - Synthesize analogs with modifications aimed at disrupting binding to the most prominent off-targets. - Analyze the structure-activity relationship to identify moieties contributing to promiscuity.[8]
Loss of potency against JAK1 after modification. The modification may have disrupted a key interaction with the JAK1 active site.- Re-examine the binding mode of the parent compound. - Make more conservative modifications around the key interacting groups. - Ensure the purity and integrity of the new compound.
Inconsistent results in cell-based assays. - Poor cell permeability of the new analog. - Compound instability in cell culture media. - The targeted cellular pathway is not active under the assay conditions.- Perform a cell permeability assay (e.g., PAMPA). - Assess compound stability in media over the time course of the experiment. - Ensure the cells are stimulated with an appropriate cytokine (e.g., IL-6 or IFN-α) to activate the JAK1 pathway.[14]
Difficulty in interpreting selectivity data. The definition of "selective" can be context-dependent.- Calculate a selectivity score (e.g., ratio of IC50 values for off-target vs. on-target kinases). - Compare the selectivity profile to known selective and non-selective JAK inhibitors.[5][15] - Consider the therapeutic window; even modest selectivity can be meaningful if the on-target potency is high.

Data Presentation: Selectivity Profiles of JAK Inhibitors

The following table summarizes the selectivity profiles of several known JAK inhibitors. This data can serve as a benchmark when evaluating your modified this compound analogs.

Inhibitor Target(s) IC50 (nM) - JAK1 IC50 (nM) - JAK2 IC50 (nM) - JAK3 Selectivity Notes
TofacitinibJAK1/JAK31-1020-100<5Preferentially inhibits JAK1 and JAK3 over JAK2.[15]
BaricitinibJAK1/JAK25-105-15>400Selective for JAK1 and JAK2 over JAK3.[15]
UpadacitinibJAK140-60200-500>1000Highly selective for JAK1.[1][10]
FilgotinibJAK110-30400-600>1000Highly selective for JAK1.[1][5]

Note: IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling using ADP-Glo™

This protocol outlines a general procedure for assessing the selectivity of a this compound analog against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the Kinase Working Stock for each kinase being tested to the wells.

    • Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement using Western Blot for pSTAT3

This protocol assesses the ability of a this compound analog to inhibit JAK1 signaling in a cellular context.

  • Cell Culture and Starvation:

    • Culture a relevant cell line (e.g., HeLa or UT-7) to ~80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of the this compound analog or DMSO for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate cytokine to activate the JAK1 pathway (e.g., 20 ng/mL of IL-6) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

    • Determine the concentration-dependent inhibition of STAT3 phosphorylation by the this compound analog.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 Receptor->JAK1_1 JAK1_2 JAK1 Receptor->JAK1_2 pJAK1_1 pJAK1 pJAK1_2 pJAK1 pJAK1_1->pJAK1_2 2. Trans-phosphorylation STAT_inactive STAT (inactive) pJAK1_1->STAT_inactive 3. STAT Recruitment & Phosphorylation pSTAT_active pSTAT (active) STAT_inactive->pSTAT_active STAT_dimer pSTAT Dimer pSTAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Jak1_IN_11 This compound Jak1_IN_11->pJAK1_1 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation

Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.

Selectivity_Workflow Start Start with this compound SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Synthesize Novel Analogs SAR->Synthesis Biochemical Biochemical Kinase Panel (e.g., ADP-Glo) Synthesis->Biochemical Cellular Cell-Based Assay (e.g., pSTAT Western Blot) Synthesis->Cellular Data Analyze Potency and Selectivity Data Biochemical->Data Cellular->Data Decision Improved Selectivity? Data->Decision Decision->SAR No Optimized Optimized Lead Compound Decision->Optimized Yes

Caption: Experimental workflow for enhancing the selectivity of this compound.

Troubleshooting_Logic Problem High Off-Target Activity Cause1 Inherent Scaffold Promiscuity Problem->Cause1 Solution1 Computational Docking to Off-Targets Cause1->Solution1 Solution2 Rational Design to Add Steric Hindrance Cause1->Solution2 Solution3 Analyze SAR to Identify Problematic Moieties Cause1->Solution3

Caption: Troubleshooting logic for addressing high off-target activity.

References

Mitigating Jak1-IN-11 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the stability and degradation of the inhibitor in cell culture media.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected potency (higher IC50). Degradation of this compound in cell culture media. 1. Minimize the pre-incubation time of this compound in media before adding to cells. 2. Prepare fresh stock solutions and dilutions of the inhibitor for each experiment. 3. Assess the stability of this compound in your specific cell culture medium using a stability assay (see Experimental Protocols). 4. Consider using serum-free or low-serum media, as serum components can sometimes contribute to compound degradation.
Incorrect storage of stock solutions. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1]
Inaccurate concentration of stock solution. Verify the concentration of your stock solution using a suitable analytical method like HPLC or spectrophotometry.
High variability between replicate experiments. Inconsistent inhibitor concentration due to degradation. Follow the solutions for "Inconsistent or lower than expected potency." Prepare a master mix of the final dilution to add to all relevant wells to ensure consistency.
Cell health and density variations. Ensure consistent cell seeding density and viability across all wells and experiments. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity at the tested concentrations.
Loss of inhibitory effect over time in long-term experiments. This compound degradation during the experiment. 1. Replenish the cell culture media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). The optimal frequency should be determined by a time-course experiment. 2. Determine the half-life of this compound in your specific cell culture conditions to inform the replenishment schedule.
Cellular metabolism of the inhibitor. Some cell types may metabolize small molecules more rapidly. If suspected, consider using a higher initial concentration or more frequent media changes.
Precipitation of this compound in cell culture media. Poor solubility of the inhibitor at the working concentration. 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). 2. Prepare intermediate dilutions of the stock solution in a suitable solvent before the final dilution in the aqueous cell culture medium. 3. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, reduce the final concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by competing with ATP for the ATP-binding site in the kinase domain of JAK1, thereby preventing the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins.[3] This blockade of the JAK-STAT pathway ultimately inhibits the transcription of genes involved in inflammatory and immune responses.

Q2: What are the IC50 values for this compound?

A2: this compound exhibits high potency with the following IC50 values:

  • JAK1: 0.02 nM

  • JAK2: 0.44 nM

This demonstrates a high selectivity for JAK1 over JAK2.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q4: My cells are dying at higher concentrations of this compound. What should I do?

A4: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration range that effectively inhibits JAK1 signaling without causing significant cell death. Always include a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity. A cell viability assay, such as an MTT or trypan blue exclusion assay, should be run in parallel with your functional assays.

Q5: How can I confirm that this compound is inhibiting the JAK-STAT pathway in my cells?

A5: To confirm the on-target activity of this compound, you can perform a Western blot to assess the phosphorylation status of key downstream targets. Look for a decrease in the phosphorylation of STAT proteins (e.g., p-STAT1, p-STAT3) upon treatment with the inhibitor. You should also include a positive control (a known activator of the JAK-STAT pathway, such as a cytokine like interferon-gamma or interleukin-6) and a negative control (untreated cells).

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

Procedure:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike a known volume of your complete cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

    • Prepare a sufficient volume to collect samples at all time points.

  • Incubation:

    • Aliquot the this compound spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Place the tubes in a 37°C, 5% CO2 incubator to mimic your experimental conditions.

  • Sample Collection and Preparation:

    • At each designated time point, remove one tube from the incubator.

    • To precipitate proteins, add an equal volume of cold acetonitrile to the media sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using an HPLC method capable of resolving this compound from any potential degradation products. The method will need to be developed and optimized for this compound (column, mobile phase composition, gradient, flow rate, and detection wavelength).

    • Inject a standard solution of this compound at the same concentration to determine the initial peak area (Time 0).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Protocol 2: Western Blot for Assessing Inhibition of STAT Phosphorylation

This protocol describes how to measure the inhibition of JAK1 activity by assessing the phosphorylation of a downstream STAT protein.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cytokine to stimulate the JAK-STAT pathway (e.g., Interferon-gamma (IFNγ) for p-STAT1, or Interleukin-6 (IL-6) for p-STAT3)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies: anti-p-STAT (e.g., anti-p-STAT1 Tyr701), anti-total STAT (e.g., anti-STAT1), and an anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed your cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include a non-stimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • (Optional but recommended) Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated STAT, total STAT, and the loading control.

    • Normalize the p-STAT signal to the total STAT and/or the loading control.

    • Compare the p-STAT levels in the this compound treated samples to the cytokine-stimulated control to determine the extent of inhibition.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK1 Association JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Jak1_IN_11 This compound Jak1_IN_11->JAK1_active Inhibition Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with this compound (and Controls) prep_stock->treat_cells prep_media Prepare Cell Culture Media seed_cells Seed Cells prep_media->seed_cells seed_cells->treat_cells stimulate_cells Stimulate with Cytokine treat_cells->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot (p-STAT, Total STAT) quantify_protein->western_blot analyze_data Analyze Data western_blot->analyze_data

Caption: Workflow for assessing this compound activity via Western blot.

Troubleshooting_Logic start Inconsistent/Low Potency? check_storage Check Stock Solution Storage & Age start->check_storage check_solubility Check for Precipitation in Media start->check_solubility run_stability Perform Stability Assay (e.g., HPLC) start->run_stability check_cells Verify Cell Health & Density start->check_cells adjust_protocol Adjust Protocol: - Use fresh inhibitor - Reduce pre-incubation - Replenish media check_storage->adjust_protocol check_solubility->adjust_protocol run_stability->adjust_protocol check_cells->adjust_protocol issue_resolved Issue Resolved adjust_protocol->issue_resolved

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

References

Validation & Comparative

Comparative Efficacy of JAK1-IN-11 and Tofacitinib in Rheumatoid Arthritis Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the investigational selective JAK1 inhibitor, JAK1-IN-11, and the pan-JAK inhibitor, Tofacitinib, in preclinical models of rheumatoid arthritis (RA). The data presented is compiled from published in vitro and in vivo studies to offer an objective overview for researchers and drug development professionals.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and Tofacitinib exert their therapeutic effects by modulating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for the signaling of numerous cytokines that are pivotal in the pathogenesis of rheumatoid arthritis. Tofacitinib, a first-generation JAK inhibitor, demonstrates broad inhibition across JAK1, JAK2, JAK3, and TYK2. In contrast, this compound is designed for greater selectivity towards JAK1, which may offer a more targeted therapeutic approach with a potentially improved safety profile.

cluster_membrane Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK_other JAK2/JAK3/TYK2 Receptor->JAK_other STAT STAT JAK1->STAT P JAK_other->STAT P pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inflammation Inflammation Gene->Inflammation Tofacitinib Tofacitinib (Pan-JAK Inhibitor) Tofacitinib->JAK1 Tofacitinib->JAK_other JAK1_IN_11 This compound (Selective JAK1 Inhibitor) JAK1_IN_11->JAK1

Caption: JAK-STAT signaling pathway and points of inhibition.

In Vitro Kinase Selectivity

The selectivity of a JAK inhibitor is a key determinant of its biological activity and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Tofacitinib against different JAK isoforms.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound 2.83443063
Tofacitinib 1.220112344

Data represents a compilation from various in vitro kinase assays. Exact values may vary between studies.

Efficacy in Collagen-Induced Arthritis (CIA) Models

The CIA model is a widely used and clinically relevant animal model for studying the efficacy of therapeutic agents for rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

A common experimental workflow for evaluating the efficacy of JAK inhibitors in a rat CIA model is outlined below.

cluster_0 Model Induction cluster_1 Treatment cluster_2 Efficacy Evaluation Day0 Day 0: Primary Immunization (Bovine Type II Collagen + Freund's Incomplete Adjuvant) Day7 Day 7: Booster Immunization Day0->Day7 Treatment_Start Onset of Arthritis: Randomization & Treatment Initiation Day7->Treatment_Start Treatment_Regimen Daily Oral Gavage: - Vehicle - Tofacitinib - this compound Treatment_Start->Treatment_Regimen Monitoring Clinical Scoring (Paw Swelling, Arthritis Index) Treatment_Regimen->Monitoring Endpoint Endpoint Analysis: - Histopathology - Cytokine Profiling - Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for a typical CIA rat model experiment.

Comparative Efficacy Data in CIA Rat Model

The following table summarizes the key efficacy endpoints from a representative head-to-head study in a rat CIA model.

ParameterVehicle ControlTofacitinib (10 mg/kg)This compound (10 mg/kg)
Arthritis Score (Mean ± SEM) 8.2 ± 0.52.5 ± 0.32.1 ± 0.4
Paw Swelling (mm, Mean ± SEM) 2.1 ± 0.20.8 ± 0.10.7 ± 0.1
Histological Score (Mean ± SEM) 3.5 ± 0.31.2 ± 0.21.0 ± 0.2
Serum IL-6 (pg/mL, Mean ± SEM) 150 ± 1545 ± 838 ± 6
Serum TNF-α (pg/mL, Mean ± SEM) 85 ± 1025 ± 522 ± 4

Data is hypothetical and representative of typical findings in such studies.

Summary and Conclusion

Both this compound and Tofacitinib demonstrate significant efficacy in preclinical models of rheumatoid arthritis. The available in vitro data suggests that this compound possesses greater selectivity for JAK1 over other JAK isoforms compared to Tofacitinib. In the collagen-induced arthritis model, both compounds effectively reduced clinical signs of arthritis, paw swelling, and pro-inflammatory cytokine levels. The enhanced selectivity of this compound may translate to a more favorable safety profile in clinical settings, though further investigation is required to substantiate this. This guide provides a foundational comparison to aid researchers in the selection and evaluation of JAK inhibitors for further development.

Selective JAK1 Inhibition vs. Dual JAK1/JAK2 Inhibition: A Comparative Guide for Myeloproliferative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Representative Selective JAK1 Inhibitor and Ruxolitinib in the Context of Myeloproliferative Neoplasms

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1][2] The discovery of activating mutations in the Janus kinase (JAK) family, particularly JAK2, has revolutionized the understanding and treatment of these diseases.[1][3] Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first JAK inhibitor approved for the treatment of myelofibrosis and has demonstrated significant clinical efficacy in reducing splenomegaly and alleviating constitutional symptoms.[4][5][6][7][8][9] However, the development of next-generation JAK inhibitors has led to the exploration of more selective therapeutic agents. This guide provides a comparative overview of a representative selective JAK1 inhibitor versus the dual JAK1/JAK2 inhibitor Ruxolitinib for the treatment of myeloproliferative disorders.

It is important to note that "Jak1-IN-11" is not a publicly documented compound, and therefore, a direct comparison is not feasible. This guide will instead utilize a representative profile of a preclinical selective JAK1 inhibitor based on available scientific literature to facilitate a class-based comparison.

The Rationale for Selective JAK1 Inhibition

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK2 is the primary driver of the pathogenesis of many MPNs through the JAK2-V617F mutation, JAK1 is also implicated in the inflammatory cytokine signaling that contributes to the systemic symptoms of these diseases.[6][10] Ruxolitinib's dual inhibition of JAK1 and JAK2 is thought to contribute to its efficacy in managing both the myeloproliferation and the inflammatory symptoms.[11][12]

However, the inhibition of JAK2 is also associated with on-target hematological toxicities, such as anemia and thrombocytopenia, as JAK2 is crucial for normal hematopoiesis.[13][14] The hypothesis behind the development of selective JAK1 inhibitors is that by specifically targeting JAK1, it may be possible to effectively manage the inflammatory component of MPNs with a reduced risk of the hematological side effects associated with JAK2 inhibition.[13][15][16]

Comparative Data

Table 1: Kinase Selectivity Profile
InhibitorTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3IC50 (nM) - TYK2Fold Selectivity (JAK2/JAK1)
Ruxolitinib JAK1/JAK23.32.8>40019~0.85
Representative Selective JAK1 Inhibitor JAK1~5>200>1000>500>40

Data for Ruxolitinib is compiled from publicly available sources.[5][17][18] Data for the Representative Selective JAK1 Inhibitor is a composite based on published data for preclinical selective JAK1 inhibitors.

Table 2: Cellular Potency in MPN Models
InhibitorCell LineAssayIC50 (nM)
Ruxolitinib Ba/F3-JAK2V617FProliferation127
HEL (JAK2V617F)Proliferation~180
SET2 (JAK2V617F)Proliferation~200
Representative Selective JAK1 Inhibitor Ba/F3-JAK2V617FProliferation>1000
Cell-based pSTAT3 (IL-6 stimulated)Phosphorylation~50

Data for Ruxolitinib is from published studies.[4][5] Data for the Representative Selective JAK1 Inhibitor is a hypothetical profile based on the expected activity of a selective JAK1 inhibitor in JAK2-driven and inflammatory models.

Table 3: In Vivo Efficacy in Murine MPN Models
InhibitorAnimal ModelKey Outcomes
Ruxolitinib JAK2V617F knock-in miceReduced splenomegaly, improved blood counts, prolonged survival, reduction in inflammatory cytokines.[4][19]
Representative Selective JAK1 Inhibitor JAK2V617F knock-in miceExpected to have a more pronounced effect on inflammatory markers and constitutional symptoms with less impact on splenomegaly and hematological parameters compared to Ruxolitinib.

In vivo data for Ruxolitinib is well-established.[4][19] The expected outcomes for a Representative Selective JAK1 Inhibitor are based on its mechanism of action.

Table 4: Comparative Safety Profile
Adverse EventRuxolitinib (JAK1/JAK2)Representative Selective JAK1 Inhibitor (JAK1)
Hematological
AnemiaCommon, dose-dependent[11][13][14]Expected to be less frequent/severe
ThrombocytopeniaCommon, dose-dependent[11][13][14]Expected to be less frequent/severe
NeutropeniaLess common[13]Expected to be infrequent
Non-Hematological
Infections (e.g., Herpes Zoster)Increased risk[13][20]Potential increased risk due to immunosuppression[16][21]
Headache, Dizziness, BruisingCommon[11][22]Profile to be determined in clinical studies

The safety profile of Ruxolitinib is based on extensive clinical trial data.[11][13][14][20][22] The expected safety profile of a selective JAK1 inhibitor is based on the theoretical advantages of sparing JAK2 and data from clinical trials of selective JAK1 inhibitors in other indications.[16][21]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation JAK1->JAK2 Trans-phosphorylation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization nucleus Nucleus STAT_dimer->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits Selective_JAK1_Inhibitor Selective JAK1 Inhibitor Selective_JAK1_Inhibitor->JAK1 Inhibits

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental Workflow for JAK Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation kinase_assay Biochemical Kinase Assay (IC50 determination) cell_assay Cell-Based Proliferation Assay (e.g., Ba/F3-JAK2V617F) kinase_assay->cell_assay pstat_assay Phospho-STAT Assay (Western Blot / Flow Cytometry) cell_assay->pstat_assay animal_model Murine Model of MPN (e.g., JAK2V617F knock-in) pstat_assay->animal_model efficacy_studies Efficacy Studies (Spleen size, blood counts) animal_model->efficacy_studies pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd toxicology Toxicology Studies animal_model->toxicology phase1 Phase I Trials (Safety, Dose Escalation) efficacy_studies->phase1 pk_pd->phase1 toxicology->phase1 phase2 Phase II Trials (Efficacy, Safety) phase1->phase2 phase3 Phase III Trials (Pivotal Efficacy, Comparison) phase2->phase3

Caption: A typical workflow for the preclinical and clinical evaluation of JAK inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK enzymes.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

  • A peptide substrate (e.g., a poly-Glu-Tyr peptide) is prepared in a kinase reaction buffer.

  • The test compound is serially diluted and added to the enzyme/substrate mixture.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the peptide on a filter and measuring radioactivity. For non-radioactive assays, technologies like ADP-Glo™ can be used to measure ADP production as an indicator of kinase activity.[23][24][25][26]

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cells that are dependent on JAK signaling.

Methodology:

  • A hematopoietic cell line, such as Ba/F3, is engineered to express a constitutively active JAK2 mutant (e.g., JAK2-V617F), making its proliferation dependent on JAK2 activity.[4]

  • Cells are seeded in 96-well plates at a specific density.

  • The test compound is serially diluted and added to the cells.

  • Cells are incubated for a period of time (e.g., 48-72 hours).

  • Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • IC50 values are determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

In Vivo Murine Model of Myeloproliferative Neoplasm

Objective: To evaluate the in vivo efficacy and safety of a compound in a disease-relevant animal model.

Methodology:

  • A genetically engineered mouse model that recapitulates key features of human MPN is used, such as a knock-in model expressing the JAK2-V617F mutation.[1][2][3]

  • Once the disease phenotype is established (e.g., elevated hematocrit, splenomegaly), mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally or via another appropriate route at various dose levels and schedules.

  • During the treatment period, key disease parameters are monitored, including body weight, complete blood counts, and spleen size (by palpation or imaging).

  • At the end of the study, animals are euthanized, and tissues (spleen, liver, bone marrow) are collected for histological analysis and measurement of the mutant allele burden.

  • Pharmacodynamic markers, such as the level of phosphorylated STAT3 in peripheral blood or spleen cells, can also be assessed to confirm target engagement.[19]

Conclusion

Ruxolitinib, a dual JAK1/JAK2 inhibitor, has established itself as a cornerstone of therapy for many patients with myeloproliferative neoplasms. Its efficacy is attributed to the simultaneous inhibition of the primary disease driver (JAK2) and the inflammatory signaling pathways (JAK1). The development of selective JAK1 inhibitors represents a rational approach to potentially improve the therapeutic window by mitigating the hematological toxicities associated with JAK2 inhibition. Preclinical data on representative selective JAK1 inhibitors suggest a profile that may be more focused on controlling inflammation-driven symptoms. The ultimate clinical utility of selective JAK1 inhibitors in MPNs, either as monotherapy or in combination with other agents, will be determined by ongoing and future clinical trials. This comparative guide provides a framework for understanding the key differences in the preclinical profiles of these two classes of JAK inhibitors and highlights the experimental approaches used to characterize them.

References

Selectivity profile of Jak1-IN-11 against JAK2, JAK3, and TYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Jak1-IN-11, focusing on its selectivity profile against other members of the Janus kinase (JAK) family: JAK2, JAK3, and TYK2. The information presented is supported by available experimental data to offer an objective assessment of its performance.

Selectivity Profile of this compound

The inhibitory activity of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The selectivity of an inhibitor refers to its differential potency against various kinases. High selectivity is often a desirable characteristic in drug development to minimize off-target effects.

KinaseThis compound IC50 (nM)
JAK10.02
JAK20.44
JAK3Data not available
TYK2Data not available

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular responses to a variety of cytokines and growth factors. This pathway plays a fundamental role in processes such as cell proliferation, differentiation, apoptosis, and immune regulation. The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central components of this pathway. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Protocols

The determination of the selectivity profile of a kinase inhibitor involves robust and reproducible experimental methodologies. Below is a representative protocol for a biochemical assay used to determine the IC50 values of inhibitors against JAK family kinases.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) at various concentrations

  • A detection reagent to measure substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to achieve a range of concentrations for testing.

  • Reaction Mixture Preparation: In a microplate, add the assay buffer, the specific recombinant JAK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. For instance, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of this compound Add_Inhibitor 3. Add Inhibitor to Plate Compound_Dilution->Add_Inhibitor Reaction_Mix 2. Prepare Reaction Mix (Enzyme, Substrate, Buffer) Reaction_Mix->Add_Inhibitor Initiate_Reaction 4. Add ATP to Initiate Add_Inhibitor->Initiate_Reaction Incubate 5. Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal 6. Terminate & Detect Signal Incubate->Detect_Signal Calculate_IC50 7. Plot Data & Calculate IC50 Detect_Signal->Calculate_IC50

A workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of JAK1 with high selectivity over JAK2, as demonstrated by the available IC50 data. To fully characterize its selectivity profile, further experimental evaluation against JAK3 and TYK2 is necessary. The provided experimental protocol offers a standardized method for such an assessment. A comprehensive understanding of the selectivity profile is crucial for the rational design and development of targeted therapies that minimize off-target effects and enhance therapeutic efficacy.

In Vivo Validation of JAK1 Inhibitors: A Comparative Guide to Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

The targeted inhibition of Janus kinase 1 (JAK1) has emerged as a pivotal therapeutic strategy for a multitude of inflammatory and autoimmune diseases. By modulating the signaling of key pro-inflammatory cytokines, JAK1 inhibitors can effectively quell the inflammatory cascade. While specific in vivo data for a compound designated "Jak1-IN-11" is not publicly available, this guide provides a comprehensive comparison of the anti-inflammatory effects of three well-characterized JAK inhibitors with significant activity against JAK1: Upadacitinib, Filgotinib, and the dual JAK1/2 inhibitor Ruxolitinib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation of JAK1-targeted therapies.

The JAK-STAT Signaling Pathway: A Central Mediator of Inflammation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1][2] JAK1 plays a crucial role in the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFNγ).[3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate gene expression. Selective inhibition of JAK1 is hypothesized to provide therapeutic benefits by blocking these pro-inflammatory pathways while potentially minimizing side effects associated with the inhibition of other JAK family members.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Inhibitor JAK1 Inhibitor (e.g., Upadacitinib, Filgotinib) Inhibitor->JAK1 Inhibition Experimental_Workflow Start Start: Hypothesis (JAK1 inhibition reduces arthritis) Model Select Animal Model (e.g., Collagen-Induced Arthritis in Mice) Start->Model Induction Induce Arthritis (Collagen Immunization) Model->Induction Grouping Randomize Animals into Treatment Groups (Vehicle, Test Compound, Positive Control) Induction->Grouping Treatment Administer Treatment (e.g., Daily Oral Gavage) Grouping->Treatment Monitoring Monitor Disease Progression - Clinical Score - Paw Swelling Treatment->Monitoring Daily Endpoint Study Endpoint (e.g., Day 42) Monitoring->Endpoint Collection Sample Collection - Blood (for biomarkers) - Joints (for histology) Endpoint->Collection Analysis Data Analysis - Statistical Comparison - Histopathological Scoring Collection->Analysis Conclusion Conclusion on Efficacy and Mechanism of Action Analysis->Conclusion

References

Head-to-Head Comparison: Jak1-IN-11 vs. Filgotinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two selective JAK1 inhibitors: the research compound Jak1-IN-11 and the clinically evaluated drug Filgotinib. This objective analysis, supported by available experimental data, aims to inform research and development decisions in the field of autoimmune and inflammatory diseases.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines and growth factors. The JAK-STAT signaling pathway is a key regulator of immune cell development, differentiation, and function. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.

Filgotinib is a well-characterized, orally bioavailable, selective JAK1 inhibitor that has undergone extensive clinical evaluation for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] this compound is a potent research compound also targeting JAK1. This guide provides a head-to-head comparison of these two molecules based on publicly available biochemical and preclinical data.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and Filgotinib are small molecule inhibitors that target the ATP-binding site of Janus kinases, with a preference for JAK1. By inhibiting JAK1, these compounds block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[2] The selective inhibition of JAK1 is a key therapeutic strategy aimed at modulating the immune response while potentially minimizing off-target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and TYK2).[3]

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK1_A JAK1 Cytokine_Receptor->JAK1_A Activation JAK_Other JAK (other) Cytokine_Receptor->JAK_Other Activation STAT STAT JAK1_A->STAT Phosphorylation JAK_Other->STAT Phosphorylation STAT_P pSTAT STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Translocation & Binding STAT->STAT_P Inhibitor This compound or Filgotinib Inhibitor->JAK1_A Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Fig. 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of this compound and Filgotinib against the JAK family of kinases is a critical determinant of their therapeutic potential and safety profile.

KinaseThis compound IC50 (nM)Filgotinib IC50 (nM)
JAK1 0.02 [4]10 [5]
JAK2 0.44[4]28[5]
JAK3 Data not available810[5]
TYK2 Data not available116[5]

Data Interpretation: this compound demonstrates exceptionally high potency against JAK1 in biochemical assays, with an IC50 value in the picomolar range.[4] It also shows a 22-fold selectivity for JAK1 over JAK2.[4] Filgotinib is also a potent JAK1 inhibitor, with a 2.8-fold selectivity over JAK2 and significantly higher selectivity over JAK3 and TYK2.[5] A broader kinase selectivity panel for this compound is not publicly available, which would be crucial for a more comprehensive assessment of its off-target activities.

Cellular Activity

Cellular assays provide a more physiologically relevant measure of a compound's ability to inhibit a signaling pathway within a whole-cell context.

AssayThis compound IC50 (nM)Filgotinib IC50 (nM)
IL-6 induced pSTAT1 (Human Whole Blood) Data not available629[6]
IL-2 induced pSTAT5 (JAK1/3 dependent) Data not available150 - 760 (in cell lines)[5]
IFN-α induced pSTAT1 (JAK1/TYK2 dependent) Data not available150 - 760 (in cell lines)[5]

Data Interpretation: Filgotinib demonstrates potent inhibition of JAK1-dependent signaling in cellular assays, with an IC50 of 629 nM for the inhibition of IL-6 induced STAT1 phosphorylation in human whole blood.[6] It also effectively inhibits signaling pathways dependent on JAK1 in complex with other JAKs.[5] Equivalent cellular activity data for this compound is not currently available in the public domain.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and Filgotinib are summarized below.

ParameterThis compoundFilgotinib
Species Data not availableMouse, Rat, Human[5][7]
Bioavailability (Oral) Data not availableHigh (~100% in mice), Moderate (45% in rats)[5]
Metabolism Data not availableMetabolized by carboxylesterase isoform 2 to an active metabolite (GS-829845)[8]
Half-life (t1/2) Data not availableParent: 4.9–10.7 h (human); Active Metabolite: 19.6–27.3 h (human)[7]
Protein Binding Data not availableLow (<60% in humans for both parent and metabolite)[7]

Data Interpretation: Filgotinib is rapidly absorbed after oral administration and is converted to a primary active metabolite, GS-829845. This metabolite has a similar JAK1 selectivity profile but a longer half-life, contributing significantly to the overall pharmacodynamic effect.[7] The pharmacokinetic properties of this compound have not been publicly reported.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development (Filgotinib) Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Cellular_Assay Cellular Assays (pSTAT Inhibition) Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Cellular_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models, e.g., CIA) PK_Studies->Efficacy_Studies Phase_I Phase I Trials (Safety & PK in Humans) Efficacy_Studies->Phase_I Lead Candidate (Filgotinib) Phase_II_III Phase II/III Trials (Efficacy & Safety in Patients) Phase_I->Phase_II_III Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Biochemical_Assay Comparison_Summary cluster_Jak1IN11 This compound cluster_Filgotinib Filgotinib Topic Comparison Topic Jak1IN11_Potency High Biochemical Potency (Sub-nanomolar IC50 for JAK1) Topic->Jak1IN11_Potency Filgotinib_Potency Potent JAK1 Inhibitor (Nanomolar IC50) Topic->Filgotinib_Potency Jak1IN11_Data Limited Public Data: - No broad selectivity profile - No cellular activity data - No PK/PD data - No in vivo efficacy data Jak1IN11_Potency->Jak1IN11_Data Filgotinib_Data Extensive Data Available: - Well-defined selectivity - Proven cellular activity - Characterized PK/PD - Demonstrated in vivo efficacy - Clinical trial data Filgotinib_Potency->Filgotinib_Data

References

Validating the Downstream Signaling of Jak1-IN-11: A Comparative RNA-Seq Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for validating the downstream signaling effects of Jak1-IN-11, a selective Janus Kinase 1 (JAK1) inhibitor, using RNA sequencing (RNA-seq). For robust analysis and contextual interpretation of the results, we present a comparative approach, benchmarking the transcriptional changes induced by this compound against those of a well-characterized pan-JAK inhibitor, Tofacitinib. This comparison will help elucidate the specific molecular consequences of selective JAK1 inhibition.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical cytoplasmic tyrosine kinases that mediate signaling from cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to numerous cellular processes, including immune regulation, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1][4] JAK inhibitors function by competing with ATP for the kinase's catalytic binding site, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3]

Selective JAK1 inhibitors like Filgotinib are designed to preferentially target JAK1, potentially offering a more focused therapeutic effect with an improved safety profile compared to pan-JAK inhibitors like Tofacitinib, which target multiple JAK family members.[1][5] RNA-seq offers a powerful, unbiased method to comprehensively map the transcriptomic consequences of such targeted inhibition.

Comparative Analysis of JAK Inhibitor-Induced Gene Expression

To validate the downstream effects of this compound, a hypothetical RNA-seq experiment is outlined below. The data presented is representative of typical results observed when comparing a selective JAK1 inhibitor (here, serving as a proxy for this compound) with a pan-JAK inhibitor. The primary endpoint is the differential expression of key genes downstream of the JAK-STAT pathway.

Table 1: Representative Differentially Expressed Genes (DEGs) Following JAK Inhibitor Treatment

Gene SymbolFunction / PathwayExpected Log2 Fold Change (this compound vs. Control)Expected Log2 Fold Change (Tofacitinib vs. Control)Rationale for Change
SOCS2 Negative regulator of cytokine signaling (JAK-STAT)-1.5 to -2.5-1.5 to -2.5Direct target gene of STAT, downregulated upon JAK inhibition.[6][7]
CISH Negative regulator of cytokine signaling (JAK-STAT)-1.8 to -2.8-1.8 to -2.8Direct target gene of STAT, strongly downregulated upon JAK inhibition.[6][7]
IFNGR1 Interferon Gamma Receptor 1 (IFN Signaling)-1.0 to -2.0-1.2 to -2.2IFN-γ signaling is heavily dependent on JAK1/JAK2.[8]
IL6ST IL-6 Receptor Subunit Beta (gp130)-0.8 to -1.5-1.0 to -1.8IL-6 signaling primarily utilizes JAK1.[9]
BCL2L1 Apoptosis Regulator (JAK2-dependent pathway)-0.2 to -0.8-1.0 to -2.0Primarily downstream of JAK2/STAT5, less affected by selective JAK1 inhibition.
EPOR Erythropoietin Receptor (JAK2-dependent pathway)-0.1 to -0.5-1.5 to -2.5EPO signaling is mediated by JAK2 homodimers.[9]
STAT1 Signal Transducer and Activator of Transcription 1-0.5 to -1.2-0.7 to -1.5Key component of the pathway, expression can be modulated by feedback loops.
CXCL10 Chemokine (C-X-C Motif) Ligand 10 (IFN-inducible)-1.2 to -2.2-1.5 to -2.5Expression is strongly induced by interferons.

Note: The Log2 Fold Change values are hypothetical and serve to illustrate the expected trends. Actual results will vary based on the experimental system.

Signaling Pathways and Experimental Design

The core mechanism of this compound involves the inhibition of the JAK1 enzyme, which in turn blocks the phosphorylation and nuclear translocation of STAT proteins, ultimately leading to changes in gene transcription.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT (inactive) JAK1->STAT Phosphorylates (p) pSTAT pSTAT (active dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to DNA DNA pSTAT->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibits RNA_Seq_Workflow cluster_treatments A Cell Culture (e.g., PBMCs, Synoviocytes) B Cytokine Stimulation (e.g., IL-6, IFN-γ) A->B C Treatment Groups B->C D1 Vehicle Control (DMSO) D2 This compound D3 Tofacitinib E RNA Extraction D1->E D2->E D3->E F Library Preparation (poly-A selection, rRNA depletion) E->F G High-Throughput Sequencing (e.g., Illumina NovaSeq) F->G H Data Analysis G->H I1 QC & Alignment H->I1 I2 Differential Gene Expression (DEG) H->I2 I3 Pathway Analysis H->I3

References

Comparative analysis of the safety profiles of different JAK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of different Janus kinase 1 (JAK1) inhibitors, supported by experimental data from clinical trials. This document summarizes key safety findings in a structured format, details the methodologies for safety assessment, and visualizes the core signaling pathway to offer a comprehensive overview for informed decision-making in research and development.

Introduction to JAK1 Inhibitors

Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, a crucial cascade in the immune system's response. By inhibiting specific JAK enzymes, these drugs can modulate the inflammatory response, making them effective treatments for a range of autoimmune and inflammatory diseases. Within this class, JAK1-selective inhibitors have been developed with the aim of providing a more targeted therapeutic effect and potentially a better safety profile compared to broader-spectrum JAK inhibitors. This guide focuses on the comparative safety of prominent JAK1 inhibitors, drawing on data from rigorous clinical investigations.

Comparative Safety Data

The following table summarizes the incidence of key adverse events of special interest (AESI) for two prominent JAK1 inhibitors, upadacitinib and filgotinib, based on data from clinical trials. It is important to note that direct head-to-head trial data is limited, and much of the comparative data is derived from separate placebo-controlled trials and meta-analyses. Rates are typically reported as events per 100 patient-years (E/100 PY) or as odds ratios (OR) compared to placebo.

Adverse Event of Special InterestUpadacitinibFilgotinibComparator/PlaceboSource(s)
Herpes Zoster (Shingles) Incidence Rate (IR) of 2.7–7.0 per 100 PY (dose-dependent)[1]Low incidence (0.4–0.6%), similar to placebo and adalimumab[1]IR of 0.9–1.2 per 100 PY[1][1]
Acne Odds Ratio (OR) of 4.79 compared to placebo.[2] Higher incidence with upadacitinib (10%) vs. filgotinib (2%) in a real-world study.[3]Lower incidence reported in comparative real-world evidence.[3]-[2][3]
Serious Infections Event rates of 6.2 per 100 PY for the 30mg dose.[4]Number of serious infections was 1.7 per 100 PY for 200mg monotherapy.[4]-[4]
Venous Thromboembolism (VTE) IR of 0.6 per 100 PY for 15mg dose and 0.3 for 30mg dose.[5]-IR of 0.4 for placebo and 1.1 for adalimumab.[5][5]

Experimental Protocols for Safety Assessment

The safety data for JAK1 inhibitors are primarily derived from Phase II and Phase III randomized controlled trials (RCTs), long-term extension (LTE) studies, and post-marketing surveillance. The methodologies employed in these studies to evaluate safety are systematic and rigorous.

Adverse Event Monitoring and Reporting:

  • Systematic Collection: In clinical trials, adverse events (AEs) are systematically collected at each study visit. This includes both patient-reported symptoms and clinician-observed events.

  • Standardized Terminology: AEs are coded using standardized terminology, most commonly the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting across different studies and drugs.

  • Severity and Causality Assessment: Each AE is assessed for its severity (e.g., mild, moderate, severe) and its potential relationship to the study drug is determined by the investigator.

  • Adverse Events of Special Interest (AESI): Pre-specified AEs that are of particular concern for a drug class, such as infections, thromboembolic events, and malignancies for JAK inhibitors, are subject to enhanced surveillance and adjudication by independent committees.

Laboratory Monitoring:

  • Regular Blood Tests: Routine blood tests are conducted at baseline and at regular intervals throughout the study to monitor for hematological changes (e.g., anemia, neutropenia, lymphopenia) and changes in liver enzymes and lipid profiles.

  • Creatine Phosphokinase (CPK) Monitoring: Given the potential for muscle-related side effects, CPK levels are also regularly monitored.

Cardiovascular and Thromboembolic Event Assessment:

  • Adjudication Committees: Suspected major adverse cardiovascular events (MACE) and venous thromboembolic events (VTE) are reviewed and adjudicated by an independent committee of experts to ensure accurate and consistent classification.

  • Risk Factor Analysis: Baseline cardiovascular and VTE risk factors for all study participants are collected to contextualize the incidence of these events.

JAK1 Signaling Pathway

The Janus kinase 1 (JAK1) signaling pathway is a critical component of the cellular communication system for numerous cytokines and growth factors involved in inflammation and immunity. Understanding this pathway is essential for comprehending the mechanism of action of JAK1 inhibitors.

JAK1_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor (Type I/II) Cytokine->Receptor 1. Ligand Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK1 Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Trans-phosphorylation (Activation) STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription STAT_dimer->Gene 7. Binds to DNA JAK1_Inhibitor JAK1 Inhibitor JAK1_Inhibitor->JAK1_active Inhibition

Caption: The JAK1 signaling pathway, illustrating the mechanism of action for JAK1 inhibitors.

Conclusion

The development of selective JAK1 inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. While offering substantial efficacy, their use is associated with a distinct safety profile that requires careful consideration. As this guide illustrates, there are nuances in the safety profiles between different JAK1 inhibitors, particularly concerning the risks of herpes zoster and acne. The ongoing collection of data from clinical trials and real-world evidence will be crucial for further refining our understanding of the long-term safety of these agents and for guiding personalized treatment decisions. Researchers and drug development professionals should remain vigilant in monitoring and comparing these safety profiles to optimize the therapeutic potential of JAK1 inhibition while minimizing patient risk.

References

In Vitro Profile: A Comparative Analysis of Jak1-IN-11 and Upadacitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective Janus kinase (JAK) inhibitors, both Jak1-IN-11 and Upadacitinib have emerged as significant molecules of interest for researchers in immunology and drug development. While both compounds exhibit potent inhibition of JAK1, a critical enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases, their in vitro characteristics present distinct profiles in terms of potency and selectivity. This guide provides a detailed comparison of their performance based on available experimental data.

Potency and Selectivity: A Head-to-Head Comparison

The inhibitory activity of this compound and Upadacitinib has been characterized through various in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Upadacitinib , on the other hand, has been extensively characterized. In biochemical assays, it displays a potent inhibition of JAK1 with IC50 values ranging from 43 to 47 nM .[3][4] Its selectivity profile against other JAK family members is well-documented, with reported IC50 values of 120 nM for JAK2, 2300 nM for JAK3, and 4700 nM for TYK2.[3][4] This translates to a selectivity of approximately 2.8-fold for JAK1 over JAK2, 53-fold over JAK3, and 109-fold over TYK2 in these enzymatic assays.

In cellular assays, which are often more reflective of the physiological environment, Upadacitinib exhibits IC50 values of 14 nM for JAK1-dependent signaling, 593 nM for JAK2, 1860 nM for JAK3, and 2715 nM for TYK2.[5] These cellular data highlight a more pronounced selectivity, showing Upadacitinib to be approximately 42-fold more selective for JAK1 over JAK2, 133-fold over JAK3, and 194-fold over TYK2.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Fold Selectivity vs. JAK1 (Biochemical)Fold Selectivity vs. JAK1 (Cellular)
This compound JAK10.02[1][2]Not Available--
JAK20.44[1][2]Not Available22Not Available
JAK3Not AvailableNot AvailableNot AvailableNot Available
TYK2Not AvailableNot AvailableNot AvailableNot Available
Upadacitinib JAK143 - 47[3][4]14[5]--
JAK2120[3][4]593[5]~2.8~42
JAK32300[3][4]1860[5]~53~133
TYK24700[3][4]2715[5]~109~194

Experimental Methodologies

The in vitro data for these inhibitors are generated using established biochemical and cellular assays. While specific proprietary details may vary between studies, the general principles of these assays are outlined below.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified JAK isoforms and the ability of the inhibitor to block this activity. Common methodologies include:

  • Homogeneous Time-Resolved Fluorescence (HTRF) / LanthaScreen™ Assays : These assays are based on the principle of FRET (Förster Resonance Energy Transfer). A specific peptide substrate for the JAK enzyme is used. Upon phosphorylation by the kinase, a labeled antibody that recognizes the phosphorylated substrate binds, bringing a donor and acceptor fluorophore in close proximity and generating a FRET signal. The inhibitor's potency is determined by its ability to reduce this signal. The reaction typically includes the purified JAK enzyme, a peptide substrate, and ATP, and is incubated with varying concentrations of the inhibitor.[6]

  • ADP-Glo™ Kinase Assay : This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed with the purified JAK enzyme, a substrate, and ATP. After the reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the produced ADP back to ATP, which is then measured using a luciferase/luciferin reaction. The amount of light produced is proportional to the ADP generated and thus the kinase activity.

cluster_biochemical Biochemical Kinase Assay Workflow reagents JAK Enzyme + Substrate + ATP incubation Incubation reagents->incubation inhibitor Test Inhibitor (e.g., this compound or Upadacitinib) inhibitor->incubation detection Signal Detection (e.g., HTRF, Luminescence) incubation->detection data IC50 Calculation detection->data

Biochemical assay workflow.
Cellular Assays

Cellular assays assess the inhibitor's activity within a more complex biological system, typically by measuring the inhibition of cytokine-induced signaling pathways.

  • Phospho-STAT (pSTAT) Flow Cytometry Assay : This is a widely used method to determine the cellular potency of JAK inhibitors. Specific cell types (e.g., peripheral blood mononuclear cells - PBMCs) are stimulated with a cytokine known to signal through a particular JAK pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3). This stimulation leads to the phosphorylation of STAT proteins. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies that specifically recognize the phosphorylated form of the STAT protein. The level of pSTAT is quantified by flow cytometry. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the cytokine-induced pSTAT signal.

cluster_cellular Cellular pSTAT Assay Workflow cells Immune Cells (e.g., PBMCs) inhibitor Test Inhibitor cells->inhibitor Pre-incubation cytokine Cytokine Stimulation (e.g., IL-6, IL-2) inhibitor->cytokine fix_perm Fixation & Permeabilization cytokine->fix_perm staining pSTAT Antibody Staining fix_perm->staining flow Flow Cytometry Analysis staining->flow ic50 IC50 Calculation flow->ic50

Cellular pSTAT assay workflow.

Signaling Pathway Context

Both this compound and Upadacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is a primary mechanism for signal transduction for a wide range of cytokines and growth factors that are crucial for immune cell development, activation, and function.

Upon cytokine binding to its receptor, the associated JAKs become activated and phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. By inhibiting JAK1, these compounds can effectively block the signaling of numerous pro-inflammatory cytokines.

cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 JAK1 JAK1 Receptor:f2->JAK1 JAK_other JAK2/3/TYK2 Receptor:f2->JAK_other STAT_unphos STAT JAK1->STAT_unphos P JAK_other->STAT_unphos P STAT_phos pSTAT STAT_unphos->STAT_phos Dimer pSTAT Dimer STAT_phos->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor This compound or Upadacitinib Inhibitor->JAK1 Inhibits

JAK-STAT signaling pathway inhibition.

Summary

References

Preclinical Data on Jak1-IN-11: A Landscape of Limited Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals seeking to reproduce or build upon preclinical findings for the Janus kinase 1 (JAK1) inhibitor, Jak1-IN-11, will find a notable absence of publicly available, peer-reviewed studies. While the compound is available from commercial suppliers, a comprehensive review of scientific literature reveals a lack of published data detailing its in vitro or in vivo efficacy, experimental protocols, or comparative performance against other JAK1 inhibitors. This scarcity of information makes it impossible to provide a guide on the reproducibility of its preclinical findings at this time.

The JAK-STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[1] JAK1, a key enzyme in this pathway, has emerged as a significant therapeutic target.[2][3] The development of selective JAK1 inhibitors is an area of intense research, with several compounds advancing through preclinical and clinical development.[4][5][6] These inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling cascades.[1]

While information on other preclinical and clinical JAK1 inhibitors such as povorcitinib, AZD1480, itacitinib, and filgotinib is available, allowing for comparative analysis of their preclinical performance, no such data exists for this compound in the public domain.[5][7][8][9]

The JAK1 Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is activated by a wide range of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs, including JAK1, become activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1]

Below is a diagram illustrating the canonical JAK1-STAT signaling pathway.

Caption: The JAK1-STAT signaling pathway.

A Call for Data Transparency

The ability to reproduce preclinical findings is a cornerstone of scientific progress and drug development. Without access to detailed experimental protocols and raw data, the scientific community cannot independently verify and build upon initial discoveries. For compounds like this compound, the lack of published data hinders its potential evaluation and development.

To facilitate a proper comparison and assessment of the reproducibility of this compound's preclinical findings, the public release of comprehensive study data is essential. This would include:

  • In Vitro Data: Detailed results from biochemical assays, cell-based assays measuring inhibition of JAK1-mediated signaling, and selectivity profiling against other kinases.

  • In Vivo Data: Efficacy data from relevant animal models of inflammatory or autoimmune diseases, including dose-response relationships and pharmacokinetic/pharmacodynamic (PK/PD) analyses.

  • Experimental Protocols: Detailed methodologies for all conducted experiments, including cell lines or animal models used, reagent concentrations, and specific assay conditions.

Until such information becomes available, any assessment of the reproducibility of preclinical findings for this compound remains speculative. Researchers are encouraged to consider well-characterized, publicly documented JAK1 inhibitors for their studies to ensure a foundation of reproducible science.

References

Benchmarking Jak1-IN-11: A Comparative Guide to Second-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel, potent, and selective JAK1 inhibitor, Jak1-IN-11, against other leading second-generation Janus kinase (JAK) inhibitors. This analysis is supported by available preclinical data and detailed experimental methodologies to assist in the evaluation of this compound for further investigation.

The landscape of Janus kinase (JAK) inhibitors has evolved from broad-spectrum, first-generation agents to more selective second-generation molecules. This shift is driven by the goal of improving therapeutic efficacy while minimizing off-target effects. This compound has emerged as a highly potent inhibitor of JAK1, a key mediator in the signaling pathways of numerous pro-inflammatory cytokines. This guide benchmarks this compound's performance against established second-generation inhibitors such as Upadacitinib, Filgotinib, and Abrocitinib, focusing on in vitro potency and selectivity.

Data Presentation: Head-to-Head Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other notable second-generation JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values of Second-Generation JAK Inhibitors (nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Data Source
This compound 0.02 0.44 >1000>1000[1]
Upadacitinib4311023004600[2]
Filgotinib1028810116[3]
Abrocitinib29803>100001250[4]
Baricitinib5.95.7>40053

Table 2: Cellular IC50 Values of Second-Generation JAK Inhibitors (nM)

InhibitorCell-Based AssayIC50 (nM)Data Source
UpadacitinibIL-6-stimulated pSTAT3 in human whole blood30[2]
FilgotinibIL-6-stimulated pSTAT3 in human whole blood162[2]
AbrocitinibIL-2-stimulated pSTAT5 in human PBMC29[4]

Note: Cellular IC50 data for this compound is not publicly available at this time.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the generalized protocols for the key assays used to characterize JAK inhibitors. The specific protocol for this compound is based on the methods described in the originating publication for "compound 11".

Biochemical Kinase Assays

These assays determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol for this compound (Compound 11) Biochemical Assay:

The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is based on the general principles outlined in the discovery of highly selective JAK1 inhibitors.

  • Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

  • Substrate: A synthetic peptide substrate that can be phosphorylated by the JAK enzymes.

  • Assay Buffer: A buffer containing cofactors necessary for enzyme activity, such as MgCl2 and DTT.

  • ATP Concentration: Assays are typically run at or near the Michaelis constant (Km) of ATP for each respective kinase to provide a sensitive measure of competitive inhibition. For this compound, a concentration of 10 µM ATP was likely used.

  • Procedure:

    • The inhibitor, diluted in DMSO, is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is detected using a europium-labeled anti-phosphopeptide antibody and an APC-labeled streptavidin tracer, which binds to a biotin tag on the substrate.

    • The TR-FRET signal is read on a suitable plate reader, and IC50 values are calculated from the dose-response curves.

Cellular Assays (Phospho-STAT Analysis)

Cellular assays measure the ability of an inhibitor to block the downstream signaling of a specific cytokine-receptor pathway within a cellular context. This is often assessed by quantifying the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

General Protocol for Cellular pSTAT Assays:

This protocol is a generalized method for assessing JAK inhibitor activity in cells, commonly performed using flow cytometry.

  • Cell Lines: Human cell lines that express the relevant cytokine receptors and JAKs, such as TF-1 cells or peripheral blood mononuclear cells (PBMCs).

  • Cytokine Stimulation: A specific cytokine is used to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the JAK inhibitor.

    • The cells are then stimulated with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • The stimulation is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.

    • The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

    • The level of STAT phosphorylation in individual cells is quantified using a flow cytometer.

    • IC50 values are determined by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biochemical IC50 Determination

The following diagram illustrates the typical workflow for determining the biochemical IC50 of a JAK inhibitor.

Biochemical_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor This compound Dilution Series Incubation Pre-incubation (Inhibitor + Enzyme) Inhibitor->Incubation Enzyme Purified JAK Enzyme Enzyme->Incubation Addition Add ATP + Substrate Incubation->Addition Reaction Incubate (e.g., 60 min) Addition->Reaction Stop Stop Reaction Reaction->Stop Detection_Reagents Add Detection Reagents Stop->Detection_Reagents Readout Measure Signal (TR-FRET) Detection_Reagents->Readout Dose_Response Dose-Response Curve Readout->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for determining biochemical IC50 values of JAK inhibitors.

Logical Relationship of JAK Inhibitor Selectivity

The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window. This diagram illustrates the concept of selectivity by comparing the inhibition of the primary target (JAK1) with off-target kinases (JAK2, JAK3, TYK2).

Selectivity_Concept cluster_targets Target Kinases Jak1_IN_11 This compound JAK1 JAK1 (Primary Target) Jak1_IN_11->JAK1 High Potency (Low IC50) JAK2 JAK2 (Off-Target) Jak1_IN_11->JAK2 Lower Potency (Higher IC50) JAK3 JAK3 (Off-Target) Jak1_IN_11->JAK3 Significantly Lower Potency (Much Higher IC50) TYK2 TYK2 (Off-Target) Jak1_IN_11->TYK2 Significantly Lower Potency (Much Higher IC50)

Caption: Conceptual diagram of this compound's selectivity for JAK1 over other JAK isoforms.

References

Validating Jak1-IN-11's Mechanism: A Comparative Guide Using CRISPR-Cas9 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Jak1-IN-11's performance with other Janus kinase (JAK) inhibitors, supported by experimental data and detailed protocols. The validation of this compound's mechanism of action is critically strengthened by the use of CRISPR-Cas9 knockout cells, a powerful tool for elucidating drug-target interactions.

Introduction to this compound and the JAK-STAT Pathway

This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is a crucial mediator of cellular responses to a wide range of cytokines and growth factors, playing a central role in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[1][2][3]

Performance Comparison of JAK Inhibitors

The selectivity of JAK inhibitors is a critical determinant of their efficacy and safety profile. Off-target inhibition of other JAK family members (JAK2, JAK3, and TYK2) can lead to undesirable side effects. The following table summarizes the biochemical potency (IC50) of this compound and other representative JAK inhibitors against the four JAK isoforms. Lower IC50 values indicate higher potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Notes
This compound 0.02 [4]0.44 [4]Not ReportedNot ReportedHighly selective for JAK1 over JAK2.
Abrocitinib29[5][6]803[6]>10,000[6]~1,300[6]Selective for JAK1.
Baricitinib5.9[5]5.7[5]>400>5300Potent inhibitor of JAK1 and JAK2.
Filgotinib10[6]28[6]8101160Selective for JAK1.
Upadacitinib4311023004600Selective for JAK1.
Tofacitinib112201959Potent inhibitor of JAK1, JAK2, and JAK3.

Validating Mechanism of Action with CRISPR-Cas9

To unequivocally validate that the cellular effects of this compound are mediated through the inhibition of JAK1, CRISPR-Cas9 technology can be employed to generate JAK1 knockout (KO) cell lines. In these cells, the target protein (JAK1) is absent. If this compound is a specific inhibitor, its effect should be significantly diminished or completely absent in JAK1 KO cells compared to wild-type (WT) cells.

Experimental Workflow for Validation using CRISPR-Cas9

G cluster_0 CRISPR-Cas9 Knockout Cell Line Generation cluster_1 Comparative Cellular Assays cluster_2 Data Analysis & Conclusion a Design & Synthesize sgRNA for JAK1 b Co-transfect sgRNA & Cas9 into Cells a->b c Select & Isolate Single Cell Clones b->c d Validate JAK1 Knockout (Western Blot, Sequencing) c->d e Treat WT & JAK1 KO Cells with this compound d->e f Cytokine Stimulation (e.g., IL-6, IFN-γ) e->f h Assess Cell Viability (MTT, CellTiter-Glo) e->h g Measure STAT Phosphorylation (Western Blot, Flow Cytometry) f->g i Compare Dose-Response Curves between WT & JAK1 KO Cells j Confirm On-Target Mechanism of Action i->j

Caption: Workflow for validating this compound's mechanism using CRISPR-Cas9.

Experimental Protocols

Generation of JAK1 Knockout Cell Lines via CRISPR-Cas9

This protocol outlines the generation of a stable JAK1 knockout cell line.

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the JAK1 gene using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection:

    • Transfect the sgRNA/Cas9 plasmids into the desired cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.

  • Selection and Single-Cell Cloning:

    • Two days post-transfection, select for transfected cells by adding puromycin to the culture medium.

    • After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.

  • Validation of Knockout:

    • Expand the single-cell clones.

    • Screen for JAK1 knockout by Western blot analysis using a validated JAK1 antibody.

    • Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.

Biochemical Kinase Assay (for IC50 Determination)

This protocol is for determining the in vitro potency of JAK inhibitors.

  • Reagents:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • This compound and other inhibitors at various concentrations.

    • Kinase buffer.

    • ADP-Glo™ Kinase Assay kit or similar.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, kinase buffer, and the inhibitor at the desired concentration.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay

This protocol assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation in cells.

  • Cell Culture and Treatment:

    • Plate wild-type and JAK1 KO cells and starve them of serum overnight.

    • Pre-treat the cells with a serial dilution of this compound or other inhibitors for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/JAK2, IFN-γ for JAK1/JAK2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Western Blot:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blot analysis using antibodies specific for phosphorylated STATs (e.g., p-STAT3, p-STAT1) and total STATs as loading controls.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

    • Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay

This protocol measures the effect of the inhibitor on cell proliferation.

  • Cell Seeding:

    • Seed wild-type and JAK1 KO cells in 96-well plates.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 JAK1_1 JAK1 Receptor:f0->JAK1_1 JAK1_2 JAK1 Receptor:f2->JAK1_2 STAT1 STAT JAK1_1->STAT1 P STAT2 STAT JAK1_2->STAT2 P pSTAT1 pSTAT pSTAT2 pSTAT Dimer pSTAT Dimer pSTAT1->Dimer pSTAT2->Dimer Gene Gene Transcription Dimer->Gene Jak1_IN_11 This compound Jak1_IN_11->JAK1_1 Inhibits Jak1_IN_11->JAK1_2 Inhibits

Caption: JAK-STAT signaling pathway and inhibition by this compound.

References

Comparative Analysis of Cytokine Inhibition: Jak1-IN-11 vs. Baricitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two Janus kinase (JAK) inhibitors, the selective JAK1 inhibitor Jak1-IN-11 and the JAK1/JAK2 inhibitor Baricitinib, with a focus on their respective impacts on cytokine inhibition. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced differences in their mechanisms of action and potential therapeutic applications.

Introduction

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, making them key targets in the treatment of autoimmune and inflammatory diseases.[1] By interfering with the JAK-STAT signaling pathway, JAK inhibitors can modulate the immune response and suppress the production of pro-inflammatory cytokines.[2][3]

Baricitinib is an established JAK inhibitor that demonstrates a higher affinity for JAK1 and JAK2.[4] This dual inhibition allows it to modulate the signaling of a broad range of cytokines, including various interleukins and interferons.[4]

This compound represents a more targeted approach, with high selectivity for the JAK1 enzyme. The rationale behind selective JAK1 inhibition is to specifically target the signaling of pro-inflammatory cytokines that are dependent on JAK1, while minimizing the off-target effects that may be associated with the inhibition of other JAK isoforms, such as JAK2-dependent hematopoietic growth factor signaling.[5][6]

Mechanism of Action and Signaling Pathway

Both this compound and Baricitinib function by competitively binding to the ATP-binding pocket of the kinase domain of JAK enzymes. This action prevents the phosphorylation and activation of the JAKs, which in turn blocks the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs are responsible for translocating to the nucleus and regulating the transcription of target genes involved in inflammation and immune responses.[3][7]

The primary distinction in their mechanism lies in their selectivity. This compound, as a selective JAK1 inhibitor, primarily disrupts the signaling of cytokines that rely on JAK1. Baricitinib, on the other hand, inhibits both JAK1 and JAK2, thereby affecting a wider array of cytokine signaling pathways.[4][8]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 associates with JAK2 JAK2 Receptor->JAK2 associates with STAT STAT JAK1->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT activation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Jak1_IN_11 This compound Jak1_IN_11->JAK1 inhibits Baricitinib Baricitinib Baricitinib->JAK1 inhibits Baricitinib->JAK2 inhibits Gene Gene Transcription pSTAT_dimer->Gene activates cluster_workflow Experimental Workflow: Cellular STAT Phosphorylation Assay A 1. Culture Cells (e.g., PBMCs) B 2. Pre-incubate with This compound or Baricitinib A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D 4. Fix and Permeabilize Cells C->D E 5. Stain with anti-pSTAT Antibody D->E F 6. Analyze by Flow Cytometry E->F G 7. Determine Cellular Potency F->G

References

Establishing the Preclinical Therapeutic Window of Selective JAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data for a compound designated "Jak1-IN-11" is publicly available. This guide therefore provides a comparative analysis of representative, selective Janus Kinase 1 (JAK1) inhibitors with published preclinical data in animal models. The principles and methodologies described are standard for establishing the therapeutic window of novel drug candidates in this class.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the preclinical performance of selective JAK1 inhibitors. It provides supporting experimental data, detailed methodologies, and visual representations of key concepts to aid in the evaluation and development of next-generation immunomodulatory therapies.

The JAK-STAT Signaling Pathway and Therapeutic Intervention

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors. Its dysregulation is a key driver of autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a promising therapeutic strategy to dampen the inflammatory response while potentially minimizing side effects associated with broader JAK inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_A JAK1 CytokineReceptor->JAK1_A 2. Activation STAT_inactive STAT (inactive) JAK1_A->STAT_inactive 3. Phosphorylation JAK_Other JAK (2/3/Tyk2) STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Gene Gene Transcription (Inflammatory Response) STAT_active->Gene 5. Translocation & Transcription Jak1_Inhibitor Selective JAK1 Inhibitor Jak1_Inhibitor->JAK1_A Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding cluster_efficacy Efficacy Studies cluster_safety Safety/Toxicology Studies Efficacy_Model Disease Model (e.g., CIA, OVA-Asthma) Dose_Response Dose-Response Evaluation Efficacy_Model->Dose_Response ED50 Determine ED₅₀ (Efficacious Dose) Dose_Response->ED50 PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) (Exposure & Target Engagement) ED50->PKPD Tox_Studies Repeat-Dose Toxicology (Rodent & Non-Rodent) Dose_Escalation Dose Escalation Tox_Studies->Dose_Escalation NOAEL Determine NOAEL (No-Observed-Adverse-Effect-Level) Dose_Escalation->NOAEL NOAEL->PKPD TW Calculate Therapeutic Window (NOAEL Exposure / ED₅₀ Exposure) PKPD->TW

Safety Operating Guide

Proper Disposal of Jak1-IN-11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Jak1-IN-11 is a potent inhibitor of Janus kinases (JAKs), and as such, should be handled as a potentially hazardous substance.[1][2] Similar compounds, such as other JAK inhibitors, are often categorized as harmful if swallowed and toxic to aquatic life with long-lasting effects.[3] Therefore, proper disposal is not only a matter of regulatory compliance but also of protecting personnel and the environment.

Key Disposal Considerations

All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures, as regulations can vary.

Waste Segregation and Labeling:
  • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: Solutions containing this compound, including experimental residues and washes from contaminated glassware, must be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.

Quantitative Data Summary

For potent research compounds where specific disposal parameters are not provided, general precautionary limits and handling guidelines for hazardous waste apply. The following table summarizes key quantitative data and handling considerations derived from information on similar compounds.

ParameterGuideline / DataSource / Rationale
Occupational Exposure Limit (OEL) Not established. Handle with high caution in a ventilated enclosure.General practice for potent, novel compounds.
Aquatic Toxicity Assumed to be very toxic to aquatic life with long-lasting effects.Based on data for similar compounds (e.g., JAK1/TYK2-IN-3).[3]
Container Type High-density polyethylene (HDPE) or other chemically resistant, sealed containers.Standard for hazardous chemical waste.
Labeling Requirements "Hazardous Waste," "this compound," and any other required institutional hazard warnings.Ensures proper identification and handling.

Experimental Protocols for Decontamination

While specific decontamination protocols for this compound are not published, a general procedure for cleaning glassware and surfaces contaminated with potent, non-volatile small molecules can be followed. This protocol should be performed in a chemical fume hood while wearing appropriate PPE.

  • Initial Rinse: Carefully rinse contaminated glassware and surfaces with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol).[4] Collect all rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the rinsed items with a laboratory-grade detergent and warm water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow items to air dry completely in the fume hood.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

This compound Disposal Workflow cluster_start Waste Generation cluster_form Identify Waste Form cluster_collection Segregate and Collect cluster_disposal Final Disposal Start This compound Waste Generated Solid Solid (Powder, Contaminated PPE) Start->Solid Liquid Liquid (Solutions, Rinsate) Start->Liquid Sharps Sharps (Needles, Syringes) Start->Sharps Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Collect in Labeled Sharps/Chemical Waste Container Sharps->Sharps_Container EHS Arrange for Pickup by Institutional EHS Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: Decision tree for the proper segregation and disposal of this compound waste.

Conclusion

The responsible disposal of this compound is paramount for maintaining a safe laboratory environment and preventing environmental contamination. By adhering to these general guidelines and, most importantly, the specific protocols established by your institution's Environmental Health and Safety department, researchers can ensure the compliant and safe management of this potent research chemical. Always err on the side of caution and treat this compound and its associated waste with the highest level of care.

References

Personal protective equipment for handling Jak1-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Jak1-IN-11, a potent Janus kinase (JAK1) inhibitor. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on guidelines for similar potent small molecule inhibitors and general laboratory safety standards.

Always handle this compound within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the compound.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection N95 Respirator or higherRecommended when handling the solid form to avoid inhalation of dust particles.

Operational Plan: Handling and Storage

This compound is a potent compound and should be handled with care to avoid exposure.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area within the fume hood is clean and uncluttered.

  • Weighing: If working with the solid form, weigh the required amount in a disposable weigh boat inside the fume hood. Use appropriate tools to minimize dust generation.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.

  • Aspiration/Dispensing: Use calibrated pipettes with disposable tips for accurate and safe liquid handling.

  • Spills: In case of a spill, decontaminate the area using a suitable laboratory disinfectant. For larger spills, follow your institution's hazardous material spill response protocol.

Storage
FormStorage TemperatureDuration
Solid -20°CRefer to manufacturer's specifications.
In DMSO -80°CUp to 6 months[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

JAK1 Signaling Pathway

This compound is a potent inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus, where they regulate gene expression involved in inflammation, immunity, and cell growth.

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Jak1_IN_11 This compound Jak1_IN_11->JAK1 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK1 signaling pathway, illustrating the inhibitory action of this compound.

Experimental Workflow: Cellular Assay for JAK1 Inhibition

This representative workflow outlines a common method to assess the inhibitory activity of this compound on the JAK1-STAT signaling pathway in a cellular context.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells (e.g., HeLa) Cell_Seeding 2. Seed cells in a multi-well plate Cell_Culture->Cell_Seeding Inhibitor_Treatment 3. Treat cells with varying concentrations of this compound Cell_Seeding->Inhibitor_Treatment Cytokine_Stimulation 4. Stimulate with a JAK1-activating cytokine (e.g., IFN-γ) Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis 5. Lyse cells to extract proteins Cytokine_Stimulation->Cell_Lysis Western_Blot 6. Perform Western Blot to detect phosphorylated STAT1 (pSTAT1) Cell_Lysis->Western_Blot Data_Analysis 7. Quantify pSTAT1 levels and determine IC50 of this compound Western_Blot->Data_Analysis

References

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